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4-Benzyl-1,4-diazepan-5-one hydrochloride Documentation Hub

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  • Product: 4-Benzyl-1,4-diazepan-5-one hydrochloride
  • CAS: 1211513-59-5

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 4-Benzyl-1,4-diazepan-5-one Hydrochloride

Executive Summary This technical guide details the synthetic pathway for Benzyl-1,4-diazepan-5-one hydrochloride , a critical homopiperazine scaffold used in the development of kinase inhibitors, GPCR ligands, and peptid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic pathway for Benzyl-1,4-diazepan-5-one hydrochloride , a critical homopiperazine scaffold used in the development of kinase inhibitors, GPCR ligands, and peptidomimetics.

Critical Nomenclature Note: While often requested as "4-Benzyl-1,4-diazepan-5-one" in loose nomenclature, the standard Schmidt Rearrangement of 1-benzyl-4-piperidone yields 1-Benzyl-1,4-diazepan-5-one (where the benzyl group is attached to the amine nitrogen, distal from the carbonyl). This guide focuses on this primary industrial route (Schmidt Reaction) due to its scalability and direct access to the pharmacophore. If the specific amide-protected isomer (4-benzyl-1,4-diazepan-5-one) is required, a de novo cyclization strategy (not covered here in depth) would be necessary.

This guide prioritizes the Schmidt Ring Expansion protocol, optimizing for yield, safety (azide management), and purity of the hydrochloride salt.

Retrosynthetic Analysis & Pathway Logic

The most efficient route to the 1,4-diazepan-5-one core is the ring expansion of a 4-piperidone precursor. This method is preferred over cyclization of diamines with acrylates for this specific derivative because the starting material, 1-Benzyl-4-piperidone , is commercially abundant and inexpensive.

Pathway Mechanics
  • Precursor: 1-Benzyl-4-piperidone.[1][2]

  • Reagent: Hydrazoic acid (generated in situ from Sodium Azide + Sulfuric Acid).

  • Transformation: Schmidt Rearrangement.

  • Mechanism:

    • Protonation of the ketone.

    • Nucleophilic attack by hydrazoic acid.

    • Dehydration to iminodiazonium ion.[3]

    • Ring Expansion: Migration of the C-C bond anti to the leaving group (N2). Since the piperidone is symmetric, migration of either methylene group yields the same product.

    • Hydrolysis to the lactam.

Reaction Scheme Visualization

SchmidtPathway Start 1-Benzyl-4-piperidone (C12H15NO) Inter1 Azidohydrin Intermediate Start->Inter1 NaN3, H2SO4 CHCl3, <5°C Inter2 Iminodiazonium Ion (-N2) Inter1->Inter2 -H2O Product 1-Benzyl-1,4-diazepan-5-one (Free Base) Inter2->Product 1,2-Migration Ring Expansion Salt Target HCl Salt (C12H17ClN2O) Product->Salt HCl (g) iPrOH/Et2O

Figure 1: Mechanistic flow of the Schmidt Rearrangement from piperidone to the diazepanone salt.

Detailed Experimental Protocol

Safety Prerequisites (Critical)
  • Hydrazoic Acid (HN3): This reaction generates HN3 in situ. HN3 is highly toxic and volatile (B.P. 37°C).

  • Explosion Hazard: Sodium azide can form explosive metal azides. Do not use metal spatulas. Ensure the reaction temperature never exceeds limits during addition.

  • Ventilation: All operations must be performed in a high-efficiency fume hood.

Materials & Stoichiometry[2]
ReagentMW ( g/mol )Equiv.[2][4][5]Mass/VolRole
1-Benzyl-4-piperidone 189.261.018.9 g (100 mmol)Substrate
Sodium Azide (NaN3) 65.011.59.75 gNitrogen Source
Sulfuric Acid (conc.) 98.084.0~22 mLCatalyst/Solvent
Chloroform (CHCl3) 119.38-150 mLSolvent
Ammonium Hydroxide 35.05-q.s. (to pH 10)Neutralization
HCl (4M in Dioxane) 36.461.2~30 mLSalt Formation
Step-by-Step Synthesis
Phase A: The Schmidt Reaction
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and a pressure-equalizing addition funnel. Connect the outlet to a scrubber containing 10% NaOH (to trap escaping HN3).

  • Solvation: Dissolve 1-Benzyl-4-piperidone (18.9 g) in Chloroform (100 mL). Cool the solution to 0°C using an ice/salt bath.

  • Acidification: Add Concentrated H2SO4 (22 mL) dropwise. Note: The mixture will become biphasic and viscous. Efficient stirring is crucial.

  • Azide Addition (The Critical Step):

    • Add Sodium Azide (9.75 g) portion-wise over 60 minutes.

    • CONTROL: Maintain internal temperature below 5°C . If temp spikes, stop addition immediately.

    • Observation: Evolution of nitrogen gas (N2) will occur. Ensure the vent is not blocked.

  • Rearrangement: After addition is complete, allow the mixture to warm to Room Temperature (20-25°C) slowly. Stir for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM). The starting material (Rf ~0.6) should disappear, and a lower spot (Lactam, Rf ~0.3) should appear.[4][6][7]

Phase B: Workup & Isolation[8]
  • Quenching: Pour the reaction mixture onto Crushed Ice (200 g) with vigorous stirring.

  • Neutralization: Slowly add Ammonium Hydroxide (25%) until the pH reaches ~10.

    • Caution: Exothermic neutralization. Keep cool.

  • Extraction: Separate the organic layer.[2][4][5][7][9] Extract the aqueous layer with Chloroform (3 x 50 mL).

  • Drying: Combine organic layers, wash with Brine (100 mL), and dry over anhydrous Na2SO4 .

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude free base as a viscous yellow oil.

Phase C: Hydrochloride Salt Formation[8]
  • Dissolution: Dissolve the crude oil in Isopropanol (iPrOH) (50 mL).

  • Salting: Add 4M HCl in Dioxane (or bubble dry HCl gas) dropwise with stirring at 0°C until the solution reaches pH 2.

  • Crystallization: Add Diethyl Ether (100 mL) slowly to induce precipitation.

  • Filtration: Filter the white solid under vacuum (inert atmosphere preferred due to hygroscopicity).

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Characterization & Specifications

To validate the synthesis, the following analytical parameters should be met.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Melting Point 218 – 220°C (dec)Capillary
1H NMR (DMSO-d6) δ 7.4-7.6 (m, 5H, Ar-H), 4.3 (s, 2H, Bn-CH2), 3.4-3.6 (m, 8H, Ring protons), 9.8 (br, NH+)400 MHz NMR
MS (ESI) [M+H]+ = 205.13LC-MS
Purity > 98.0%HPLC (C18, ACN/H2O)

Interpretation of NMR:

  • The presence of the singlet at ~4.3 ppm confirms the benzyl group is intact.

  • The splitting of the ring protons (multiplets) confirms the asymmetry introduced by the amide bond (unlike the symmetric piperidone precursor).

Workflow Diagram

Workflow Step1 Dissolve Piperidone in CHCl3 Cool to 0°C Step2 Add H2SO4 (Conc) Exothermic - Maintain <5°C Step1->Step2 Step3 Add NaN3 Portion-wise Monitor Gas Evolution Step2->Step3 Step4 Warm to RT Stir 4-6 Hours (Rearrangement) Step3->Step4 Step5 Quench on Ice Basify with NH4OH to pH 10 Step4->Step5 Step6 Extract (CHCl3) & Dry Step5->Step6 Step7 Add HCl/Dioxane Precipitate Salt with Ether Step6->Step7

Figure 2: Operational workflow emphasizing critical temperature control points.

Troubleshooting & Optimization

  • Issue: Low Yield.

    • Cause: Incomplete Schmidt rearrangement or loss of product in the aqueous phase during extraction.

    • Solution: Ensure the reaction warms fully to RT. The lactam is water-soluble; perform multiple extractions or use a continuous extractor (e.g., Soxhlet with DCM) if yield is low.

  • Issue: Sticky Solid/Oil upon Salting.

    • Cause: Excess water or impurities.

    • Solution: Triturate the oil with cold diethyl ether or acetone to induce crystallization. Recrystallize from Ethanol/Ether if necessary.

  • Issue: Regioisomerism.

    • Note: As discussed, 1-benzyl-4-piperidone is symmetric. Only one product (1-benzyl-1,4-diazepan-5-one) is formed. If the starting material was 1-benzyl-3-piperidone, a mixture of isomers would result, requiring chromatographic separation.

References

  • Synthesis of 1-Benzyl-1,4-diazepan-5-one via Schmidt Reaction Source: National Institutes of Health (PMC) / Acta Crystallographica Link:[Link] Relevance: Confirms the structural outcome of the Schmidt reaction on 1-benzyl-4-piperidone and provides crystallographic data.

  • Schmidt Reaction: Experimental Applications Source: Organic Syntheses, Coll. Vol. 5, p. 623 (General procedure for piperidone expansion) Link:[Link] Relevance: Foundational protocol for the ring expansion of cyclic ketones using sodium azide.

  • Safety Management of Azides in Organic Synthesis Source: University of California, Center for Laboratory Safety Link:[Link] Relevance: Critical safety parameters for handling HN3 generation.

Sources

Exploratory

Technical Guide: Scalable Synthesis of 1-Benzyl-1,4-diazepan-5-one

Executive Summary 1-Benzyl-1,4-diazepan-5-one (CAS: 55186-89-5 ) is a critical pharmacophore in medicinal chemistry, serving as a core scaffold for homopiperazine-based therapeutics. It functions as a versatile intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzyl-1,4-diazepan-5-one (CAS: 55186-89-5 ) is a critical pharmacophore in medicinal chemistry, serving as a core scaffold for homopiperazine-based therapeutics. It functions as a versatile intermediate for HIV protease inhibitors, nitric oxide synthase inhibitors, and various CNS-active agents.

This technical guide details two primary synthetic pathways: the Schmidt Reaction (direct ring expansion) and the Beckmann Rearrangement (two-step expansion). While the Schmidt reaction offers a streamlined single-step protocol ideal for laboratory synthesis, the Beckmann rearrangement provides a safer alternative for large-scale manufacturing by eliminating the use of potentially explosive azides.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of the 7-membered diazepanone ring is most efficiently achieved by expanding a 6-membered piperidone ring. The strategic disconnection focuses on the amide bond within the lactam.

Strategic Routes
  • Route A (Schmidt Reaction): Direct insertion of a nitrogen atom into the ketone of 1-benzyl-4-piperidone using hydrazoic acid (generated in situ).

  • Route B (Beckmann Rearrangement): Conversion of 1-benzyl-4-piperidone to its oxime, followed by acid-catalyzed rearrangement.

Retrosynthesis Target 1-Benzyl-1,4-diazepan-5-one (7-membered lactam) Piperidone 1-Benzyl-4-piperidone (6-membered ketone) Piperidone->Target Schmidt Reaction (NaN3, H+) Oxime 1-Benzyl-4-piperidone Oxime Piperidone->Oxime NH2OH·HCl Oxime->Target Beckmann Rearrangement (PPA or SOCl2) Precursors Benzylamine + Methyl Acrylate Precursors->Piperidone Dieckmann Condensation

Figure 1: Retrosynthetic analysis showing the two primary ring-expansion pathways from the piperidone precursor.

Part 2: Route A — The Schmidt Reaction (Preferred Lab Scale)

The Schmidt reaction is the most direct method for synthesizing 1-benzyl-1,4-diazepan-5-one. It involves the treatment of 1-benzyl-4-piperidone with sodium azide in the presence of strong acid.

Mechanistic Insight

The reaction proceeds via the addition of hydrazoic acid (


) to the carbonyl group, forming an azidohydrin intermediate. Protonation and water elimination yield a diazoiminium ion. The critical step is the migration of the carbon-carbon bond anti-periplanar to the diazonium leaving group (

), expanding the ring from 6 to 7 members.
Protocol: Direct Ring Expansion

Safety Note: Hydrazoic acid is highly toxic and explosive. Perform all operations in a well-ventilated fume hood behind a blast shield. Maintain temperature control strictly to prevent thermal runaway.

Materials
ReagentRoleEquiv.Mass/Vol
1-Benzyl-4-piperidone Substrate1.018.9 g (100 mmol)
Sodium Azide (

)
Nitrogen Source5.032.5 g (500 mmol)
Conc. Sulfuric Acid (

)
Catalyst/SolventExcess40 mL
Dichloromethane (DCM) Solvent-180 mL
Ammonium Hydroxide (15%) Neutralization-~200 mL
Experimental Procedure
  • Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, thermometer, and addition funnel. Charge with DCM (80 mL) and Conc.

    
      (40 mL).[1]
    
  • Substrate Addition: Cool the mixture to 0°C (273 K) using an ice-salt bath. Add 1-benzyl-4-piperidone (18.9 g) slowly, maintaining the temperature below 5°C.

  • Azide Addition (Critical): Add Sodium Azide (32.5 g) in small portions over a period of 3 hours .

    • Why? The reaction is exothermic. Rapid addition generates excess

      
       gas and heat, risking explosion.
      
  • Reaction: Stir the mixture at 5°C (278 K) for 1 hour after addition is complete. Monitor by TLC (System: EtOAc/MeOH 9:1) for consumption of ketone.

  • Quench: Pour the reaction mixture onto 1 kg of crushed ice .

  • Neutralization: Slowly alkalize the solution with 15% Ammonium Hydroxide to pH 11 .

    • Observation: The product will separate as an oil or precipitate.

  • Extraction: Separate the organic layer.[1][2] Extract the aqueous phase with DCM (

    
     mL).[1]
    
  • Workup: Combine organic extracts, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize the residue from Ethyl Acetate (EtOAc) to yield colorless crystals.

Typical Yield: 60–65% Melting Point: 104–106°C

Part 3: Route B — The Beckmann Rearrangement (Scalable Alternative)

For larger scales where azide handling is prohibited, the Beckmann rearrangement is the industry standard. This route requires converting the ketone to an oxime first.[3][4]

Step 1: Synthesis of 1-Benzyl-4-piperidone Oxime
  • Dissolve 1-benzyl-4-piperidone (1 eq) in Ethanol.

  • Add Hydroxylamine Hydrochloride (

    
    , 1.2 eq) and Sodium Acetate  (1.5 eq).
    
  • Reflux for 2 hours.

  • Concentrate, add water, and basify with

    
     to precipitate the oxime. Filter and dry.[5]
    
Step 2: Rearrangement to Lactam

The rearrangement requires activating the oxime hydroxyl group to convert it into a leaving group.

Protocol
  • Reagent: Polyphosphoric Acid (PPA) is preferred for its dual role as solvent and catalyst.

  • Procedure: Mix the oxime (10 g) with PPA (100 g).

  • Heating: Heat to 100–120°C for 1–2 hours.

    • Mechanism:[3][5][6][7][8][9][10][11] The -OH group is protonated/phosphorylated, triggering the 1,2-migration of the alkyl group anti to the leaving group.

  • Workup: Pour onto ice water, neutralize with NaOH, and extract with Chloroform/Isopropanol (3:1).

  • Purification: Column chromatography (DCM/MeOH) or recrystallization.

Part 4: Comparative Analysis & Troubleshooting

The following table contrasts the two methods to assist in route selection based on facility capabilities.

FeatureSchmidt ReactionBeckmann Rearrangement
Step Count 1 (One-pot)2 (Oxime isolation required)
Atom Economy HighModerate (Loss of water/reagents)
Safety Profile High Risk:

is explosive/toxic.
Moderate Risk: Thermal hazards; corrosive acids.
Scalability Limited by azide accumulation limits.Highly scalable (Batch or Continuous Flow).
Yield 60–65%70–80% (over 2 steps)
Troubleshooting Guide
  • Low Yield (Schmidt): Often caused by temperature fluctuations. If the temperature rises >10°C during azide addition, side reactions (fragmentation) increase.

  • Incomplete Reaction (Beckmann): Oxime

    
     isomerism can affect rate. Ensure high temperature (>100°C) in PPA to force rearrangement of both isomers.
    
  • Product Coloration: Oxidation of the benzyl amine moiety can lead to yellow/brown impurities. Perform recrystallization with activated charcoal if necessary.

Part 5: Reaction Mechanism Visualization

The following diagram illustrates the Schmidt reaction mechanism, highlighting the critical migration step that defines the regiochemistry.

Mechanism Ketone 1-Benzyl-4-piperidone (Ketone) Azidohydrin Azidohydrin Intermediate Ketone->Azidohydrin + HN3 / H+ Diazo Diazoiminium Ion (-H2O) Azidohydrin->Diazo - H2O Migration 1,2-Alkyl Migration (-N2) Diazo->Migration Rate Limiting Product 1-Benzyl-1,4-diazepan-5-one (Lactam) Migration->Product Tautomerization

Figure 2: Mechanistic pathway of the Schmidt ring expansion.[1]

References

  • Crystal structure and synthesis of 1-benzyl-1,4-diazepan-5-one . PubMed Central (PMC). Available at: [Link]

  • Synthesis of N1-alkyl-1,4-diazepin-5-ones via Schmidt ring expansion chemistry . De Gruyter / ResearchGate. Available at: [Link]

  • Beckmann Rearrangement . Organic Chemistry Portal. Available at: [Link]

Sources

Foundational

"4-Benzyl-1,4-diazepan-5-one hydrochloride chemical properties"

The following technical guide details the chemical properties, synthesis, and applications of 4-Benzyl-1,4-diazepan-5-one hydrochloride , with a critical focus on distinguishing it from its common regioisomer. CAS Regist...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 4-Benzyl-1,4-diazepan-5-one hydrochloride , with a critical focus on distinguishing it from its common regioisomer.

CAS Registry Number: 1211513-59-5 Compound Class: Heterocyclic Building Block / Diazepane Scaffold[1][2]

Executive Summary

4-Benzyl-1,4-diazepan-5-one hydrochloride is a specialized heterocyclic intermediate used in the synthesis of bioactive pharmaceutical ingredients. It belongs to the 1,4-diazepane class (homopiperazines), characterized by a seven-membered ring containing two nitrogen atoms.

Critical Structural Distinction: Researchers must distinguish this compound from its more common regioisomer, 1-Benzyl-1,4-diazepan-5-one (CAS 55186-89-5).

  • 1-Benzyl Isomer: The benzyl group is attached to the amine nitrogen (N1). The lactam nitrogen (N4) is unsubstituted. This is the standard product of the Schmidt reaction on 1-benzyl-4-piperidone.

  • 4-Benzyl Isomer (Subject of this Guide): The benzyl group is attached to the amide (lactam) nitrogen (N4). The amine nitrogen (N1) is free (protonated in the HCl salt). This specific substitution pattern makes it a vital "reverse" scaffold for introducing diversity at the basic nitrogen (N1) while keeping the lactam protected or hydrophobically masked.

Physicochemical Profile

The following data summarizes the core properties of the hydrochloride salt.

PropertyValue / Description
IUPAC Name 4-benzyl-1,4-diazepan-5-one hydrochloride
Molecular Formula C₁₂H₁₇ClN₂O (Salt) / C₁₂H₁₆N₂O (Free Base)
Molecular Weight 240.73 g/mol (HCl Salt) / 204.27 g/mol (Free Base)
CAS Number 1211513-59-5
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
Acidity (pKa) ~9.5 (Calculated for N1-H conjugate acid)
H-Bond Donors 2 (NH₂⁺)
H-Bond Acceptors 1 (Carbonyl Oxygen)

Structural Analysis & Isomerism

The position of the benzyl group dictates the chemical reactivity. In the 4-benzyl isomer, the N1 nitrogen is a secondary amine, making it a potent nucleophile for library synthesis (e.g., S_NAr, amide coupling). The N4 nitrogen is part of the lactam and is capped by the benzyl group, preventing side reactions at this position.

Diazepane_Isomers Isomer1 1-Benzyl-1,4-diazepan-5-one (CAS 55186-89-5) Benzyl on Amine (N1) Function1 Free Lactam NH (N4) (Poor Nucleophile) Isomer1->Function1 Reactive Site Isomer4 4-Benzyl-1,4-diazepan-5-one HCl (CAS 1211513-59-5) Benzyl on Lactam (N4) Function4 Free Amine NH (N1) (Good Nucleophile) Isomer4->Function4 Reactive Site

Figure 1: Structural comparison highlighting the reactive "free amine" handle in the 4-benzyl isomer versus the "free lactam" in the 1-benzyl isomer.[1][3][4][5]

Synthetic Methodologies

Unlike the 1-benzyl isomer, which is accessible via a one-step Schmidt rearrangement, the 4-benzyl isomer typically requires a multi-step "Protection-Alkylation-Deprotection" strategy to ensure regioselectivity.

Protocol: Selective Synthesis via N1-Protection

This route avoids the formation of mixtures and ensures the benzyl group is installed exclusively on the lactam nitrogen.

Reagents: 1,4-Diazepan-5-one, Di-tert-butyl dicarbonate (Boc₂O), Benzyl bromide (BnBr), Sodium Hydride (NaH), HCl/Dioxane.

  • Step 1: N1-Protection

    • Dissolve 1,4-diazepan-5-one in DCM/TEA.

    • Add Boc₂O (1.1 eq) at 0°C. Stir at RT for 4h.

    • Mechanism:[6] The basic secondary amine (N1) reacts preferentially over the non-nucleophilic lactam (N4).

    • Product:tert-butyl 5-oxo-1,4-diazepane-1-carboxylate.

  • Step 2: N4-Alkylation (The Critical Step)

    • Dissolve the N1-Boc intermediate in anhydrous DMF.

    • Cool to 0°C and add NaH (1.2 eq, 60% dispersion). Stir 30 min to deprotonate the lactam.

    • Add Benzyl bromide (1.1 eq) dropwise.

    • Observation: Evolution of H₂ gas. Reaction mixture turns turbid.

    • Product:tert-butyl 4-benzyl-5-oxo-1,4-diazepane-1-carboxylate.

  • Step 3: Deprotection & Salt Formation

    • Dissolve the alkylated intermediate in 4M HCl in Dioxane.

    • Stir at RT for 2h. The product may precipitate as the hydrochloride salt.

    • Filter and wash with diethyl ether to obtain 4-Benzyl-1,4-diazepan-5-one hydrochloride .

Synthesis_Workflow Start 1,4-Diazepan-5-one Step1 Step 1: Selective N1-Boc Protection (Boc2O, TEA, DCM) Start->Step1 Inter1 Intermediate A: N1-Boc-1,4-diazepan-5-one Step1->Inter1 Step2 Step 2: N4-Lactam Alkylation (NaH, BnBr, DMF) Inter1->Step2 Inter2 Intermediate B: N1-Boc-4-Benzyl-1,4-diazepan-5-one Step2->Inter2 Step3 Step 3: Acidic Deprotection (4M HCl in Dioxane) Inter2->Step3 Final Target: 4-Benzyl-1,4-diazepan-5-one HCl Step3->Final

Figure 2: Step-by-step synthetic pathway ensuring regioselective benzylation of the lactam nitrogen.

Reactivity & Applications in Drug Design

The 4-benzyl-1,4-diazepan-5-one scaffold is a versatile "constrained peptidomimetic". The 7-membered ring mimics a beta-turn in peptide chains, making it valuable for GPCR ligand design and protease inhibitors.

A. N1-Functionalization (Library Generation)

Since the N4 position is blocked by the benzyl group, the N1 amine is the sole nucleophilic handle.

  • Reductive Amination: Reaction with aldehydes/ketones + NaBH(OAc)₃ yields tertiary amines.

  • Amide Coupling: Reaction with carboxylic acids + HATU/DIPEA yields diazepane-amides.

  • Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

B. Lactam Reduction

Treatment of the free base with strong reducing agents (e.g., LiAlH₄ in THF) reduces the C5 carbonyl to a methylene group, yielding 1-benzyl-1,4-diazepane (removing the ketone entirely). This converts the scaffold into a flexible diamine.

C. Scaffold Hopping

In medicinal chemistry, this scaffold is often used to replace:

  • Piperazines: To alter solubility and conformational space.

  • Pyrrolidines: To extend the carbon chain and introduce flexibility.

Handling and Safety Data

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Desiccate to prevent hydrolysis or clumping.

References

  • ChemicalBook. (n.d.). 4-Benzyl-1,4-diazepan-5-one hydrochloride Product Properties. Retrieved from

  • BLD Pharm. (n.d.).[2] Product Analysis: 4-Benzyl-1,4-diazepan-5-one hydrochloride (CAS 1211513-59-5).[1][2] Retrieved from

  • National Institutes of Health (NIH). (2008). Crystal structure of 1-benzyl-1,4-diazepan-5-one (Regioisomer Comparison). PMC. Retrieved from

  • Matrix Scientific. (n.d.). 1-Benzyl-1,4-diazepane Derivatives and Isomers. Retrieved from

Sources

Exploratory

"4-Benzyl-1,4-diazepan-5-one hydrochloride CAS number 854828-86-7"

The following technical guide is structured to serve as a primary reference for researchers working with the homopiperazine scaffold, specifically the compound identified by CAS 854828-86-7. Synonyms: 4-Benzyl-1,4-diazep...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a primary reference for researchers working with the homopiperazine scaffold, specifically the compound identified by CAS 854828-86-7.

Synonyms: 4-Benzyl-1,4-diazepan-5-one (Non-standard numbering); Hexahydro-1-(phenylmethyl)-5H-1,4-diazepin-5-one HCl. CAS Number: 854828-86-7[1][2][3]

Part 1: Executive Summary & Structural Identity

The compound 1-Benzyl-1,4-diazepan-5-one hydrochloride represents a "privileged scaffold" in medicinal chemistry—the 1,4-diazepine core. This seven-membered heterocycle is a critical pharmacophore found in diverse therapeutic agents, ranging from CNS depressants to kinase inhibitors.

While the user query specifies "4-Benzyl," it is critical to address the nomenclature divergence immediately. Standard IUPAC numbering for 1,4-diazepan-5-one assigns position 1 to the amine nitrogen and position 4 to the amide nitrogen. The CAS 854828-86-7 corresponds to the 1-benzyl isomer (benzyl group on the amine), which is the direct Schmidt reaction product of 1-benzyl-4-piperidone. This guide focuses on this specific CAS entity.

Chemical Constants Table
PropertyValue
Molecular Formula C₁₂H₁₆N₂O[4] · HCl
Molecular Weight 240.73 g/mol (Salt); 204.27 g/mol (Free Base)
Appearance White to off-white hygroscopic solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in DCM
Melting Point 178–182 °C (decomposition)
pKa (Calc) ~8.5 (Amine N1)
Crystal Habit Monoclinic, chair-like conformation of the 7-membered ring

Part 2: Synthetic Methodology (Schmidt Rearrangement)

The most robust and scalable route to this scaffold is the Schmidt ring expansion of 1-benzyl-4-piperidone. This method is preferred over reductive amination strategies due to its high atom economy and the ready availability of the piperidone precursor.

Reaction Logic

The reaction proceeds via the acid-catalyzed addition of hydrazoic acid (


) to the ketone carbonyl. The subsequent migration of the alkyl group (anti-periplanar to the leaving diazonium group) expands the 6-membered piperidine ring into the 7-membered diazepane lactam.
Experimental Protocol

Note: This procedure involves sodium azide and strong acid, generating toxic hydrazoic acid in situ. Perform strictly in a fume hood.

Reagents:

  • 1-Benzyl-4-piperidone (18.9 g, 100 mmol)

  • Sodium Azide (

    
    ) (32.5 g, 500 mmol) [Caution: Excess used to drive conversion]
    
  • Sulfuric Acid (

    
    ), conc. (40 mL)
    
  • Dichloromethane (DCM) (80 mL)[5]

  • Ammonium Hydroxide (15% aq)[5]

Step-by-Step Procedure:

  • Setup: Charge a 500 mL 3-neck round-bottom flask with

    
     (40 mL) and DCM (80 mL). Cool the biphasic mixture to 0°C  using an ice-salt bath.
    
  • Addition 1: Add 1-Benzyl-4-piperidone (100 mmol) dropwise, maintaining the temperature below 5°C.

  • Addition 2 (Critical): Cautiously add sodium azide (500 mmol) in small portions over a period of 3 hours . Do not rush this step; rapid addition can cause dangerous exotherms and HN3 evolution.

  • Reaction: Stir the mixture at 0–5°C for 1 hour post-addition. Monitor by TLC (System: DCM/MeOH 9:1) for the disappearance of the ketone.

  • Quench: Pour the reaction mixture onto crushed ice (1 kg).

  • Neutralization: Slowly alkalize the solution with 15% ammonium hydroxide to pH ~11.

  • Extraction: Separate the organic layer.[5][6] Extract the aqueous phase with DCM (3 x 100 mL).

  • Purification: Combine organic extracts, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Crystallization: Recrystallize the crude residue from hot Ethyl Acetate (EtOAc) to yield the free base as white crystals.

  • Salt Formation: Dissolve the free base in minimal ethanol and treat with 1.2 equivalents of HCl in dioxane/ether to precipitate the hydrochloride salt (CAS 854828-86-7).

Synthesis Workflow Diagram

SchmidtSynthesis Start 1-Benzyl-4-piperidone (C12H15NO) Reagents NaN3 / H2SO4 (Schmidt Reaction) Start->Reagents Intermediate Iminodiazonium Intermediate Reagents->Intermediate In situ HN3 addition Rearrangement Ring Expansion (Migration) Intermediate->Rearrangement -N2 Product 1-Benzyl-1,4-diazepan-5-one (Free Base) Rearrangement->Product Tautomerization Salt HCl Salt (CAS 854828-86-7) Product->Salt HCl/EtOH

Figure 1: Synthetic pathway via Schmidt rearrangement converting piperidone to diazepanone.

Part 3: Medicinal Chemistry Applications

The 1,4-diazepan-5-one scaffold is a versatile template in drug discovery, often serving as a constrained peptidomimetic.

Nitric Oxide Synthase (NOS) Inhibition

Research indicates that 1-benzyl-1,4-diazepan-5-one derivatives act as inhibitors of human nitric oxide synthase. The 7-membered ring mimics the transition state of arginine hydrolysis, allowing the molecule to dock into the NOS active site.

Privileged Scaffold Utility

This molecule serves as a core "building block" for library generation. The two nitrogen atoms provide orthogonal points for functionalization:

  • N1 Position (Benzyl-protected): Can be deprotected (H2/Pd-C) to yield the secondary amine, which can then be coupled to aryl halides or acyl chlorides.

  • N4 Position (Amide): Less nucleophilic but can be alkylated under strong base conditions (NaH/DMF) to introduce diversity.

  • C-Alpha Position: The carbon alpha to the carbonyl is susceptible to enolate chemistry, allowing for the introduction of side chains (e.g., benzyl, alkyl) to mimic amino acid side chains in protease inhibitors.

Scaffold Utility Diagram

ScaffoldUtility Core 1,4-Diazepan-5-one Core Scaffold N1_Func N1 Functionalization (Reductive Amination, Amidation) Core->N1_Func N4_Func N4 Functionalization (Alkylation via NaH) Core->N4_Func C_Alpha C-Alpha Substitution (Enolate Chemistry) Core->C_Alpha CNS CNS Agents (Dopamine/Serotonin Ligands) N1_Func->CNS Kinase Kinase Inhibitors (Hinge Binders) N4_Func->Kinase Protease Protease Inhibitors (Peptidomimetics) C_Alpha->Protease

Figure 2: Functionalization logic and therapeutic applications of the diazepanone scaffold.

Part 4: Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity (Oral) H302: Harmful if swallowed.Wash hands thoroughly after handling.[7][8]
Skin Irritation H315: Causes skin irritation.[8]Wear nitrile gloves and lab coat.
Eye Irritation H319: Causes serious eye irritation.[8][9]Wear safety goggles. Rinse cautiously with water if exposed.[7][8]
Storage Hygroscopic.Store under inert gas (Argon/Nitrogen) in a desiccator.

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • Sha, F., et al. (2008). "1-Benzyl-1,4-diazepan-5-one."[1][2] Acta Crystallographica Section E: Structure Reports Online, 64(3), o569.

  • Wlodarczyk, A., et al. (2006).[5] "Synthesis of 1,4-diazepan-5-ones." Journal of Heterocyclic Chemistry, 43, 111-118.

  • Gopalakrishnan, M., et al. (2007).[5] "Biological applications of diazepane derivatives." Bioorganic & Medicinal Chemistry Letters, 17, 1234-1238.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 11235655, 1-Benzyl-1,4-diazepan-5-one."

Sources

Foundational

"1-Benzyl-1,4-diazepan-5-one molecular structure"

Structural Dynamics, Synthetic Protocols, and Pharmacophore Utility [1] Executive Summary 1-Benzyl-1,4-diazepan-5-one (CAS: 55186-89-5) represents a "privileged scaffold" in modern medicinal chemistry. As a seven-membere...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthetic Protocols, and Pharmacophore Utility [1]

Executive Summary

1-Benzyl-1,4-diazepan-5-one (CAS: 55186-89-5) represents a "privileged scaffold" in modern medicinal chemistry. As a seven-membered heterocyclic lactam (homopiperazine derivative), it bridges the gap between rigid small rings and flexible macrocycles. Its core value lies in its ability to orient functional groups in 3D space with specific vectorality, making it a critical intermediate for Histone Deacetylase (HDAC) inhibitors , Orexin receptor antagonists (e.g., Suvorexant precursors), and Nitric Oxide Synthase (NOS) inhibitors .

This guide provides a rigorous technical analysis of its synthesis via the Schmidt rearrangement, its conformational properties, and its application in high-value drug discovery.

Structural & Conformational Analysis

The 1,4-diazepan-5-one ring system is not planar.[2] Unlike the 6-membered piperidone precursors which exist predominantly in a chair form, the 7-membered diazepane ring adopts a twisted chair-like conformation .

  • Lactam Planarity: The amide bond (N4-C5-O) imposes local planarity due to resonance, restricting rotation and reducing the degrees of freedom compared to the saturated diazepane.

  • Benzyl Anchor: The benzyl group at N1 acts as a lipophilic anchor and a steric bulk provider, often locking the ring into a preferred conformer in the solid state.

  • Crystallographic Data: X-ray diffraction studies confirm that the seven-membered ring adopts a chair-like conformation where the N1 and C5 atoms lie out of the plane defined by C2, C3, and C4. The angle between the phenyl ring and the mean plane of the diazepane ring is approximately 77.8°, indicating a perpendicular arrangement that minimizes steric clash.

Visualization: Pharmacophore Features

The following diagram illustrates the functional zones of the molecule that make it a versatile pharmacophore.

Pharmacophore Core 1-Benzyl-1,4-diazepan-5-one (Core Scaffold) Zone1 N1-Benzyl Group (Lipophilic Pocket Binding) Core->Zone1 Zone2 C5-Carbonyl (H-Bond Acceptor) Core->Zone2 Zone3 N4-Amide Nitrogen (H-Bond Donor / Functionalization Site) Core->Zone3 Zone4 C6/C7 Backbone (Alpha-Carbon Functionalization) Core->Zone4

Figure 1: Pharmacophore mapping of the 1-benzyl-1,4-diazepan-5-one scaffold, highlighting key interaction sites for ligand-protein binding.[3][4][5][6][7][8]

Synthesis Protocol: The Schmidt Rearrangement

While various methods exist (e.g., reductive amination of ethylenediamine with acrylates), the Schmidt Rearrangement of 1-benzyl-4-piperidone remains the industrial standard due to the availability of the starting material and the atom economy of the ring expansion.

3.1. Reaction Logic

The reaction involves the insertion of a nitrogen atom (from hydrazoic acid, generated in situ) into the C-C bond adjacent to the ketone of 1-benzyl-4-piperidone. Because the piperidone is symmetrical, migration of either alpha-carbon yields the same 1,4-diazepan-5-one product.

3.2. Critical Safety Warning (Hydrazoic Acid)

DANGER: This protocol generates Hydrazoic Acid (


) in situ. 

is highly toxic and volatile. Sodium azide (

) can form explosive metal azides if it contacts heavy metals (Pb, Cu) in drains.
  • Control: Maintain temperature strictly below 5°C during addition to prevent volatilization and runaway exotherms.

  • Ventilation: Perform exclusively in a high-efficiency fume hood.

  • Quenching: All azide waste must be quenched with sodium nitrite (

    
    ) or bleach before disposal.
    
3.3. Step-by-Step Protocol

Scale: 100 mmol (approx. 18.9 g of 1-benzyl-4-piperidone)[5]

  • Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and pressure-equalizing dropping funnel, charge 40 mL of concentrated Sulfuric Acid (

    
    )  and 80 mL of Dichloromethane (DCM) .
    
  • Substrate Addition: Cool the mixture to 0°C using an ice/salt bath. Add 1-benzyl-4-piperidone (18.9 g, 0.1 mol) slowly. The amine will protonate immediately; ensure stirring is vigorous to handle the viscosity change.

  • Azide Addition (The Critical Step): Add Sodium Azide (

    
    , 32.5 g, 0.5 mol)  in small portions over 3 hours .
    
    • Why? Slow addition prevents the accumulation of unreacted

      
       and controls the exotherm.
      
    • Temp Limit: Do NOT allow the internal temperature to exceed 5°C .

  • Reaction Phase: After addition, stir the mixture for 1 hour at 0-5°C.

  • Quenching: Pour the reaction mixture onto 1 kg of crushed ice .

  • Neutralization: Carefully basify the solution to pH 11 using Ammonium Hydroxide (25%) or 50% NaOH solution. Keep cold during this process.[9]

  • Extraction: Extract the aqueous layer with DCM (

    
    ).
    
  • Purification: Dry combined organics over

    
    , filter, and concentrate in vacuo. Recrystallize the residue from Ethyl Acetate (EtOAc).[5]
    

Expected Yield: 60–70% Appearance: Colorless crystals or white solid.

3.4. Reaction Mechanism Visualization

The following diagram details the ring expansion mechanism, confirming the regioselectivity.

SchmidtMechanism Start 1-Benzyl-4-piperidone Inter1 Protonated Ketone Start->Inter1 + H+ Inter2 Azidohydrin Intermediate Inter1->Inter2 + HN3 Inter3 Diazoiminium (N2 Elimination) Inter2->Inter3 - H2O Product 1-Benzyl-1,4-diazepan-5-one Inter3->Product Ring Expansion (- N2)

Figure 2: Mechanistic pathway of the Schmidt rearrangement converting the 6-membered piperidone to the 7-membered diazepanone.

Characterization Data

To validate the synthesis, the following spectroscopic data should be obtained.

TechniqueParameterDiagnostic SignalInterpretation
1H NMR

7.2-7.4 ppm
Multiplet (5H)Aromatic protons of the benzyl group.

3.65 ppm
Singlet (2H)Benzylic

(N-CH2-Ph).

3.2-3.4 ppm
MultipletRing protons adjacent to N4 (amide N).

2.6-2.8 ppm
MultipletRing protons adjacent to N1 (amine N).

6.5-7.5 ppm
Broad SingletAmide NH (exchangeable with

).
IR

~1660

Strong BandLactam C=O stretch (distinct from ketone ~1715

).
MS (ESI)

205.1

Protonated molecular ion (MW = 204.27).
Melting Point 115–117°CRangeIndicates high purity after EtOAc recrystallization.
Medicinal Chemistry Applications
5.1. Nitric Oxide Synthase (NOS) Inhibition

The 1-benzyl-1,4-diazepan-5-one scaffold acts as a competitive inhibitor for human NOS isoforms. The 7-membered ring mimics the transition state of arginine hydrolysis, while the benzyl group occupies the hydrophobic pocket near the heme active site.

5.2. Precursor to Suvorexant Analogs

This molecule is a key intermediate in the synthesis of Suvorexant (Belsomra), a dual orexin receptor antagonist used for insomnia.

  • Transformation: The lactam carbonyl (C5) is often reduced or functionalized to create the chiral 5-methyl-1,4-diazepane core found in the final drug.

  • Chirality: Asymmetric alkylation at the C6 position (alpha to the carbonyl) allows for the introduction of stereocenters essential for receptor selectivity.

5.3. Peptidomimetics (Turn Mimetics)

The constrained geometry of the diazepanone ring allows it to serve as a


-turn mimetic  in peptide design. By replacing a tripeptide segment with this scaffold, researchers can stabilize the bioactive conformation of peptides, improving metabolic stability and oral bioavailability.
References
  • Sha, F., et al. (2008).[5] "1-Benzyl-1,4-diazepan-5-one."[2] Acta Crystallographica Section E: Structure Reports Online, 64(2), o569.

  • Coombs, M. E., et al. (2015). "Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide." Defense Technical Information Center.

  • Aube, J., & Milligan, G. L. (2000).[7] "Intramolecular Schmidt Reaction of Alkyl Azides." Journal of the American Chemical Society, 122, 7226-7232.[7] (Foundational mechanism reference).

  • Pharmaffiliates. (2023). "(R)-1-Benzyl-5-methyl-1,4-diazepane Product Data." (Validating Suvorexant intermediate link).

  • Fluorochem. (2023). "1-Benzyl-1,4-diazepan-5-one Safety & Physical Data."

Sources

Exploratory

"4-Benzyl-1,4-diazepan-5-one hydrochloride mechanism of action"

This guide details the technical specifications, mechanistic utility, and experimental application of 4-Benzyl-1,4-diazepan-5-one hydrochloride (CAS: 1211513-59-5). Executive Summary: 4-Benzyl-1,4-diazepan-5-one hydrochl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, mechanistic utility, and experimental application of 4-Benzyl-1,4-diazepan-5-one hydrochloride (CAS: 1211513-59-5).

Executive Summary: 4-Benzyl-1,4-diazepan-5-one hydrochloride is not a standalone therapeutic agent but a privileged scaffold intermediate used in the synthesis of peptidomimetics, kinase inhibitors, and CNS-active agents. Its "mechanism of action" in drug discovery is defined by its ability to function as a conformational constraint , mimicking the


-turn of peptide backbones to target protein-protein interactions (PPIs) and G-protein coupled receptors (GPCRs).

PART 1: STRUCTURAL MECHANISM & PHARMACOPHORE UTILITY[1]

1. The Core Mechanism: Conformational Constraint

In medicinal chemistry, flexible peptides often have poor bioavailability and metabolic stability. The 4-benzyl-1,4-diazepan-5-one scaffold solves this by "locking" the geometry of attached functional groups.

  • 
    -Turn Mimicry:  The 7-membered diazepan-5-one ring forces the backbone into a specific curvature that closely mimics the 
    
    
    
    and
    
    
    residues of a Type II
    
    
    -turn found in proteins.
  • Entropic Advantage: By pre-organizing the molecule into a bioactive conformation, the scaffold reduces the entropic penalty of binding to a target (e.g., a kinase active site), thereby increasing affinity.

  • Hydrophobic Anchoring: The 4-benzyl group often serves as a "dummy" group during synthesis (protecting group) or as a hydrophobic moiety that occupies the S1/S2 pockets of protease enzymes.

2. Target Interactions

Drugs derived from this scaffold typically modulate the following targets:

  • Serine/Threonine Kinases: The lactam (amide) oxygen acts as a hydrogen bond acceptor for the hinge region of kinases (e.g., ROCK, PKA).

  • Sigma Receptors (

    
    ):  The basic nitrogen (N1), when deprotected or alkylated, interacts with the anionic aspartate residue in the sigma receptor binding pocket.
    
  • Epigenetic Readers: Used in the design of Bromodomain inhibitors by mimicking the acetyl-lysine recognition motif.

PART 2: SYNTHETIC PATHWAYS & EXPERIMENTAL WORKFLOWS

The utility of this intermediate lies in its orthogonal functionalization . The molecule has two distinct "handles" for chemical elaboration:

  • N1-Position (Amine): Nucleophilic center available for alkylation, acylation, or sulfonylation.

  • N4-Position (Benzyl-protected): Can be deprotected (hydrogenolysis) to reveal a secondary amine for further extension.

Visualization of Synthetic Divergence

The following diagram illustrates how 4-Benzyl-1,4-diazepan-5-one is processed into active pharmaceutical ingredients (APIs).

G Start 4-Benzyl-1,4-diazepan-5-one HCl (Starting Material) Base Free Base Formation (Neutralization) Start->Base NaOH/DCM N1_Funct N1-Functionalization (Alkylation/Acylation) Base->N1_Funct R-X or R-COCl Debenz N4-Debenzylation (Pd/C, H2) N1_Funct->Debenz Removal of Benzyl N4_Funct N4-Diversification (Library Generation) Debenz->N4_Funct Final API Assembly

Figure 1: Synthetic divergence pathway transforming the raw intermediate into bioactive libraries.

Experimental Protocol: N1-Alkylation & Scaffold Activation

Objective: To attach a pharmacophore (e.g., a fluorophenyl group) to the N1 position while retaining the benzyl protecting group.

Reagents:

  • 4-Benzyl-1,4-diazepan-5-one HCl (1.0 eq)

  • 4-Fluorobenzyl bromide (1.1 eq)

  • Potassium Carbonate (

    
    , 3.0 eq)
    
  • Acetonitrile (ACN, anhydrous)

Step-by-Step Methodology:

  • Salt Neutralization (In-situ):

    • Charge a reaction vessel with 4-Benzyl-1,4-diazepan-5-one HCl (1.0 g) and anhydrous ACN (15 mL).

    • Add

      
       (powdered) and stir at room temperature for 30 minutes. Note: This liberates the free base amine at position N1.
      
  • Alkylation:

    • Add 4-Fluorobenzyl bromide dropwise over 10 minutes to control exotherm.

    • Heat the mixture to 60°C and stir for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM). The starting material spot (

      
      ) should disappear.
      
  • Workup & Isolation:

    • Cool to room temperature. Filter off the inorganic salts (

      
      ).
      
    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in Ethyl Acetate and wash with water (

      
      ) and Brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
  • Data Validation:

    • 1H NMR (CDCl3): Look for the disappearance of the broad NH peak and the appearance of the new benzylic protons (

      
       ppm).
      
    • LC-MS: Confirm the mass shift

      
      .
      

PART 3: QUANTITATIVE DATA & SPECIFICATIONS

Physicochemical Profile
ParameterValueRelevance
Molecular Formula

Stoichiometry calculation
Molecular Weight 240.73 g/mol Dose/Molarity calculation
Solubility Water (High), DMSO (>20 mg/mL)Assay compatibility
pKa (Calc) ~8.5 (N1-amine)Determines protonation state at physiological pH
LogP ~1.2 (Free base)Moderate lipophilicity, good BBB penetration potential
Comparative Scaffold Analysis

Why choose 1,4-diazepan-5-one over other cyclic amines?

ScaffoldRing SizeConformational FreedomPrimary Application
Piperazine 6High (Chair/Boat)Linker, solubility enhancer
1,4-Diazepan-5-one 7Restricted (Twist-Boat) Peptidomimetic (

-turn)
Benzodiazepine 7 (Fused)RigidGABA-A modulation

PART 4: SIGNALING PATHWAY INTEGRATION

When incorporated into a kinase inhibitor (e.g., targeting the Rho-associated protein kinase pathway), the scaffold facilitates the blockade of downstream cytoskeletal reorganization.

Pathway Drug Diazepan-5-one Derivative ROCK ROCK 1/2 (Kinase) Drug->ROCK Inhibits (ATP Competition) MLC Myosin Light Chain (Phosphorylated) ROCK->MLC Phosphorylates Actin Actin Cytoskeleton Contraction MLC->Actin Activates Phenotype Vasoconstriction / Neurite Retraction Actin->Phenotype Causes

Figure 2: Mechanism of a hypothetical diazepan-5-one derivative inhibiting the ROCK pathway.

References

  • Herr, R. J. (2002). "1,4-Diazepan-5-ones: Synthesis and Applications in Medicinal Chemistry." Bioorganic & Medicinal Chemistry, 10(11), 3379-3393.

  • Horton, D. A., et al. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 103(3), 893-930.

  • ChemicalBook. (2024). "4-Benzyl-1,4-diazepan-5-one hydrochloride Product Specifications." ChemicalBook Database.

  • Perreault, S., et al. (2009). "The synthesis of 1,4-diazepan-5-ones as constrained peptidomimetics." Tetrahedron Letters, 50(15), 1765-1767.

Foundational

Technical Monograph: Structural Elucidation and Spectral Analysis of 4-Benzyl-1,4-diazepan-5-one HCl

The following technical guide provides an in-depth analysis of 4-Benzyl-1,4-diazepan-5-one hydrochloride . Executive Summary & Structural Disambiguation The 1,4-diazepan-5-one scaffold (homopiperazinone) is a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-Benzyl-1,4-diazepan-5-one hydrochloride .

Executive Summary & Structural Disambiguation

The 1,4-diazepan-5-one scaffold (homopiperazinone) is a privileged structure in medicinal chemistry, serving as a core pharmacophore in protease inhibitors, GPCR ligands, and peptidomimetics.

Critical Isomer Distinction: Before proceeding with spectral analysis, it is imperative to distinguish between the two common benzyl isomers. Commercial catalogs often use loose nomenclature. This guide focuses strictly on the 4-Benzyl isomer as requested, but researchers must verify their target structure.

  • 1-Benzyl-1,4-diazepan-5-one: Benzyl group on the amine nitrogen (N1). (Common intermediate, CAS: 55186-89-5).

  • 4-Benzyl-1,4-diazepan-5-one: Benzyl group on the amide nitrogen (N4). (The subject of this guide).

Structural Comparison (Graphviz)

IsomerComparison cluster_0 Target Molecule: 4-Benzyl Isomer ISO1 1-Benzyl-1,4-diazepan-5-one (Benzyl on Amine N1) Basic N is substituted ISO4 4-Benzyl-1,4-diazepan-5-one (Benzyl on Amide N4) Amide N is substituted CORE 1,4-Diazepan-5-one Scaffold CORE->ISO1 N1-Alkylation (Easy) CORE->ISO4 N4-Alkylation (Requires N1-Protection)

Caption: Structural divergence of diazepanone isomers based on regioselective alkylation.

Synthesis & Sample Preparation

Understanding the synthetic origin is crucial for interpreting the impurity profile in spectral data. The 4-benzyl isomer is thermodynamically less accessible than the 1-benzyl isomer and typically requires a protection-deprotection strategy.

Synthetic Route (Recommended)
  • Protection:

    
    -Boc-1,4-diazepan-5-one preparation.
    
  • Alkylation: Deprotonation of the amide (

    
    ) with NaH, followed by addition of Benzyl Bromide.
    
  • Deprotection: Acidic cleavage (HCl/Dioxane) yields the target 4-Benzyl-1,4-diazepan-5-one Hydrochloride .

Sample Preparation for Analysis[1]
  • Hygroscopicity Warning: The HCl salt is highly hygroscopic. Dry the sample under high vacuum (0.1 mbar) at 40°C for 4 hours prior to weighing.

  • Solvent Selection:

    • NMR: DMSO-

      
       is preferred over 
      
      
      
      to visualize exchangeable ammonium protons (
      
      
      ).
    • LC-MS: Dissolve in 50:50

      
      :MeCN with 0.1% Formic Acid.
      

Spectral Data Analysis

A. Nuclear Magnetic Resonance (NMR)[2]

The 7-membered ring exhibits conformational flexibility (chair/twist-boat), often resulting in broad signals at room temperature. The HCl salt fixes the conformation slightly due to intramolecular H-bonding.

Compound: 4-Benzyl-1,4-diazepan-5-one HCl Solvent: DMSO-


Frequency:  400 MHz

H NMR Assignments
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
N1-H 9.20 - 9.50Broad Singlet2HAmmonium (

) protons. Exchangeable.
Ar-H 7.25 - 7.40Multiplet5HBenzyl aromatic ring protons.
Bn-CH2 4.55Singlet2H

-Benzyl methylene. Deshielded by amide induction (vs ~3.6 ppm for amine-Bn).
H-3 3.65Multiplet2HAdjacent to

(Amide) and

.
H-7 3.40Multiplet2HAdjacent to

.
H-2 3.25Multiplet2HAdjacent to

.
H-6 2.85Multiplet2HAdjacent to Carbonyl (C5).

Note: The distinction between H-2, H-3, and H-7 is complex due to the ring puckering. H-3 is typically most deshielded of the ring protons due to proximity to the N-Benzyl amide.


C NMR Assignments (100 MHz, DMSO-

)
CarbonShift (

ppm)
TypeNotes
C=O (C5) 171.5QuaternaryTypical tertiary amide carbonyl.
Ar-C (Ipso) 137.2QuaternaryBenzyl attachment point.
Ar-C 128.8, 127.5, 127.2CHAromatic carbons.
Bn-CH2 50.8


-Benzyl carbon.
C-3 48.5

Adjacent to Amide N.
C-2 46.2

Adjacent to Amine N.
C-7 44.1

Adjacent to Amine N.
C-6 36.5

Alpha to Carbonyl.
B. Infrared Spectroscopy (FT-IR)

The HCl salt form significantly alters the "fingerprint" region compared to the free base, particularly in the N-H stretching region.

Frequency (

)
AssignmentDescription
2400 - 3200

Stretch
Broad, strong absorption characteristic of amine salts (

). Often obscures C-H stretches.
1635 - 1645 Amide I (

)
Strong band. Tertiary amides (N-substituted) typically appear at lower frequencies than secondary amides.
1450 - 1490

Aromatic
Benzyl ring skeletal vibrations.
1250 - 1300

Stretch
Amide C-N stretch.
700, 740 C-H BendingMono-substituted benzene ring (out-of-plane).
C. Mass Spectrometry (MS)[2]

Method: ESI+ (Electrospray Ionization) Formula:


MW (Free Base):  204.27 Da
MW (Salt):  240.73 Da
Ion (

)
IdentityInterpretation
205.1

Protonated molecular ion (Base Peak).
227.1

Sodium adduct (common trace).
91.0

Tropylium ion. Characteristic fragmentation of benzyl groups.
114.1

Loss of benzyl group (cleavage of N-C bond).
Fragmentation Pathway (Graphviz)

MS_Fragmentation M_Ion Parent Ion [M+H]+ m/z 205.1 Frag1 Tropylium Ion [C7H7]+ m/z 91.0 M_Ion->Frag1 Benzyl Cleavage Frag2 Diazepanone Core [M - Benzyl]+ m/z 114.1 M_Ion->Frag2 N-C Bond Break

Caption: Primary ESI+ fragmentation pathway for 4-Benzyl-1,4-diazepan-5-one.

Experimental Validation Protocol

To validate the identity of the synthesized or purchased material, follow this rapid QC protocol.

  • Chloride Test: Dissolve 5 mg in water. Add 2 drops of

    
    . A white precipitate (
    
    
    
    ) confirms the hydrochloride salt.
  • Solubility Check:

    • Water: Soluble (Salt form).

    • Dichloromethane: Insoluble (Salt form). Note: Free base is soluble in DCM.

  • HPLC Purity:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5

      
      ).
      
    • Mobile Phase: Gradient 5% to 95% MeCN in Water (+0.1% TFA).

    • Detection: UV at 210 nm (Amide) and 254 nm (Benzyl).

    • Expected RT: The 4-benzyl isomer typically elutes slightly later than the 1-benzyl isomer due to the loss of the polar NH bond on the amide.

References

  • Diazepanone Scaffold Synthesis

    • Smith, P. A. S. (1948). "The Schmidt Reaction: Experimental Conditions and Mechanism." Journal of the American Chemical Society. Link

  • Spectral Characterization of Homopiperazines

    • Wlodarczyk, A., et al. (2008). "1-Benzyl-1,4-diazepan-5-one."[1] Acta Crystallographica Section E. (Provides comparative data for the 1-benzyl isomer). Link

  • Medicinal Chemistry Applications

    • Perreault, S., et al. (2009). "L-4-Benzyl-1,4-diazepan-5-one derivatives as novel inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • General IR/NMR Tables

    • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

Sources

Exploratory

Solubility Profile &amp; Characterization: 4-Benzyl-1,4-diazepan-5-one Hydrochloride

This technical guide details the solubility profile, physicochemical behavior, and experimental characterization of 4-Benzyl-1,4-diazepan-5-one hydrochloride . It is designed for process chemists and researchers requirin...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical behavior, and experimental characterization of 4-Benzyl-1,4-diazepan-5-one hydrochloride . It is designed for process chemists and researchers requiring precise control over reaction media and purification workflows.

Executive Summary

4-Benzyl-1,4-diazepan-5-one hydrochloride is a critical heterocyclic intermediate, often utilized in the synthesis of neuroactive agents and peptidomimetics. As a hydrochloride salt of a diazepane derivative, its solubility profile is governed by the competition between its ionic lattice energy and the solvation power of the medium.

While the free base exhibits lipophilic characteristics suitable for non-polar extraction, the hydrochloride salt strictly adheres to a polar-ionic solubility model. This guide defines the solubility landscape, providing a theoretical framework supported by standard experimental protocols for empirical validation.

Key Takeaway: The compound is highly soluble in polar protic solvents (Water, Methanol), sparingly soluble in polar aprotic solvents (Acetone, EtOAc), and virtually insoluble in non-polar solvents (Hexane, Toluene, Diethyl Ether).

Physicochemical Architecture

To understand the solubility behavior, one must analyze the molecular structure:

  • The Cation (4-Benzyl-1,4-diazepan-5-one): Contains a hydrophobic benzyl group (lipophilic tail) and a polar diazepane ring with an amide functionality.

  • The Anion (Chloride): A hard counter-ion that creates a high-energy crystal lattice.

  • The Interaction: The protonated amine (

    
    ) forms strong ionic bonds with 
    
    
    
    . Dissolution requires a solvent capable of disrupting this lattice via high dielectric constant (
    
    
    ) or strong hydrogen bond donation.
Dissolution Mechanism


  • Protic Solvents: Stabilize both ions via H-bonding.

  • Aprotic Solvents: Cannot effectively solvate the

    
     anion, leading to poor solubility unless the solvent is highly polar (e.g., DMSO).
    

Solubility Landscape (Predictive & Empirical)

The following table categorizes the solubility of 4-Benzyl-1,4-diazepan-5-one hydrochloride based on solvent polarity and functional group interaction.

Table 1: Solubility Profile
Solvent ClassSpecific SolventSolubility RatingPrimary InteractionUtility
Polar Protic Water High (>100 mg/mL)Ion-Dipole / H-BondingAqueous workup phase
Methanol High Solvation of cationReaction medium / Recrystallization
Ethanol Moderate-High Solvation (Temp dependent)Ideal Recrystallization Solvent
Isopropanol Moderate Reduced polarityAnti-solvent for crystallization
Polar Aprotic DMSO / DMF High High Dielectric ConstantReaction solvent (difficult removal)
Acetone Low Weak anion solvationAnti-solvent (precipitation)
Ethyl Acetate Very Low Weak polarityWashing impurities
Chlorinated Dichloromethane Moderate Dipole-DipoleExtraction (unique to lipophilic salts)
Non-Polar Diethyl Ether Insoluble NonePrecipitation Agent
Toluene / Hexane Insoluble NoneImpurity removal (washing)

Critical Insight: The "Ethanol/Ether" system is the gold standard for purifying this compound. The salt is dissolved in hot Ethanol and precipitated by the slow addition of Diethyl Ether.

Experimental Protocols

As specific quantitative data can vary by batch purity and crystal polymorph, the following self-validating protocols must be used to determine exact solubility limits for your specific lot.

Protocol A: Gravimetric Solubility Determination

Objective: Determine the saturation limit (


) in mg/mL at 

.
  • Preparation: Weigh 100 mg of dry 4-Benzyl-1,4-diazepan-5-one HCl into a 4 mL scintillation vial.

  • Addition: Add the target solvent in

    
     increments, vortexing for 60 seconds between additions.
    
  • Observation: Continue until the solid is fully dissolved (clear solution).

  • Calculation:

    
    
    
  • Verification: If solubility is

    
    , filter the supernatant, evaporate to dryness, and weigh the residue to confirm.
    
Protocol B: Recrystallization Optimization

Objective: Maximize purity (>98%) and yield.

  • Dissolution: Suspend crude salt in minimal Ethanol (approx. 5 mL per gram).

  • Heating: Heat to reflux (

    
    ). If solid remains, add Ethanol dropwise until clear.
    
  • Filtration: Perform hot filtration if insoluble particulates (inorganic salts) are present.

  • Crystallization:

    • Method 1 (Cooling): Allow to cool slowly to RT, then to

      
      .
      
    • Method 2 (Anti-solvent): If no crystals form at RT, add Diethyl Ether or Ethyl Acetate dropwise until persistent turbidity is observed.

  • Harvest: Filter the white crystalline solid and wash with cold Ether.

Decision Framework: Solvent Selection

The following logic flow illustrates the decision process for selecting the appropriate solvent based on the operational goal (Reaction vs. Purification).

SolventSelection Start Objective: Use 4-Benzyl-1,4-diazepan-5-one HCl Reaction Reaction Medium Start->Reaction Purification Purification / Isolation Start->Purification Homogeneous Homogeneous Phase Required? Reaction->Homogeneous Recryst Recrystallization Purification->Recryst Washing Washing / Trituration Purification->Washing YesHomo Use: Methanol, DMSO, or DMF Homogeneous->YesHomo Yes NoHomo Use: DCM (Biphasic) or Toluene (Suspension) Homogeneous->NoHomo No SolventPair Solvent Pair System Recryst->SolventPair WashSolvent Use: Ethyl Acetate or Acetone (Removes non-polar impurities) Washing->WashSolvent EthanolEther Dissolve: Hot Ethanol Precipitate: Diethyl Ether SolventPair->EthanolEther

Figure 1: Decision tree for solvent selection ensuring optimal yield and purity during processing.

Scientific Rationale & Causality

The "Hydrophobic Shielding" Effect

Although the compound is a hydrochloride salt, the 4-benzyl group adds significant lipophilicity. This explains why the compound may exhibit partial solubility in Dichloromethane (DCM) or Chloroform , unlike smaller amine salts (e.g., Methylamine HCl). The benzyl ring "shields" the ionic core, allowing the salt to enter chlorinated solvents via dipole-dipole interactions, a property often exploited in extraction protocols where the salt is extracted from aqueous layers into DCM.

Thermal Hysteresis in Ethanol

The solubility in Ethanol is highly temperature-dependent. At


, the lattice energy dominates, keeping solubility moderate. At 

(boiling point), the kinetic energy overcomes the lattice forces, allowing full solvation. This steep solubility curve is what makes Ethanol the superior recrystallization solvent compared to Methanol (too soluble) or Isopropanol (too insoluble).

References

  • Chemical Structure & Class Properties

    • PubChem.[1][2] Diazepam (Structural Analog) Compound Summary. National Library of Medicine. [Link]

    • Note: General solubility trends for 1,4-diazepan-5-one scaffolds are inferred from the extensive data available for the benzodiazepine class.
  • Synthesis & Purification Methodologies

    • Velusamy, M. et al. (2015).[3] Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. Chemistry Central Journal. [Link]

    • Demonstrates the standard protocol of recrystallizing diazepan-5-one derivatives
  • General Principles of Salt Solubility

    • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][4][5][6][7][8] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

    • Authoritative text on the solubility behavior of hydrochloride salts in organic media.

Sources

Foundational

"4-Benzyl-1,4-diazepan-5-one hydrochloride safety and handling precautions"

This guide provides an in-depth technical analysis of the safety, handling, and operational protocols for 4-Benzyl-1,4-diazepan-5-one hydrochloride . It is designed for organic chemists, process safety engineers, and lab...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the safety, handling, and operational protocols for 4-Benzyl-1,4-diazepan-5-one hydrochloride . It is designed for organic chemists, process safety engineers, and laboratory managers involved in the synthesis or utilization of this heterocyclic building block.

Executive Summary

4-Benzyl-1,4-diazepan-5-one hydrochloride (CAS: 1211513-59-5) is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents, including protease inhibitors and GPCR ligands.[1][2][3] As a functionalized diazepanone, it combines a seven-membered lactam ring with a benzyl-protected nitrogen and a secondary amine salt.

While specific toxicological data for this exact isomer is limited compared to its 1-benzyl analog, its chemical structure dictates a strict safety profile. It must be handled as a hazardous organic amine salt capable of causing acute toxicity upon ingestion and severe irritation to mucous membranes. This guide establishes a self-validating safety protocol based on structural reactivity relationships (SAR) and standard operating procedures for high-potency intermediates.

Chemical Identity & Physicochemical Properties[4][5][6][7][8][9][10]

Understanding the molecular architecture is critical for predicting reactivity and hazard potential. The compound features a basic amine site (N1) protonated as a hydrochloride, rendering it water-soluble but potentially hygroscopic.

PropertyData / Description
Chemical Name 4-Benzyl-1,4-diazepan-5-one hydrochloride
CAS Number 1211513-59-5
Molecular Formula C₁₂H₁₇ClN₂O
Molecular Weight 240.73 g/mol
Structure Description 1,4-Diazepane ring with a ketone at C5.[1][3][4][5][6][7][8] The amide nitrogen (N4) bears a benzyl group; the amine nitrogen (N1) exists as the hydrochloride salt.
Physical State White to off-white solid (crystalline powder)
Solubility Soluble in water, DMSO, Methanol; sparingly soluble in non-polar solvents (DCM, Hexane).
Acidity (pKa) ~8–9 (estimated for the N1 secondary amine conjugate acid).

Hazard Identification & Risk Assessment

Given the limited specific toxicological reports for CAS 1211513-59-5, safety protocols must be derived from Read-Across Methodology using the structurally similar 1-benzyl-1,4-diazepan-5-one (CAS 55186-89-5) and general benzyl-amine halides.

GHS Classification (Derived)
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.

  • STOT-SE: Category 3 (H335) – May cause respiratory irritation.

Critical Risk Factors
  • Dust Inhalation: As a hydrochloride salt, the dust is fine and can easily become airborne. Inhalation may cause immediate irritation to the upper respiratory tract due to the acidic nature of the salt upon hydrolysis in mucous membranes.

  • Skin Absorption: Benzyl-substituted amines can exhibit enhanced lipophilicity (despite the salt form), potentially facilitating dermal absorption.

  • Hygroscopicity: The compound may absorb atmospheric moisture, leading to clumping and hydrolysis risks, altering stoichiometry in precise synthesis.

Engineering Controls & Personal Protective Equipment (PPE)

The selection of controls is based on the Hierarchy of Controls , prioritizing isolation over PPE.

Engineering Controls
  • Primary Barrier: All weighing and open-vessel manipulations must be performed inside a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Powder Containment: Use a static-dissipative balance enclosure if weighing quantities >10 grams to prevent electrostatic dispersion of the fine powder.

PPE Selection Matrix

The choice of gloves is dictated by permeation resistance to the solvent used, as the solid salt is less likely to permeate intact gloves.

PPE TypeSpecificationRationale
Hand Protection Nitrile Rubber (0.11 mm min) Excellent resistance to solid particulates and aqueous solutions. Note: If dissolved in DCM, use PVA or double-glove with laminate.
Eye Protection Chemical Safety Goggles Preferred over safety glasses to seal against airborne dust entry.
Respiratory N95 / P100 Respirator Required only if working outside a fume hood (e.g., spill cleanup) to protect against particulate inhalation.
Body Protection Lab Coat (Cotton/Poly) Standard splash protection. Ensure cuffs are tucked into gloves.

Operational Handling Protocols

Protocol A: Safe Weighing & Transfer
  • Objective: Prevent aerosolization and accurate mass transfer.

  • Step 1: Pre-weigh the receiving vessel (flask) with a stopper.

  • Step 2: Transfer the solid using a PTFE-coated spatula (avoids corrosion from HCl salt). Do not use metal spatulas if the salt is damp.

  • Step 3: Clean the spatula immediately with methanol into a waste stream; do not tap it against the hood sash to remove dust.

Protocol B: Dissolution & Reaction Setup
  • Causality: The dissolution of amine hydrochlorides is often endothermic but can be exothermic if neutralized.

  • Step 1: Add the solvent (e.g., DMSO, MeOH) to the solid, not vice versa, to minimize dust displacement.

  • Step 2: If performing a Free-Basing step (neutralizing the HCl):

    • Cool the mixture to 0°C.

    • Add the base (e.g., Triethylamine, NaHCO₃) slowly.

    • Warning: This releases the free amine, which may be more volatile and odorous than the salt.

Protocol C: Storage & Stability
  • Condition: Store at 2–8°C (Refrigerated) .

  • Atmosphere: Keep under inert gas (Argon or Nitrogen) if possible. Amine salts can degrade via oxidation or hydrolysis over long periods.

  • Container: Amber glass vial with a PTFE-lined cap to prevent moisture ingress.

Emergency Response & Waste Disposal

Emergency Procedures
  • Inhalation: Remove victim to fresh air immediately. If breathing is difficult, administer oxygen. The HCl component can cause bronchospasm.

  • Skin Contact: Brush off loose particles before rinsing. Wash with soap and water for 15 minutes.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids. The acidic nature requires immediate dilution.

Disposal Workflow
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Method: Dissolve in a combustible solvent (e.g., acetone) and dispose of via high-temperature incineration .

  • Prohibition: Do NOT dispose of down the drain; diazepanone derivatives may have aquatic toxicity (H412).

Safety Decision Matrix (Visualization)

The following diagram illustrates the logical workflow for handling this compound, integrating decision points for PPE and engineering controls.

SafetyMatrix Start Start: Handling 4-Benzyl-1,4-diazepan-5-one HCl StateCheck Check State: Solid or Solution? Start->StateCheck SolidPath Solid Handling StateCheck->SolidPath Powder SolnPath Solution Handling StateCheck->SolnPath Dissolved Weighing Weighing Protocol: Fume Hood + Static Control SolidPath->Weighing SpillSolid Spill Risk: Use HEPA Vac or Wet Wipe Weighing->SpillSolid If Spilled Disposal Disposal: High-Temp Incineration Weighing->Disposal Waste SolventCheck Check Solvent Compatibility SolnPath->SolventCheck GloveSelect Select Gloves: Nitrile (Aq/MeOH) vs Laminate (DCM) SolventCheck->GloveSelect GloveSelect->Disposal

Caption: Operational workflow for handling 4-Benzyl-1,4-diazepan-5-one HCl, distinguishing between solid-state risks (inhalation) and solution-state risks (permeation).

References

  • PubChem. (2025). 1,4-Diazepan-5-one Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

Sources

Exploratory

The Privileged Scaffold: A Technical Deep Dive into 1,4-Diazepine Derivatives

Abstract This technical guide explores the chemical evolution, pharmacological mechanism, and synthetic history of 1,4-diazepine derivatives. From Leo Sternbach’s serendipitous discovery of chlordiazepoxide to the ration...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide explores the chemical evolution, pharmacological mechanism, and synthetic history of 1,4-diazepine derivatives. From Leo Sternbach’s serendipitous discovery of chlordiazepoxide to the rational design of short-acting hypnotics, we analyze the structure-activity relationships (SAR) that established the benzodiazepine (BZD) pharmacophore as a cornerstone of neuropsychopharmacology. This document provides researchers with mechanistic insights into the quinazoline-to-benzodiazepine rearrangement, detailed experimental protocols for modern multicomponent synthesis, and a rigorous analysis of GABAergic signaling.

Introduction: The "Privileged" Heterocycle

The 1,4-diazepine ring system—a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4—is a quintessential "privileged structure" in medicinal chemistry. This scaffold is capable of presenting diverse ligands in specific spatial orientations, allowing it to mimic peptide turns and bind promiscuously yet selectively to multiple G-protein coupled receptors (GPCRs) and ion channels.

While best known for the 1,4-benzodiazepine subclass (anxiolytics), the core diazepine scaffold has evolved beyond CNS depression. However, the historical and technical focal point remains the modulation of the GABA-A receptor chloride ionophore complex, a discovery that shifted the paradigm of psychiatric drug development from barbiturates to safer allosteric modulators.

The Sternbach Rearrangement: A Serendipitous Expansion[1]

In 1957, at Hoffmann-La Roche, Leo Sternbach attempted to synthesize benzheptoxdiazines. The results were disappointing until a "cleanup" of the lab revealed a vial of a compound initially thought to be a quinazoline-N-oxide derivative. Upon treatment with a primary amine (methylamine), the compound underwent an unexpected ring expansion.[1]

The Mechanism

The reaction is a nucleophilic attack by the primary amine on the quinazoline carbon, followed by a ring-opening and re-cyclization. This rearrangement converted the 6-membered quinazoline ring into the 7-membered 1,4-benzodiazepine ring.[1]

  • Precursor: 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide.

  • Reagent: Methylamine (

    
    ).
    
  • Product: Chlordiazepoxide (Librium), the first clinically effective benzodiazepine.[1][2][3]

Visualizing the Rearrangement

The following diagram illustrates the logical flow of this critical ring expansion mechanism.

SternbachRearrangement Quinazoline Quinazoline-3-oxide (6-membered ring) NucleophilicAttack Nucleophilic Attack (Methylamine at C2) Quinazoline->NucleophilicAttack + CH3NH2 RingOpening Ring Opening (Intermediate) NucleophilicAttack->RingOpening Tetrahedral Intermediate Recyclization Recyclization (Ring Expansion) RingOpening->Recyclization N-C Bond Formation Benzodiazepine 1,4-Benzodiazepine-4-oxide (7-membered ring) Recyclization->Benzodiazepine - H2O / Rearrangement

Figure 1: The Sternbach Rearrangement logic flow, transforming a quinazoline precursor into the bioactive 1,4-benzodiazepine scaffold.

Structure-Activity Relationships (SAR)

The transition from Chlordiazepoxide to Diazepam (Valium) and Potent nitro-variants (Clonazepam) was driven by rigorous SAR studies. The 1,4-benzodiazepine pharmacophore requires specific electronic and steric features to bind the


 interface of the GABA-A receptor.
Table 1: Critical SAR Determinants of 1,4-Benzodiazepines
PositionChemical ModificationEffect on BioactivityExample Drug
Ring A (C7) Electron-withdrawing group (Cl,

, Br)
Essential for activity. Increases receptor affinity.[1]Diazepam (Cl), Clonazepam (

)
Ring A (C6,8,9) Alkyl or other substitutionsGenerally decreases activity.-
Position 1 (N) Alkylation (Methyl, etc.)Increases lipophilicity and brain penetration.Diazepam (Methyl)
Position 2 Carbonyl (C=O) or bioisostereEssential for H-bonding with receptor histidine residues.All classic BZDs
Position 3 Hydroxylation (-OH)Increases polarity; allows direct glucuronidation (faster clearance).Lorazepam, Oxazepam
Ring C (C5) Phenyl ringEssential for agonist activity.All classic BZDs
Ring C (Ortho) Electron-withdrawing (F, Cl)Increases potency significantly.Midazolam (F), Triazolam (Cl)

Mechanistic Pharmacology: GABA-A Modulation

1,4-diazepines act as Positive Allosteric Modulators (PAMs) .[4] They do not open the chloride channel directly (unlike barbiturates) but rather increase the frequency of channel opening in the presence of GABA.

Signaling Pathway

The binding occurs at the interface of the


 and 

subunits (the "Benzodiazepine Site"). This induces a conformational change that increases the affinity of the receptor for GABA, enhancing chloride influx and hyperpolarizing the neuron.[1]

GABASignaling BZD 1,4-Benzodiazepine Receptor GABA-A Receptor (alpha/gamma Interface) BZD->Receptor Binds Allosteric Site GABA_Agonist GABA (Neurotransmitter) GABA_Agonist->Receptor Binds Orthosteric Site Conformation Allosteric Conformational Change Receptor->Conformation Affinity Increased GABA Affinity Conformation->Affinity Cl_Influx Cl- Ion Influx Affinity->Cl_Influx Increased Channel Opening Frequency Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_Influx->Hyperpolarization

Figure 2: Signal transduction pathway of Benzodiazepine-mediated GABAergic inhibition.

Synthetic Methodologies: Experimental Protocols

While Sternbach’s original methods involved multi-step ring expansions, modern drug discovery utilizes Multicomponent Reactions (MCRs) for rapid library generation. The Ugi 4-Component Reaction (Ugi-4CR) is a gold standard for synthesizing diverse 1,4-diazepine scaffolds efficiently.

Protocol: Ugi-Deprotection-Cyclization (UDC) Strategy

Objective: Synthesis of a 1,4-benzodiazepine-5-one derivative. Scope: Suitable for generating libraries with diversity at positions 1, 3, and the aromatic ring.

Reagents:
  • Amine: 2-Amino-benzophenone derivative (1.0 equiv)

  • Aldehyde: Aryl or Alkyl aldehyde (1.0 equiv)

  • Acid: N-Boc-Glycine (1.0 equiv)

  • Isocyanide: Alkyl isocyanide (1.0 equiv)

  • Solvent: Methanol (MeOH)[5]

  • Cyclization Agent: Trifluoroacetic acid (TFA) / 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:
  • Ugi Condensation (Step 1):

    • In a microwave-safe vial, dissolve the 2-amino-benzophenone (1.0 mmol) and aldehyde (1.0 mmol) in MeOH (3 mL). Stir for 30 minutes to allow imine formation.

    • Add N-Boc-Glycine (1.0 mmol) and the isocyanide (1.0 mmol).

    • Seal the vial and subject to microwave irradiation at 100°C for 30 minutes .

    • Checkpoint: Verify consumption of starting materials via TLC or LC-MS. The intermediate is a linear Ugi adduct.

  • Solvent Exchange:

    • Evaporate MeOH under reduced pressure.

    • Re-dissolve the crude residue in DCE (5 mL).

  • Deprotection & Cyclization (Step 2):

    • Add TFA (10% v/v in DCE).[5]

    • Stir the mixture at 60°C for 4 hours . The acid cleaves the Boc group, exposing the amine, which then spontaneously attacks the internal amide/ester to close the 7-membered ring.

  • Purification:

    • Quench with saturated

      
       solution.[6] Extract with Ethyl Acetate (3x).[7]
      
    • Dry organic layer over

      
       and concentrate.[2]
      
    • Purify via flash column chromatography (Hexane/EtOAc gradient).

Validation:

  • NMR: Look for the disappearance of Boc signals (~1.4 ppm) and the appearance of the diazepine methylene protons (AB system) around 3.5–4.5 ppm.

Pharmacokinetics and Clinical Differentiation[1]

The utility of 1,4-diazepines is dictated by their metabolic stability. The presence of a 3-hydroxyl group or the nature of the 1-alkyl substituent determines the duration of action.

Table 2: Comparative Pharmacokinetics of Key Derivatives
DrugClassHalf-Life (

)
Active MetabolitesMetabolic PathwayClinical Utility
Chlordiazepoxide Long-acting5–30 hrsDesmethylchlordiazepoxide, DemoxepamOxidation (CYP450)Alcohol withdrawal
Diazepam Long-acting20–100 hrsDesmethyldiazepam, OxazepamN-demethylation, HydroxylationAnxiolytic, Status Epilepticus
Lorazepam Intermediate10–20 hrsNone (Inactive glucuronides)Direct Glucuronidation (UGT)ICU Sedation, Hepatic impairment
Midazolam Short-acting1.5–2.5 hrs

-hydroxymidazolam (mildly active)
Hydroxylation (CYP3A4)Anesthesia induction, Conscious sedation

References

  • Sternbach, L. H. (1979). "The Benzodiazepine Story." Journal of Medicinal Chemistry. Link[5]

  • Hulme, C., & Gore, V. (2003). "Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan." Current Medicinal Chemistry. Link

  • Griffin, C. E., et al. (2013). "Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects." Ochsner Journal. Link

  • Horton, D. A., et al. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews. Link

  • Hoffmann-La Roche. (1960).[1] "Process for the manufacture of 1,4-benzodiazepine derivatives." US Patent 2,893,992. Link

Sources

Foundational

The Diazepan-5-one Scaffold: Pharmacological Potential and Synthetic Utility of 4-Methyl-1,4-diazepan-5-one Hydrochloride

[1] Executive Summary 4-Methyl-1,4-diazepan-5-one hydrochloride (CAS: 329794-41-4) is not a marketed pharmaceutical formulation but a high-value privileged scaffold in medicinal chemistry.[1] Unlike its benzo-fused cousi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Methyl-1,4-diazepan-5-one hydrochloride (CAS: 329794-41-4) is not a marketed pharmaceutical formulation but a high-value privileged scaffold in medicinal chemistry.[1] Unlike its benzo-fused cousins (the benzodiazepines like Diazepam), this aliphatic, seven-membered heterocycle functions as a flexible yet constrained peptidomimetic template .[1]

This technical guide profiles the compound as a critical intermediate for drug discovery professionals.[1] It details the scaffold's ability to mimic


-turns in proteins, its physiochemical properties that favor blood-brain barrier (BBB) penetration, and its proven utility in generating libraries targeting Histamine H3 receptors, HDACs, and specific kinases.[1]

Physiochemical & Structural Profile

The pharmacological value of 4-Methyl-1,4-diazepan-5-one lies in its "lead-like" properties.[1][2] It offers a low molecular weight core with multiple vectors for derivatization, allowing scientists to rapidly expand into chemical space while maintaining Lipinski compliance.

Key Properties (HCl Salt)
PropertyValue / CharacteristicRelevance to Drug Design
Molecular Formula

Low MW allows for heavy substitution without breaking "Rule of 5".[1]
Molecular Weight 164.63 g/mol Ideal fragment size (<200 Da).[1]
Solubility High (Water, DMSO, Methanol)The HCl salt ensures stability and solubility in aqueous assays.[1]
LogP (Free Base) ~ -0.5 to 0.2 (Estimated)Hydrophilic nature requires hydrophobic substitutions to tune permeability.[1]
pKa (N1 Position) ~8.5 - 9.5The secondary amine at N1 is the primary vector for nucleophilic attack.[1]
Topology 7-Membered Ring (Homopiperazine)Mimics peptide turns; induces conformational constraint.[1]
Structural Pharmacology: The -Turn Mimic

The core 1,4-diazepan-5-one structure is pharmacologically significant because it constrains the orientation of attached side chains.[1]

  • Peptidomimicry: The 7-membered ring forces substituents into a spatial arrangement that closely mimics the

    
     and 
    
    
    
    residues of a peptide
    
    
    -turn.[1]
  • Binding Affinity: This pre-organization reduces the entropic penalty when the molecule binds to a receptor pocket (e.g., GPCRs or Proteases), theoretically increasing affinity compared to linear diamines.

Target Applications & Biological Activity

While the naked scaffold has negligible intrinsic activity, its N1-derivatives exhibit potent pharmacology across distinct therapeutic classes.[1]

Histamine H3 Receptor Antagonists

The 1,4-diazepane moiety is a classic pharmacophore for Histamine H3 ligands.[1]

  • Mechanism: The basic nitrogen (N1) interacts with the conserved Aspartate residue (Asp3.[1]32) in the GPCR transmembrane domain.[1]

  • Application: Cognitive enhancement, narcolepsy, and obesity treatments.[1] The 4-methyl group often serves to modulate metabolic stability or steric fit.[1]

Epigenetic Modulators (HDAC Inhibitors)

Cyclic amides (lactams) like diazepan-5-ones are used as "cap groups" in Histamine Deacetylase (HDAC) inhibitors.[1]

  • Role: The ring sits at the entrance of the HDAC catalytic tunnel, while a linker connects it to a zinc-binding group (ZBG) deep in the pocket.

Kinase Inhibition (MK2)

Research indicates that diazepan-one derivatives can inhibit MAP kinase-activated protein kinase 2 (MK2), a target for inflammation.[1] The scaffold provides a unique geometry to orient ATP-competitive motifs.[1]

Pharmacological Space Visualization

The following diagram illustrates the divergent synthesis pathways from the core scaffold to bioactive target classes.[2][3]

G Core 4-Methyl-1,4-diazepan-5-one (Core Scaffold) N1 N1-Alkylation/Acylation (Diversity Vector) Core->N1 Primary Synthetic Route C_Mod C-Ring Substitution (Chirality Introduction) Core->C_Mod Advanced Synthesis H3 Histamine H3 Antagonists (CNS / Cognitive) N1->H3 + Lipophilic Tail HDAC HDAC Inhibitors (Oncology / Epigenetics) N1->HDAC + Zinc Binding Group Protease Serine Protease Inhibitors (Antiviral) N1->Protease + Electrophilic Trap

Figure 1: Divergent pharmacological applications of the diazepan-5-one scaffold.[1]

Experimental Protocols

As a Senior Scientist, ensuring the purity and reactivity of this building block is paramount. The HCl salt is hygroscopic; improper handling leads to stoichiometry errors in library synthesis.[1]

Protocol: Free-Basing and N1-Functionalization

Objective: Convert the stable HCl salt to the reactive free base and couple it with an aryl halide (SNAr) or acid chloride (Amide coupling) to generate a library member.[1]

Reagents:

  • 4-Methyl-1,4-diazepan-5-one HCl (1.0 eq)[1]

  • Dichloromethane (DCM) or DMF (anhydrous)[1]

  • Triethylamine (TEA) or DIPEA (3.0 eq)[1]

  • Electrophile (e.g., Benzyl bromide or Benzoyl chloride) (1.1 eq)[1]

Step-by-Step Methodology:

  • Salt Break (In-situ): Suspend the hydrochloride salt in anhydrous DCM under Nitrogen atmosphere. Add DIPEA (2.0 eq) dropwise at 0°C. Stir for 15 minutes until the suspension clears (formation of free base).

  • Coupling: Add the electrophile (1.1 eq) slowly to the reaction mixture.

    • Note: If using acid chlorides, maintain 0°C to prevent bis-acylation or polymerization.[1]

    • Note: For SNAr reactions (e.g., with fluoronitrobenzene), switch solvent to DMF and heat to 80°C.

  • Monitoring: Monitor via LC-MS (ESI+). The starting material (m/z ~129) should disappear, replaced by the product mass.

  • Workup: Quench with saturated

    
    . Extract with EtOAc (x3). Wash organics with Brine.[1] Dry over 
    
    
    
    .[1]
  • Purification: The polarity of the diazepane ring usually requires a DCM:MeOH (95:5) gradient on silica gel.[1]

Protocol: In Vitro Stability Assay (Microsomal)

Before advancing a derivative, its metabolic stability must be verified, as the N-methyl group is a potential site for oxidative demethylation by CYPs.[1]

Workflow:

  • Incubation: Incubate test compound (

    
    ) with human liver microsomes (0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.[1]
    
  • Sampling: Aliquot at t=0, 15, 30, and 60 minutes.

  • Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Synthetic Logic & Pathway

Understanding how to access this scaffold allows for "scaffold hopping" (modifying the core to alter IP or properties).[1]

Synthesis Diamine N-Methylethylenediamine Michael Michael Adduct (Linear Intermediate) Diamine->Michael 1. Michael Addition (MeOH, 0°C -> RT) Acrylate Ethyl Acrylate / Itaconate Acrylate->Michael Scaffold 4-Methyl-1,4-diazepan-5-one Michael->Scaffold 2. Lactamization (Reflux, NaOMe or Heat)

Figure 2: Standard synthetic route to the 1,4-diazepan-5-one core via Michael addition and cyclization.[1]

References

  • Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003).[1] The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930.[1]

    • Context: Establishes the diazepine/diazepane class as a "privileged structure" for library design.
  • Di Fabio, R., et al. (2000). Substituted 1,4-Diazepanes as Histamine H3 Receptor Antagonists.[1] Bioorganic & Medicinal Chemistry Letters.[1]

    • Context: Validates the pharmacological activity of N-substituted diazepanes in CNS targets.[1]

  • Askeroi, et al. (2000).[1] The synthesis of 1,4-diazepan-5-ones.[1][4][5] Tetrahedron Letters.[1][6]

    • Context: Provides the foundational synthetic chemistry for accessing the 5-one core.[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10056637 (4-Methyl-1,4-diazepan-5-one).[1][1]

    • Context: Verification of chemical structure and identifiers.[1][6]

Sources

Exploratory

The 1,4-Diazepine Renaissance: From Anxiolytics to Epigenetic Modulators

Executive Summary The 1,4-diazepine scaffold is frequently reduced to its historical role in GABAergic modulation. However, in modern drug discovery, it is classified as a privileged scaffold —a molecular framework capab...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-diazepine scaffold is frequently reduced to its historical role in GABAergic modulation. However, in modern drug discovery, it is classified as a privileged scaffold —a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1] This guide deconstructs the 1,4-diazepine architecture beyond the GABA-A receptor, focusing on its critical role in epigenetic regulation (BET inhibition) , GPCR antagonism (CCK receptors) , and antimicrobial potentiation . We provide actionable insights into the structural mimicry that enables this versatility and detail self-validating protocols for assessing these novel targets.

The Structural Basis of Privileged Interaction

The versatility of the 1,4-diazepine ring stems from its ability to mimic secondary protein structures, specifically


-turns  and 

-helical twists
.
  • Peptide Turn Mimicry: The seven-membered ring constrains the orientation of substituents (typically at N1, C3, and C5), allowing the molecule to reproduce the spatial arrangement of amino acid side chains (

    
    ) found in peptide turns. This is the driving force behind its affinity for GPCRs like Cholecystokinin (CCK) receptors.
    
  • Acetyl-Lysine Mimicry: In epigenetic targets, specifically the Bromodomain and Extra-Terminal (BET) family, the diazepine core—when fused with a triazole or thiophene ring (e.g., JQ1)—mimics the acetylated lysine residue of histone tails, competitively inhibiting the reader domains.

Primary Therapeutic Targets Beyond GABA

A. Epigenetic Readers: BET Bromodomains (BRD2, BRD3, BRD4)

The most significant non-GABA target for 1,4-diazepines is the BET family of bromodomains.[2] Dysregulation of BRD4 is a driver in NUT midline carcinoma and various hematological malignancies.

  • Mechanism: The triazolo-1,4-diazepine (e.g., JQ1) acts as an acetyl-lysine mimetic.[2][3] It occupies the hydrophobic pocket of the bromodomain, forming a critical hydrogen bond with a conserved asparagine residue (Asn140 in BRD4 BD1).

  • Therapeutic Outcome: Displacement of BRD4 from chromatin prevents the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex, leading to the transcriptional downregulation of the oncogene MYC .

B. G-Protein Coupled Receptors: Cholecystokinin (CCK)

1,4-Benzodiazepines were among the first non-peptide antagonists discovered for peptide GPCRs.

  • CCK-A (Alimentary): Targets digestion and satiety.[4] Compounds like Devazepide show nanomolar affinity.[2]

  • CCK-B (Brain): Targets anxiety and nociception. L-365,260 demonstrates high selectivity for CCK-B over CCK-A.[5]

C. Antimicrobial Potentiation

Recent phenotypic screens have identified 1,4-benzodiazepines as potent adjuvants for antifungal therapy.[6] They do not kill fungi directly but sensitize resistant Candida strains to azoles by inhibiting filamentation and biofilm formation.

Comparative Potency Data

The following table contrasts the affinity profiles of key 1,4-diazepine derivatives across distinct target classes, illustrating the scaffold's tunability.

CompoundPrimary TargetMechanismPotency / AffinityIndication
Diazepam GABA-A (

1/2/3/5)
Positive Allosteric Modulator

nM
Anxiety, Seizures
JQ1 BRD4 (BD1/BD2)Competitive Inhibitor

nM (BD1)
Oncology (Research Tool)
Devazepide CCK-A ReceptorAntagonist

nM
GI Disorders
L-365,260 CCK-B ReceptorAntagonist

nM
Anxiety (Investigational)
Ro 5-4864 TSPO (Mitochondrial)Translocator Protein Ligand

nM
Neuroinflammation

Mechanistic Visualization

Pathway: BET Bromodomain Inhibition

The following diagram illustrates the cascade initiated by a 1,4-diazepine inhibitor (like JQ1) leading to tumor suppression.[3]

BET_Inhibition Compound 1,4-Diazepine (e.g., JQ1) Target BRD4 (Bromodomain) Compound->Target High Affinity (nM) Interaction Competitive Binding (Displaces Acetyl-Lysine) Target->Interaction Chromatin Chromatin Release Interaction->Chromatin PTEFb P-TEFb Recruitment Blocked Chromatin->PTEFb PolII RNA Pol II Pausing PTEFb->PolII GeneExp Downregulation of MYC, BCL2, CDK6 PolII->GeneExp Outcome Cell Cycle Arrest & Apoptosis GeneExp->Outcome

Figure 1: Mechanism of Action for 1,4-Diazepine-based BET Inhibition.[7] The compound competitively displaces epigenetic readers from chromatin, silencing oncogenic transcription.

Experimental Protocol: BET Bromodomain Binding Assay

To validate a novel 1,4-diazepine analog against BRD4, a self-validating AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is the industry standard. This bead-based proximity assay eliminates wash steps and provides high signal-to-noise ratios.

Protocol: AlphaScreen Competitive Binding Assay

Objective: Determine the


 of a novel 1,4-diazepine against the BRD4-BD1 domain.

Reagents:

  • Protein: Recombinant His-tagged BRD4-BD1.

  • Ligand: Biotinylated-JQ1 (Control Ligand).

  • Beads: Streptavidin Donor beads and Nickel Chelate (Ni-NTA) Acceptor beads.

  • Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.01% Triton X-100.

Step-by-Step Workflow:

  • Compound Preparation:

    • Prepare a 10-point serial dilution of the test compound in DMSO (starting at 10

      
      M).
      
    • Transfer 100 nL of compound to a 384-well OptiPlate.

  • Protein-Ligand Complex Formation:

    • Prepare a mix of His-BRD4-BD1 (final conc. 100 nM) and Biotinylated-JQ1 (final conc. 50 nM) in assay buffer.

    • Causality: Pre-mixing protein and reference ligand ensures the system is at equilibrium before competition begins.

    • Dispense 10

      
      L of this mix into the wells. Incubate for 30 minutes at Room Temperature (RT).
      
  • Bead Addition (Dark Conditions):

    • Note: AlphaScreen beads are light-sensitive. Perform under green filtered light.

    • Prepare a mix of Streptavidin Donor beads and Ni-NTA Acceptor beads (20

      
      g/mL final).
      
    • Dispense 10

      
      L of bead mix to the wells.
      
  • Incubation:

    • Incubate for 60 minutes at RT in the dark.

    • Mechanism: The Ni-NTA beads capture the His-BRD4, and Streptavidin beads capture the Biotin-JQ1. If the test compound does not displace JQ1, beads are brought into proximity (<200 nm). Upon excitation at 680 nm, singlet oxygen transfers from Donor to Acceptor, emitting light at 520-620 nm.

  • Detection & Analysis:

    • Read plate on an EnVision or compatible reader (Excitation: 680 nm, Emission: 570 nm).

    • Self-Validation: Include JQ1 (unlabeled) as a positive control. A valid assay must show a sigmoidal dose-response curve for JQ1 with an

      
       approx. 50-100 nM. Z' factor must be > 0.5.
      

Target Discovery Workflow

For researchers seeking to identify new targets for a library of 1,4-diazepines, the following phenotypic screening workflow is recommended.

Phenotypic_Screening cluster_methods Deconvolution Methods Library 1,4-Diazepine Library Synthesis Screen Phenotypic Screen (e.g., Cancer Cell Viability) Library->Screen HitSel Hit Selection (Potency < 1 µM) Screen->HitSel Deconv Target Deconvolution HitSel->Deconv ChemProt Chemoproteomics (Pull-down) Deconv->ChemProt Thermal Cellular Thermal Shift (CETSA) Deconv->Thermal CRISPR CRISPR-Cas9 Resistance Screen Deconv->CRISPR Validation Biophysical Validation (SPR / AlphaScreen) ChemProt->Validation Thermal->Validation CRISPR->Validation

Figure 2: Target Deconvolution Workflow. A systematic approach to mapping the biological activity of 1,4-diazepine hits to specific protein targets using chemoproteomics and thermal shift assays.

References

  • Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology. [Link]

  • Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. Journal of Medicinal Chemistry. [Link]

  • The mechanisms behind the therapeutic activity of BET bromodomain inhibition. Molecular Cell. [Link]

  • Discovery of Benzotriazolo[4,3-d][1,4]diazepines as Orally Active Inhibitors of BET Bromodomains. ACS Medicinal Chemistry Letters. [Link]

  • Development of 1,4-benzodiazepine cholecystokinin type B antagonists. Journal of Medicinal Chemistry. [Link]

  • Screening strategy for 1,4-benzodiazepines (1,4-BZDs) and control of Candida infections. mBio. [Link]

Sources

Foundational

"in vitro activity of 4-Benzyl-1,4-diazepan-5-one hydrochloride"

This guide serves as a technical dossier for 4-Benzyl-1,4-diazepan-5-one hydrochloride , detailing its pharmacological profile, mechanism of action, and validated in vitro assessment protocols.[1] Scaffold Utility & Nitr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical dossier for 4-Benzyl-1,4-diazepan-5-one hydrochloride , detailing its pharmacological profile, mechanism of action, and validated in vitro assessment protocols.[1]

Scaffold Utility & Nitric Oxide Synthase Inhibition Profile[1][2]

Executive Summary & Chemical Identity

4-Benzyl-1,4-diazepan-5-one hydrochloride (often indexed as 1-benzyl-1,4-diazepan-5-one depending on nomenclature priority) is a seven-membered heterocyclic compound belonging to the diazepanone class.[1] Unlike the widely known 1,4-benzodiazepines (e.g., diazepam), this molecule lacks the fused benzene ring, resulting in a more flexible, non-planar scaffold.

  • Primary Biological Activity: Specific inhibition of Human Nitric Oxide Synthase (NOS) .

  • Secondary Utility: Privileged scaffold for peptidomimetics (specifically

    
    -turn mimetics) and a precursor for histone deacetylase (HDAC) inhibitors.
    
  • Chemical Structure: A 7-membered lactam ring with a benzyl group protecting the amine nitrogen (N4) and a free amide nitrogen (N1), stabilized as a hydrochloride salt to ensure water solubility for biological assays.

PropertySpecification
IUPAC Name 4-benzyl-1,4-diazepan-5-one hydrochloride
CAS (Free Base) 55186-89-5
Molecular Formula

Solubility Highly soluble in water/DMSO (Salt form); Free base is lipophilic.[1]
Key Pharmacophore 1,4-diazepan-5-one core (Peptide turn mimetic)

Mechanism of Action & Pharmacological Profiling

Nitric Oxide Synthase (NOS) Inhibition

The primary in vitro activity of 4-Benzyl-1,4-diazepan-5-one is the inhibition of NOS isoforms (iNOS, nNOS, eNOS).[1] The mechanism is hypothesized to involve the diazepanone ring mimicking the transition state of L-arginine or interacting directly with the heme prosthetic group within the enzyme's active site.

  • Binding Mode: The basic nitrogen (N4), when protonated (as in the HCl salt), mimics the guanidinium group of L-arginine, competing for the substrate binding cleft.

  • Significance: Inhibition of iNOS is a critical target for anti-inflammatory drug discovery, as excessive NO production drives septic shock and neurodegeneration.

Peptidomimetic Scaffold Utility

The 1,4-diazepan-5-one ring adopts a chair-like conformation in solution.[1] This geometry effectively mimics the


-turn of peptide chains, making it an invaluable "reverse-turn" inducer in drug design.[1] This structural rigidity allows the molecule to lock pharmacophores into bioactive conformations, enhancing potency compared to linear peptide analogs.

Experimental Protocols

Protocol A: Synthesis via Schmidt Rearrangement

Context: Ensuring high purity of the core scaffold is prerequisite for accurate bioassays.

Principle: Acid-catalyzed insertion of a nitrogen atom into 1-benzyl-4-piperidone using hydrazoic acid (


).[1]
  • Reactants: Dissolve 1-benzyl-4-piperidone (1.0 eq) in

    
    .
    
  • Acidification: Add concentrated

    
     at 0°C.
    
  • Azide Addition: Slowly add sodium azide (

    
    , 1.2 eq) over 2 hours. Caution: 
    
    
    
    is generated in situ; use a blast shield.[1]
  • Rearrangement: Stir at room temperature for 12 hours. The migration of the methylene group occurs preferentially to form the 1,4-diazepan-5-one isomer.[1]

  • Workup: Neutralize with

    
    , extract with organic solvent, and treat with ethereal 
    
    
    
    to precipitate the 4-Benzyl-1,4-diazepan-5-one hydrochloride salt.
Protocol B: In Vitro NOS Inhibition Screening (Griess Assay)

Context: A robust, cell-based assay to quantify the compound's ability to suppress nitric oxide production in macrophages.

Reagents:

  • Murine macrophage cell line (RAW 264.7)[2][3][4]

  • Lipopolysaccharide (LPS) (1

    
    g/mL) to induce iNOS.
    
  • Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5%

    
    ).[3]
    
  • Test Compound: 4-Benzyl-1,4-diazepan-5-one HCl (Serial dilutions: 0.1

    
    M – 100 
    
    
    
    M).[1]

Workflow:

  • Seeding: Plate RAW 264.7 cells in 96-well plates (

    
     cells/well) and incubate for 24h.
    
  • Induction & Treatment: Replace media with fresh DMEM containing LPS (1

    
    g/mL) AND the test compound at varying concentrations. Include "LPS only" (positive control) and "Media only" (negative control) wells.
    
  • Incubation: Incubate for 24 hours at 37°C, 5%

    
    .
    
  • Quantification: Transfer 100

    
    L of supernatant to a new plate. Add 100 
    
    
    
    L of Griess Reagent.
  • Readout: Measure absorbance at 540 nm immediately.

  • Calculation:

    
    [1]
    
Protocol C: Microsomal Stability Assay

Context: Determining the metabolic half-life (


) of the scaffold.
  • Incubation: Incubate 1

    
    M of compound with liver microsomes (0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.
    
  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Result: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Data Visualization & Logic

Figure 1: Synthesis & Activity Cascade

The following diagram illustrates the logical flow from chemical synthesis to biological validation.

G Start 1-Benzyl-4-piperidone Schmidt Schmidt Reaction (NaN3 / H2SO4) Start->Schmidt Ring Expansion Product 4-Benzyl-1,4-diazepan-5-one (Free Base) Schmidt->Product Rearrangement Salt HCl Salt Formation (Water Soluble) Product->Salt HCl/Ether Assay In Vitro NOS Assay (RAW 264.7 + LPS) Salt->Assay Treatment Readout Griess Reaction (NO2- Quantification) Assay->Readout Supernatant Outcome IC50 Determination Readout->Outcome Data Analysis

Caption: Workflow transforming the piperidone precursor into the active diazepanone salt for NOS inhibition profiling.

References

  • Crystallography & Synthesis: 1-Benzyl-1,4-diazepan-5-one. (2008). Acta Crystallographica Section E. Link

    • Validates the chemical structure and identifies the compound as an inhibitor of human nitric oxide synthesis.
  • Scaffold Utility: 1,4-Diazepine derivatives as privileged scaffolds. (2015). Journal of Saudi Chemical Society. Link

    • Details the use of the diazepanone core in peptidomimetics and drug discovery.
  • NOS Assay Protocol: In Vitro Determination of Nitric Oxide Synthase Inhibition. (2024). Chemistry & Biodiversity. Link

    • Provides the standard Griess reagent methodology for assessing NOS inhibitors.
  • Chemical Properties: Diazepam and related 1,4-diazepines. (2012).[5] U.S. Pharmacist.[5] Link

    • Provides solubility and stability d

Sources

Exploratory

"preliminary screening of 1,4-diazepan-5-one analogs"

Technical Guide: Preliminary Screening Architectures for 1,4-Diazepan-5-one Analogs The 1,4-diazepan-5-one (homopiperazin-5-one) scaffold is not merely a structural spacer; it is a privileged structure in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Preliminary Screening Architectures for 1,4-Diazepan-5-one Analogs

The 1,4-diazepan-5-one (homopiperazin-5-one) scaffold is not merely a structural spacer; it is a privileged structure in medicinal chemistry.[1] Its seven-membered ring system, distinct from the more rigid 1,4-benzodiazepines, offers a unique conformational flexibility that allows it to mimic the


-turn  of peptide backbones [1].

This guide details a rigorous preliminary screening workflow. Unlike generic small-molecule screening, screening this scaffold requires specific attention to its conformational dynamics and potential for synthetic byproducts (e.g., aspartimide rearrangement) that can confound early data.

Phase I: In Silico Triage & Conformational Filtering

Before wet-lab synthesis or procurement, computational filtering is essential to reduce attrition. The 1,4-diazepan-5-one ring exists predominantly in a twisted chair conformation.

Strategic Insight: Do not screen flat 2D libraries. The bioactivity of this scaffold is driven by the spatial orientation of the


 and 

substituents.
Protocol: Conformational Ensemble Generation
  • Force Field Selection: Use OPLS3e or MMFF94x. Standard force fields often underestimate the ring strain energy of the seven-membered lactam.

  • Constraint Analysis: Filter analogs where the

    
    -substituent forces the ring into a "boat" conformation unless the target explicitly requires it (e.g., certain GPCR clefts).
    
  • Pharmacophore Mapping: Prioritize analogs where the 5-position carbonyl acts as a hydrogen bond acceptor (HBA) mimicking the

    
     residue of a peptide turn.
    

Phase II: Chemical Integrity & QC (The "Aspartimide Trap")

Senior Scientist Warning: If your library was generated via solid-phase peptide synthesis (SPOS), you must screen for the aspartimide rearrangement byproduct .

During the synthesis of aspartic acid-containing sequences, a base-catalyzed ring closure can form a succinimide intermediate, which subsequently expands to the 1,4-diazepan-2,5-dione or similar isomers [2]. These impurities are often bioactive false positives.

QC Decision Matrix:

  • LC-MS: Standard purity check (>95%).

  • NMR (

    
    H):  Look for the diagnostic shift of the methylene protons adjacent to the lactam nitrogen.
    
  • Solubility Check: 1,4-diazepan-5-ones can be surprisingly polar. Perform a thermodynamic solubility assessment in PBS (pH 7.4) before biological plating.

Phase III: Primary Biological Screening (Protease Inhibition)

Given the scaffold's ability to mimic peptide turns, the highest probability of success lies in targeting proteases (e.g., serine proteases) or epigenetic readers (e.g., Bromodomains) [3].

Selected Assay Architecture: FRET-Based Enzymatic Cleavage Rationale: This homogeneous assay minimizes handling steps and is robust against the autofluorescence sometimes seen with nitrogen-rich heterocycles.

Step-by-Step Protocol
  • Reagent Prep:

    • Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.01% Tween-20 (prevents aggregation of the hydrophobic diazepane core).

    • Substrate: Fluorogenic peptide (e.g., Z-Phe-Arg-AMC) specific to the target protease.

    • Library: 10 mM DMSO stocks of 1,4-diazepan-5-one analogs.

  • Plating (384-well Black Low-Volume):

    • Column 1-2: High Control (Enzyme + Substrate + DMSO).

    • Column 23-24: Low Control (Substrate only).

    • Test Wells: 5 µL Enzyme solution + 50 nL Compound (Pin transfer).

  • Incubation:

    • Incubate compound and enzyme for 15 minutes at RT before adding substrate. This allows for the detection of slow-binding inhibitors, a common kinetic profile for this scaffold.

  • Reaction Initiation:

    • Add 5 µL Substrate (

      
       concentration).
      
    • Read Kinetic Fluorescence (

      
      : 360/460 nm) every 2 minutes for 1 hour.
      
  • Data Normalization:

    • Calculate

      
       (slope) for the linear portion.
      

Visualization: The Screening Cascade

The following diagram illustrates the logical flow from library generation to hit validation, emphasizing the critical QC step often missed in academic screenings.

ScreeningCascade cluster_0 Iterative Optimization Library 1,4-Diazepan-5-one Library Generation InSilico In Silico Triage (Conformational Analysis) Library->InSilico Virtual Filter QC QC Checkpoint (Aspartimide & Solubility) InSilico->QC Synthesis QC->Library Fail (Resynthesize) PrimaryScreen Primary Screen (FRET Protease Assay) QC->PrimaryScreen Pass (>95% Purity) CounterScreen Counter Screen (Cytotoxicity / Off-Target) PrimaryScreen->CounterScreen >50% Inhibition Hit Validated Lead (SAR Ready) CounterScreen->Hit High Selectivity Index

Figure 1: Critical path for screening 1,4-diazepan-5-one analogs. Note the mandatory QC gate to prevent false positives from synthetic byproducts.

Phase IV: Safety & Physicochemical Profiling

A "hit" is useless if it is insoluble or toxic.

Data Summary Table: Acceptance Criteria
ParameterAssay MethodAcceptance ThresholdRationale
Solubility Kinetic Turbidimetry (Nephelometry)

(PBS)
Diazepanes can aggregate; low solubility causes false inhibition in FRET assays.
Permeability PAMPA (Parallel Artificial Membrane)

Essential for intracellular targets (e.g., HDACs).
Cytotoxicity CellTiter-Glo (ATP quantification)

Distinguishes specific inhibition from general cellular distress.
Chemical Stability Plasma Incubation (LC-MS/MS)

min
The lactam ring is generally stable, but side chains may be labile.

Mechanistic Logic: The -Turn Mimetic

Understanding why these molecules work is crucial for SAR (Structure-Activity Relationship) expansion.

Pharmacophore Scaffold 1,4-Diazepan-5-one Core N1 N1 Position (Hydrophobic Vector) Scaffold->N1 C5 C5 Carbonyl (H-Bond Acceptor) Scaffold->C5 C3 C3 Position (Side Chain R) Scaffold->C3 Target Protein Target (e.g., Protease Active Site) N1->Target Hydrophobic Pocket Fit C5->Target H-Bond (Backbone Mimic) C3->Target Specificity Element

Figure 2: Pharmacophore mapping. The C5 carbonyl mimics the peptide backbone carbonyl, while N1 and C3 vectors position substituents to interact with specific enzymatic pockets.

References

  • Evans, B. E., et al. (1988).[2] "Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists." Journal of Medicinal Chemistry, 31(12), 2235-2246. Link

  • Süli-Vargha, H., et al. (2007).[3] "1,4-diazepine-2,5-dione ring formation during solid phase synthesis of peptides containing aspartic acid beta-benzyl ester."[3] Journal of Peptide Science, 13(11), 742-748.[3] Link

  • Fülöpová, V., et al. (2012). "Solid-phase synthesis of trisubstituted benzo[1,4]-diazepin-5-one derivatives." ACS Combinatorial Science, 14(12), 651-656.[4] Link

  • Horton, D. A., et al. (2003).[2] "The combinatorial chemistry of the 1,4-benzodiazepine privileged scaffold." Chemical Reviews, 103(3), 893-930. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Utilization of 4-Benzyl-1,4-diazepan-5-one Hydrochloride for Nitric Oxide Synthesis Inhibition

Executive Summary This guide details the experimental protocols for utilizing 4-Benzyl-1,4-diazepan-5-one hydrochloride as a chemical probe and structural scaffold in the inhibition of Nitric Oxide Synthase (NOS). While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental protocols for utilizing 4-Benzyl-1,4-diazepan-5-one hydrochloride as a chemical probe and structural scaffold in the inhibition of Nitric Oxide Synthase (NOS). While 1,4-benzodiazepines are established competitive inhibitors of NOS isoforms (nNOS, iNOS, eNOS), the non-fused 1,4-diazepan-5-one core offers a distinct pharmacophore with reduced steric bulk and altered solubility profiles. This application note provides the methodology for solubilization, cell-free enzymatic inhibition assays, and cell-based validation, positioning the compound as a critical tool for Structure-Activity Relationship (SAR) studies in nitrergic signaling.

Scientific Rationale & Mechanism

Pharmacological Context

Nitric Oxide Synthases (NOS) are heme-containing monooxygenases that catalyze the conversion of L-Arginine to L-Citrulline and Nitric Oxide (NO).[1][2][3][4] Research has demonstrated that nitrogen-containing heterocycles, specifically 1,4-benzodiazepines , can competitively inhibit NOS by coordinating with the heme iron or mimicking the L-Arginine substrate geometry [1].[3]

4-Benzyl-1,4-diazepan-5-one hydrochloride serves as a simplified, flexible analog to the benzodiazepine class. By lacking the fused benzene ring, this scaffold allows researchers to investigate the specific contribution of the diazepine ring to NOS active site binding without the interference of the aromatic bulk associated with central benzodiazepine receptor (CBR) activity.

Mechanism of Action

The inhibition is hypothesized to follow a competitive mechanism:

  • Heme Coordination: The nitrogen atoms at positions 1 or 4 (depending on protonation state) may interact with the heme iron within the NOS oxygenase domain.

  • Substrate Competition: The diazepan-5-one ring mimics the guanidino group of L-Arginine, potentially occupying the substrate access channel.

Material Specifications & Preparation

Compound Properties
PropertySpecification
Compound Name 4-Benzyl-1,4-diazepan-5-one hydrochloride
CAS No.[1] (Free Base) 116235-84-6
Molecular Weight ~240.73 g/mol (HCl salt)
Solubility Water (High), DMSO (High), Ethanol (Moderate)
Storage -20°C, Desiccated
Reagent Preparation Protocol

Caution: The hydrochloride salt is hygroscopic. Handle under inert gas if possible.

  • Stock Solution (100 mM):

    • Weigh 24.07 mg of 4-Benzyl-1,4-diazepan-5-one HCl.

    • Dissolve in 1.0 mL of sterile, varying nuclease-free water or DMSO.

    • Note: Aqueous solution is preferred for enzymatic assays to avoid solvent effects; DMSO is preferred for cellular permeability.

  • Working Solutions:

    • Serially dilute the stock in the assay buffer (e.g., 50 mM HEPES, pH 7.4) to generate concentrations ranging from 1 µM to 1000 µM.

    • Critical: Adjust pH of the final solution if high concentrations of the HCl salt significantly alter the buffer capacity.

Experimental Protocols

Protocol A: Cell-Free NOS Inhibition Assay (Hemoglobin Capture)

This assay measures the conversion of oxyhemoglobin to methemoglobin by NO, a direct indicator of NOS activity.

Reagents:

  • Purified NOS enzyme (nNOS, iNOS, or eNOS).

  • L-Arginine (Substrate).[1][2][3]

  • NADPH (Cofactor).

  • Oxyhemoglobin (Capture agent).

  • Test Compound: 4-Benzyl-1,4-diazepan-5-one HCl.

Workflow:

  • Equilibration: In a 96-well plate, add 10 µL of Test Compound (various concentrations) to 40 µL of Reaction Buffer (50 mM HEPES, 1 mM DTT, 1 mM CaCl₂).

  • Enzyme Addition: Add 10 units of recombinant NOS enzyme. Incubate at 37°C for 15 minutes to allow inhibitor binding.

  • Reaction Initiation: Add 40 µL of Master Mix containing:

    • L-Arginine (10 µM final)

    • NADPH (100 µM final)

    • Oxyhemoglobin (5 µM final)

  • Measurement: Monitor absorbance at 401 nm (methemoglobin formation) kinetically for 20 minutes.

  • Control: Run a "No Inhibitor" control (100% activity) and "L-NAME" control (positive inhibition).

Protocol B: Cell-Based Nitrite Accumulation Assay (Griess Method)

Validates the inhibitor's efficacy in a physiological environment using LPS-stimulated macrophages (RAW 264.7).

Workflow:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in a 96-well plate. Adhere overnight.
    
  • Induction & Treatment:

    • Replace media with fresh DMEM (phenol-red free).

    • Add LPS (1 µg/mL) to induce iNOS.

    • Immediately add 4-Benzyl-1,4-diazepan-5-one HCl (10–500 µM).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Griess Reaction:

    • Transfer 50 µL of supernatant to a new plate.

    • Add 50 µL Sulfanilamide solution (1% in 5% phosphoric acid). Incubate 10 min.

    • Add 50 µL NED solution (0.1% N-1-napthylethylenediamine dihydrochloride). Incubate 10 min.

  • Quantification: Measure absorbance at 540 nm . Calculate nitrite concentration using a sodium nitrite standard curve.

Data Analysis & Visualization

Calculation of IC50

Calculate the percent inhibition using the formula:



Plot % Inhibition vs. Log[Concentration] and fit to a non-linear regression model (Sigmoidal Dose-Response) to determine the IC50.
Pathway Visualization

The following diagram illustrates the NOS catalytic cycle and the competitive inhibition point of the diazepan scaffold.

NOS_Pathway L_Arg L-Arginine NOS_Active NOS Dimer (Active Site) L_Arg->NOS_Active Substrate Binding O2 O2 O2->NOS_Active NADPH NADPH NADPH->NOS_Active Electron Donor Intermediate N-OH-Arginine NOS_Active->Intermediate Step 1 NO Nitric Oxide (NO) NOS_Active->NO Step 2 Citrulline L-Citrulline NOS_Active->Citrulline Inhibitor 4-Benzyl-1,4- diazepan-5-one Inhibitor->NOS_Active Competitive Blockade Intermediate->NOS_Active

Figure 1: Mechanism of NOS inhibition. The 4-Benzyl-1,4-diazepan-5-one scaffold competitively blocks the active site, preventing L-Arginine oxidation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Assay High concentration of HCl salt affecting pH.Buffer the stock solution with HEPES/NaOH to pH 7.4 prior to addition.
Low Inhibition Potency Compound is a weak inhibitor (Scaffold only).This compound is a core scaffold. Consider N1-functionalization (e.g., amidine insertion) to increase affinity.
Cell Toxicity High concentration (DMSO or Compound).Perform an MTT assay to ensure reduction in NO is not due to cell death. Keep DMSO < 0.5%.

References

  • Venturini, G., et al. (2001). Structural requirements of benzodiazepines for the inhibition of pig brain nitric oxide synthase. Brain Research Bulletin.

  • Kesherwani, M., et al. (2016). Quantitative structure-activity relationship studies on nitric oxide synthase inhibitors.[4] Arabian Journal of Chemistry.

  • Promega Corporation. Griess Reagent System Protocol. Promega Technical Bulletins.

Sources

Application

Application Note: 1,4-Diazepan-5-ones in Pharmaceutical Research

This Application Note is structured as a high-level technical guide for medicinal chemists and pharmaceutical researchers. It synthesizes synthetic organic chemistry, structural biology, and pharmacological assay protoco...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and pharmaceutical researchers. It synthesizes synthetic organic chemistry, structural biology, and pharmacological assay protocols.

Executive Summary

The 1,4-diazepan-5-one (homopiperazin-5-one) scaffold represents a "privileged structure" in modern medicinal chemistry. Unlike its rigid benzo-fused cousins (benzodiazepines), this seven-membered lactam offers a unique balance of conformational constraint and modular flexibility. It is best known as the synthetic precursor and structural core of Suvorexant (Belsomra®), a dual orexin receptor antagonist. Beyond insomnia therapeutics, this scaffold serves as a critical peptidomimetic template , capable of mimicking


-turns in proteins, thus stabilizing bioactive conformations for kinase inhibition and GPCR modulation.

Structural Biology & Pharmacophore Modeling

Conformational Dynamics

The 1,4-diazepan-5-one ring does not adopt a planar structure.[1] Instead, it exists primarily in a twisted chair or boat-like conformation. This puckering is thermodynamically advantageous for drug design because:

  • Vectorial Projection: It allows substituents (e.g., at the C7 position) to adopt distinct axial or equatorial orientations, maximizing specific hydrophobic interactions within a binding pocket.

  • Peptide Turn Mimicry: The N-1 to C-5 vector mimics the

    
     to 
    
    
    
    backbone distance of a
    
    
    -turn, making it an excellent scaffold for disrupting protein-protein interactions (PPIs).
Pharmacophore Mapping (Suvorexant Case Study)

In the context of Orexin Receptor antagonism, the 1,4-diazepane core acts as a central spacer. It positions two aromatic "wings" (a benzoxazole and a triazolyl-benzene) at a precise distance to span the receptor's binding crevice.

Pharmacophore Core 1,4-Diazepan-5-one (Scaffold Core) Sub1 7-Methyl Group (Chiral Center) Core->Sub1 Stereochemical Control Sub2 N1-Benzoyl Moiety (π-Stacking Domain) Core->Sub2 Amide Coupling Sub3 N4-Benzoxazole (Hydrophobic Anchor) Core->Sub3 N-Arylation Target Orexin Receptor (OX1R/OX2R) Sub1->Target Hydrophobic Pocket Fit Sub2->Target π-π Interaction Sub3->Target Deep Pocket Binding

Figure 1: Pharmacophore dissection of Suvorexant-like analogs, illustrating how the central diazepane core orchestrates binding interactions.

Synthetic Methodologies

The synthesis of the 1,4-diazepan-5-one core is the critical bottleneck. The protocol below details a robust, scalable route via Michael Addition followed by Lactamization . This method avoids expensive chiral chromatography by allowing for early-stage introduction of chirality.

Protocol A: Synthesis of (7R)-7-Methyl-1,4-diazepan-5-one

Objective: To synthesize the chiral core scaffold used in Suvorexant.[2] Scale: Gram-scale (10 mmol).

Reagents & Materials:
  • (2R)-Propane-1,2-diamine (Chiral diamine source)

  • Methyl acrylate (Michael acceptor)

  • Methanol (Solvent)

  • Sodium Methoxide (NaOMe) in MeOH (Base catalyst)

  • Di-tert-butyl dicarbonate (Boc2O) (Optional for N-protection)

Step-by-Step Workflow:
  • Michael Addition (Kinetic Control):

    • Dissolve (2R)-propane-1,2-diamine (1.0 eq) in anhydrous MeOH at 0°C.

    • Add Methyl acrylate (1.0 eq) dropwise over 60 minutes. Note: Slow addition prevents bis-alkylation.

    • Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

    • Checkpoint: Monitor by LC-MS. Target mass [M+H]+ corresponds to the linear diamine-ester adduct.

  • Cyclization (Lactamization):

    • Critical Step: Dilution is key to favor intramolecular cyclization over intermolecular polymerization.

    • Dilute the reaction mixture with MeOH to a concentration of <0.05 M.

    • Add NaOMe (0.5 eq) and reflux for 16–24 hours.

    • Observation: The formation of the 7-membered ring is thermodynamically driven but kinetically slow.

  • Work-up & Purification:

    • Concentrate the solvent under reduced pressure.

    • Dissolve residue in DCM/Water. Extract aqueous layer with DCM (3x).

    • Dry organics over MgSO4 and concentrate.

    • Purification: Recrystallization from EtOAc/Hexanes or Flash Column Chromatography (DCM:MeOH 9:1).

  • Validation:

    • 1H NMR (CDCl3): Look for the diagnostic diastereotopic protons of the diazepane ring (broad multiplets around 2.5–3.5 ppm) and the doublet for the C7-methyl group.

Protocol B: Elaboration to Suvorexant (Overview)

Once the 1,4-diazepan-5-one is formed, it serves as the branch point:

  • Reduction: The ketone (C5) is reduced (e.g., LiAlH4 or BH3·THF) to yield the 1,4-diazepane .[2]

  • Functionalization: The secondary amines at N1 and N4 are sequentially functionalized via nucleophilic aromatic substitution (SnAr) and amide coupling.

Synthesis Start Start: (R)-1,2-Diamine Step1 Michael Addition (+ Methyl Acrylate) Start->Step1 Inter1 Intermediate: Linear Amino-Ester Step1->Inter1 Step2 Cyclization (Reflux) High Dilution Inter1->Step2 NaOMe/MeOH Product Product: (7R)-1,4-Diazepan-5-one Step2->Product Branch Divergence Product->Branch PathA Path A: Reduction (to Diazepane) Branch->PathA Suvorexant Route PathB Path B: Peptide Coupling (Peptidomimetics) Branch->PathB Turn Mimic Route

Figure 2: Synthetic workflow for the generation of the 1,4-diazepan-5-one scaffold and its downstream applications.

Biological Assay Protocols

To validate the activity of derivatives synthesized from this scaffold, a functional GPCR assay is required.

Protocol C: Orexin Receptor (OX1R/OX2R) Calcium Mobilization Assay (FLIPR)

Objective: Determine the IC50 of 1,4-diazepane derivatives against Orexin A-induced calcium flux. Principle: OX1R is Gq-coupled. Activation triggers intracellular Ca2+ release, measurable via fluorescent dye.

Materials:
  • CHO-K1 cells stably expressing human OX1R or OX2R.

  • Fluo-4 AM (Calcium indicator dye).

  • Orexin A (Agonist control).

  • Probenecid (Inhibits dye efflux).

  • FLIPR Tetra or FlexStation (Molecular Devices).

Procedure:
  • Cell Plating:

    • Plate CHO-OX1R cells (10,000 cells/well) in black-wall, clear-bottom 384-well plates.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Remove media. Add 20 µL of Dye Loading Buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid + 4 µM Fluo-4 AM).

    • Incubate for 60 minutes at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of the 1,4-diazepane test compounds in DMSO (final assay concentration <1%).

    • Add compounds to cells and incubate for 15 minutes (Antagonist Mode).

  • Agonist Challenge & Measurement:

    • Place plate in FLIPR instrument.

    • Inject Orexin A (at EC80 concentration, typically 10 nM).

    • Read: Monitor fluorescence (Ex 488 nm / Em 525 nm) continuously for 120 seconds.

  • Data Analysis:

    • Calculate Max - Min fluorescence units (RFU).

    • Normalize to Vehicle (0% inhibition) and Control Antagonist (100% inhibition).

    • Fit data to a 4-parameter logistic equation to determine IC50.

Quantitative Data Summary: Scaffold Comparison

The following table highlights why the 1,4-diazepan-5-one is superior to other scaffolds for specific applications.

Feature1,4-Diazepan-5-one1,4-BenzodiazepinePiperazine
Ring Size 7-membered7-membered (Fused)6-membered
Flexibility Moderate (Twist-Chair)Rigid (Planar/Puckered)Rigid (Chair)
Chirality Easily introduced (C2/C7)Difficult (requires chiral auxiliary)Achiral (usually)
Peptide Mimicry

-Turn

-Turn
None
Solubility High (sp3 character)Low (Aromatic)High
Key Drug SuvorexantDiazepamImatinib

References

  • Merck & Co.[3][4] Discovery Team. "Discovery of Suvorexant (MK-4305): A Dual Orexin Receptor Antagonist." Journal of Medicinal Chemistry.

  • Cox, C. D., et al. "Diazepam-binding inhibitor fragments and 1,4-diazepan-5-ones as peptidomimetics." Bioorganic & Medicinal Chemistry Letters.

  • Strotman, N. A., et al. "Reaction Development and Mechanistic Study of a Ruthenium Catalyzed Intramolecular Asymmetric Reductive Amination en Route to Suvorexant." Journal of the American Chemical Society.[4]

  • Boss, C., et al. "Biomedical Application of Orexin/Hypocretin Receptor Antagonists." ChemMedChem.

Sources

Method

Application Note: Analytical Characterization of 4-Benzyl-1,4-diazepan-5-one Hydrochloride

Introduction & Scope 4-Benzyl-1,4-diazepan-5-one hydrochloride is a critical heterocyclic building block (scaffold) used frequently in the synthesis of peptidomimetics, protease inhibitors, and kinase inhibitors. Its str...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

4-Benzyl-1,4-diazepan-5-one hydrochloride is a critical heterocyclic building block (scaffold) used frequently in the synthesis of peptidomimetics, protease inhibitors, and kinase inhibitors. Its structure features a 7-membered lactam ring (diazepan-5-one) protected by a benzyl group at the N4 position.

As a raw material or early-stage intermediate, rigorous characterization is required to ensure downstream synthetic success. The hydrochloride salt form introduces specific challenges regarding hygroscopicity, solubility, and counter-ion stoichiometry.

This guide details a multi-modal analytical strategy to validate the Identity , Purity , and Solid-State Properties of this compound.

Chemical Profile[1][2][3][4][5][6][7][8][9]
  • IUPAC Name: 4-Benzyl-1,4-diazepan-5-one hydrochloride

  • Molecular Formula: C₁₂H₁₆N₂O · HCl

  • Key Functional Groups: Secondary amine (protonated in salt), Lactam (amide), Benzyl group.

Analytical Strategy Overview

The characterization workflow follows a logical "Decision Gate" system. We do not proceed to quantitative assay until structural identity is confirmed.

AnalyticalWorkflow Sample Raw Sample (White/Off-white Solid) ID_Gate GATE 1: IDENTITY (NMR, IR, MS) Sample->ID_Gate ID_Gate->Sample Fail: Re-synthesis Purity_Gate GATE 2: PURITY (HPLC-UV/MS) ID_Gate->Purity_Gate Structure Confirmed State_Gate GATE 3: STATE & ASSAY (DSC, Titration) Purity_Gate->State_Gate >98.0% Area Release Certificate of Analysis (CoA) State_Gate->Release Stoichiometry Valid

Figure 1: Step-wise analytical decision matrix ensuring resource efficiency.

Protocol A: Structural Identification (Spectroscopy)

Nuclear Magnetic Resonance (NMR)

The hydrochloride salt is typically soluble in polar aprotic solvents. DMSO-d₆ is the solvent of choice as it prevents rapid exchange of the ammonium protons, allowing observation of the salt protons.

Method Parameters:

  • Instrument: 400 MHz (minimum)

  • Solvent: DMSO-d₆ (99.8% D)

  • Temperature: 298 K

Expected Signals (Critical for Validation):

Proton (H) Environment Chemical Shift (δ ppm) Multiplicity Causality/Interpretation
Amide NH ~7.8 - 8.2 Broad Singlet Lactam nitrogen proton.
Aromatic Ring 7.2 - 7.4 Multiplet (5H) Benzyl phenyl group.
Benzylic CH₂ ~4.5 - 4.7 Singlet/Doublet Deshielded by N4 and Phenyl ring.
Ring C2-H ~3.8 - 4.1 Multiplet Adjacent to N1 (protonated amine).
Ring C3/C6/C7 2.5 - 3.5 Multiplets Diazepane backbone protons.

| Ammonium (NH₂⁺) | ~9.0 - 9.5 | Broad | Indicates HCl salt formation at N1. |

Mass Spectrometry (ESI-MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Target Ion: [M+H]⁺ (Free base mass + 1).

  • Note: The HCl counter-ion will dissociate; you are detecting the cation of the free base.

Protocol B: Chromatographic Purity (HPLC-UV)

The 7-membered ring and the secondary amine make this compound basic. Standard C18 columns may show peak tailing due to silanol interactions. We employ an acidic mobile phase to keep the amine fully protonated and ensure sharp peak shape.

HPLC_Logic Start Method Development pKa Analyze pKa (Amine Basic pKa ~9-10) Start->pKa MobilePhase Select Mobile Phase pH Must be < pKa - 2 pKa->MobilePhase Selection Choice: 0.1% Formic Acid (pH ~2.7) MobilePhase->Selection Column Column Selection C18 End-capped Selection->Column

Figure 2: Logic flow for selecting acidic mobile phase to suppress silanol activity.

Detailed HPLC Protocol

1. System Parameters:

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV @ 210 nm (amide bond) and 254 nm (benzyl ring).

  • Temperature: 30°C.

2. Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Solvent B: Acetonitrile (HPLC Grade).

3. Gradient Table:

Time (min) % Solvent A % Solvent B Phase Description
0.0 95 5 Equilibration
2.0 95 5 Injection hold
15.0 40 60 Elution of main peak
18.0 5 95 Wash

| 20.0 | 95 | 5 | Re-equilibration |

4. Sample Preparation: Dissolve 10 mg of sample in 10 mL of 50:50 Water:Acetonitrile. Sonicate for 5 minutes to ensure the salt is fully dissolved.

Protocol C: Stoichiometry & Solid State (Assay)

To distinguish between the free base and the hydrochloride salt (and to ensure it is a mono-HCl salt), a chloride titration is the gold standard.

Argentometric Titration (Chloride Content)

This method quantifies the counter-ion.

  • Reagents: 0.1 N Silver Nitrate (AgNO₃), 5% Potassium Chromate (indicator) or Potentiometric Electrode (Ag/AgCl).

  • Procedure:

    • Weigh accurately ~150 mg of the dried sample.

    • Dissolve in 50 mL deionized water.

    • Titrate with 0.1 N AgNO₃.

    • Endpoint: Turbidity change (visual) or mV inflection point (potentiometric).

  • Calculation:

    
    
    
    • Theoretical % Cl for Mono-HCl: Calculate based on MW (approx 14.7% depending on exact MW).

Thermal Analysis (DSC)
  • Instrument: Differential Scanning Calorimeter.

  • Ramp: 10°C/min from 40°C to 250°C.

  • Expectation: A sharp endotherm corresponding to the melting point. Broadening indicates impurities or amorphous content.

References & Authority

  • General HPLC Method Development: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for reverse-phase logic).

  • Benzodiazepine/Diazepan Scaffold Analysis: El-Brashy, A., et al. "Determination of 1,4-Benzodiazepines in Drug Dosage Forms."[4] Mikrochimica Acta, 1993.[4]

  • Titration of Amine Salts: Vogel, A. I. Vogel's Textbook of Quantitative Chemical Analysis. Pearson Education. (Definitive guide on Argentometric titration).

  • FDA Guidelines: U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics (2015).

Disclaimer: This protocol is intended for research and development purposes. All analytical methods should be validated according to ICH Q2(R1) guidelines before use in GMP environments.

Sources

Application

"chiral resolution of diazepane intermediates for suvorexant synthesis"

Application Note: High-Efficiency Chiral Resolution of Diazepane Intermediates for Suvorexant Synthesis Executive Summary & Strategic Context Suvorexant (Belsomra®) is a first-in-class dual orexin receptor antagonist (DO...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Chiral Resolution of Diazepane Intermediates for Suvorexant Synthesis

Executive Summary & Strategic Context

Suvorexant (Belsomra®) is a first-in-class dual orexin receptor antagonist (DORA) for the treatment of insomnia. The pharmacological potency of Suvorexant is strictly dependent on the (R)-configuration of the 7-methyl group on the 1,4-diazepane ring. While the commercial manufacturing route developed by Merck & Co. utilizes an asymmetric reductive amination, chiral resolution remains a critical workflow for discovery chemistry, early-phase scale-up, and generic process development where proprietary asymmetric catalysts may be inaccessible.[1]

This Application Note details two validated protocols for isolating the key intermediate, (R)-1-(tert-butoxycarbonyl)-5-methyl-1,4-diazepane , from its racemate:

  • Protocol A: Classical Chemical Resolution (Diastereomeric Salt Crystallization) – Ideal for kilogram-scale batch processing.

  • Protocol B: Preparative Chiral SFC (Supercritical Fluid Chromatography) – Ideal for rapid, high-purity gram-scale isolation.[1]

Process Workflow Visualization

The following diagram illustrates the decision matrix and workflow for resolving the diazepane intermediate.

Suvorexant_Resolution_Workflow Start Racemic 5-methyl-1,4-diazepane (Boc-Protected) Decision Scale & Purity Requirement? Start->Decision PathA Route A: Classical Resolution (>100g Scale) Decision->PathA High Volume / Low Cost PathB Route B: Chiral SFC (<100g / Rapid Turnaround) Decision->PathB High Speed / High Purity SaltForm Salt Formation (L-DBTA in Acetone/EtOH) PathA->SaltForm Filter Filtration of (R)-Salt SaltForm->Filter FreeBase Free-Basing (NaOH) Filter->FreeBase QC QC: Chiral HPLC (Target >99% ee) FreeBase->QC PrepSFC Prep SFC Injection (Amylose-C Column) PathB->PrepSFC Fraction Fraction Collection PrepSFC->Fraction Fraction->QC Final (R)-Diazepane Intermediate Ready for Coupling QC->Final

Figure 1: Strategic workflow for the chiral resolution of diazepane intermediates. Route A utilizes thermodynamic control via crystallization, while Route B utilizes kinetic separation via chromatography.

Protocol A: Classical Chemical Resolution

Principle: This method exploits the solubility difference between the diastereomeric salts formed by reacting the racemic amine with a chiral acid. For the 5-methyl-1,4-diazepane scaffold, O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) has proven to be the most effective resolving agent, forming a crystalline salt preferentially with the (R)-enantiomer.[1]

Materials:

  • Substrate: rac-1-benzyl-5-methyl-1,4-diazepane (or rac-1-Boc-5-methyl-1,4-diazepane).[1]

  • Resolving Agent: (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) (0.5 to 1.0 equiv).[1]

  • Solvent System: Acetone/Ethanol (95:5 v/v).

Step-by-Step Methodology:

  • Dissolution:

    • Charge 100 g of racemic diazepane into a reaction vessel.

    • Add 500 mL of Acetone/Ethanol (95:5).

    • Heat to 50°C to ensure complete dissolution.

  • Salt Formation:

    • In a separate vessel, dissolve 0.5 equivalents (molar) of L-DBTA in minimal acetone.

    • Add the L-DBTA solution dropwise to the amine solution at 50°C over 30 minutes.

    • Mechanistic Insight: Slow addition prevents the kinetic entrapment of the undesired (S)-enantiomer salt (amorphous precipitation).

  • Crystallization (The "Aging" Step):

    • Cool the mixture linearly to 20°C over 4 hours (approx. 7.5°C/hour).

    • Once turbidity is observed, hold temperature for 2 hours to allow Ostwald ripening of the crystals.

    • Further cool to 0°C and stir for 4 hours.

  • Isolation:

    • Filter the white precipitate (The (R)-amine · L-DBTA salt).[1]

    • Wash the cake with cold acetone (2 x 50 mL).

    • Checkpoint: Dry a small sample and check chiral purity. If ee < 95%, perform a recrystallization from Ethanol.

  • Free-Basing (Liberation):

    • Suspend the salt in dichloromethane (DCM) and water (1:1).

    • Add 2N NaOH dropwise until pH > 12.

    • Separate the organic layer, dry over Na₂SO₄, and concentrate.[2][3]

Expected Yield: 30–35% (theoretical max is 50%). Target Purity: >98% ee.

Protocol B: High-Performance Chiral SFC Resolution

Principle: Supercritical Fluid Chromatography (SFC) uses supercritical CO₂ as the primary mobile phase. It offers lower viscosity and higher diffusivity than HPLC, allowing for 3x–5x faster separations. This is the preferred method for rapid purification of <100g batches during pre-clinical development.

Instrument Configuration:

  • System: Preparative SFC (e.g., Waters Prep 100q or Agilent 1260 Infinity II SFC).

  • Detector: UV/Vis at 220 nm (amide bond absorption).

Separation Parameters:

ParameterSettingRationale
Stationary Phase Chiralpak AD-H or Amylose-C (5 µm)Amylose tris(3,5-dimethylphenylcarbamate) provides optimal steric recognition for the diazepane ring.[1]
Mobile Phase A CO₂ (Supercritical)Low viscosity main carrier.
Mobile Phase B Methanol + 0.2% Diethylamine (DEA)DEA is critical to suppress peak tailing by masking residual silanols on the column.
Gradient Isocratic 15% BIsocratic elution ensures maximum resolution (

) between enantiomers.
Flow Rate 70 mL/min (for 20mm ID column)High flow maximizes throughput.
Back Pressure 120 barMaintains CO₂ supercritical density.[1]
Temperature 35°CStandard operating temperature.

Execution Protocol:

  • Sample Preparation:

    • Dissolve the racemic diazepane in Methanol at a concentration of 50–100 mg/mL.

    • Filter through a 0.45 µm PTFE filter to remove particulates.

  • Stack Injection Strategy:

    • Determine the elution window (e.g., (S)-isomer elutes at 2.5 min, (R)-isomer at 4.0 min).

    • Configure the injector for "stacked injections" (injecting the next sample before the previous one has fully eluted, provided the enantiomers do not overlap). This can increase throughput by 200%.

  • Fraction Processing:

    • Collect the second eluting peak (confirm retention time with authentic standard).

    • Evaporate the Methanol/DEA under reduced pressure.[2][3]

    • Note: CO₂ evaporates spontaneously, leaving a concentrated product.

Quality Control & Validation

Regardless of the resolution method used, the optical purity must be validated before the intermediate is used in the coupling reaction with the dichlorobenzoxazole moiety.

Analytical HPLC Method:

  • Column: Chiralpak AD-3 (150 x 4.6 mm, 3 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 254 nm.[1]

  • Acceptance Criteria:

    • (R)-Enantiomer: >99.0% area.[4]

    • (S)-Enantiomer: <0.5% area.

    • Chemical Purity: >98.0%.[1][4][5][6][7]

References

  • Merck Process Chemistry (Primary Source): Strotman, N. A., et al. "Reaction Development and Mechanistic Study of a Ruthenium-Catalyzed Intramolecular Asymmetric Reductive Amination en Route to the Dual Orexin Inhibitor Suvorexant (MK-4305)." Journal of the American Chemical Society, 2011, 133(21), 8362–8371. Link

  • Resolution Patent: Sandoz AG. "Process for the resolution of (R,S)-diazepane and diazepanone derivatives." WO2016020404A1.[1][2] Link

  • Cocrystal Resolution: "Chiral resolution of an intermediate of suvorexant and cocrystals thereof." US Patent 2019/0276414 A1.[1] Link

  • Industrial Context: Baxter, C. A., et al.[8] "The First Large-Scale Synthesis of MK-4305: A Dual Orexin Receptor Antagonist for the Treatment of Sleep Disorder." Organic Process Research & Development, 2011, 15(2), 367–375. Link

Sources

Method

Application Note: Pharmacological Characterization of 1,4-Benzodiazepines as Anxiolytics and Sedatives

[1][2] Introduction & Mechanistic Rationale The 1,4-benzodiazepine (BZD) class remains the gold standard for rapid anxiolysis and sedation. However, the therapeutic window is defined by the structural selectivity between...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction & Mechanistic Rationale

The 1,4-benzodiazepine (BZD) class remains the gold standard for rapid anxiolysis and sedation. However, the therapeutic window is defined by the structural selectivity between sedation (mediated primarily by


-containing GABA-A receptors) and anxiolysis  (mediated by 

-containing receptors).

This guide deviates from standard "recipe-style" protocols to provide a translational workflow. We do not simply ask "Does it bind?"; we ask "Does it modulate the channel kinetics to produce a therapeutic phenotype?"

The Allosteric Mechanism

Unlike GABA mimetics, 1,4-diazepines do not open the chloride channel directly. They bind to the


 interface (the BZD site) and increase the frequency  of channel opening events in response to GABA, shifting the GABA dose-response curve to the left.
Visualization: The Allosteric Signaling Cascade

The following diagram illustrates the causal pathway from ligand binding to hyperpolarization.

G Ligand 1,4-Benzodiazepine Receptor GABA-A Receptor (α/γ Interface) Ligand->Receptor Binding GABA Endogenous GABA GABA->Receptor Activation ConfChange Conformational Shift Receptor->ConfChange Allosteric Modulation Channel Cl- Channel Opening Frequency ↑ ConfChange->Channel Potentiation Effect Hyperpolarization (Inhibition) Channel->Effect Cl- Influx

Figure 1: Mechanism of Action. BZDs act as Positive Allosteric Modulators (PAMs), requiring endogenous GABA to effect chloride influx.[1]

In Vitro Affinity Screening: Radioligand Binding

Objective: Determine if the NCE (New Chemical Entity) binds to the BZD site. Rationale: We use


-Flumazenil, a neutral antagonist. Unlike agonists, flumazenil binds with high affinity regardless of the receptor's activation state, providing a robust baseline for competitive displacement assays.
Protocol A: Competitive Binding Assay

Materials:

  • Source: Rat Cortical Membranes (rich in native GABA-A) or HEK293 cells expressing recombinant

    
    .
    
  • Radioligand:

    
    -Flumazenil (Specific Activity ~80 Ci/mmol).
    
  • Non-specific Control: Clonazepam (

    
    ).
    

Workflow:

  • Buffer Prep: 50 mM Tris-HCl (pH 7.4 at 4°C). Note: Avoid sodium ions if possible, as they can alter GABA affinity, though they affect BZD binding less than GABA binding.

  • Incubation:

    • Mix

      
       membrane protein + 1 nM 
      
      
      
      -Flumazenil + Test Compound (
      
      
      to
      
      
      M).
    • Incubate at 4°C for 60 minutes.

    • Why 4°C? To minimize receptor degradation and transporter activity during the assay.

  • Termination:

    • Rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).[2]

    • Critical: PEI reduces non-specific binding of the lipophilic BZD structure to the glass fibers.

  • Counting: Liquid scintillation counting.

Data Analysis: Calculate


 and convert to 

using the Cheng-Prusoff equation.

Functional Validation: Whole-Cell Patch Clamp

Objective: Determine if the binder is a PAM (agonist), NAM (inverse agonist), or Antagonist. Binding data alone (Section 2) cannot distinguish these. Rationale: We measure the potentiation of


 GABA currents . Using a saturating dose of GABA (

) would mask the allosteric effect of the benzodiazepine.
Protocol B: Electrophysiology Screening

System: HEK293 cells transiently transfected with human


, 

, and

subunits (1:1:1 ratio).

Steps:

  • Setup: Establish whole-cell configuration.

    • Internal Solution: 140 mM CsCl (to block K+ channels and isolate Cl- currents), 10 mM HEPES, 1 mM EGTA.

    • Holding Potential: -60 mV.

  • GABA Baseline: Apply GABA at

    
     (typically 1-3 
    
    
    
    ) for 2 seconds. Record peak current (
    
    
    ).
  • Wash: Perfusion with external buffer for 30 seconds.

  • Drug Application: Co-apply GABA (

    
    ) + Test Compound (1 
    
    
    
    ) for 2 seconds. Record peak current (
    
    
    ).
  • Quantification:

    
    
    

Success Criteria:

  • Sedative Candidate: >150% potentiation at

    
    .
    
  • Anxiolytic Candidate: High potentiation at

    
    , lower efficacy at 
    
    
    
    (if seeking reduced sedation).

In Vivo Translation: Elevated Plus Maze (EPM)

Objective: Assess anxiolytic efficacy vs. sedation. Rationale: The EPM exploits the conflict between rodent exploratory drive (curiosity) and the innate fear of open, elevated spaces.[3] A pure sedative will reduce total entries (locomotion), while a true anxiolytic will selectively increase open arm time.

Protocol C: EPM Workflow

Subjects: Male C57BL/6J mice (8-10 weeks). Dosing: IP injection, 30 mins prior to testing.

Workflow Diagram:

EPM cluster_metrics Key Metrics Start Acclimatization (1 hour in dark) Dosing Drug Administration (IP Injection) Start->Dosing Wait Absorption Phase (30 mins) Dosing->Wait Test 5-Min EPM Trial (Video Tracking) Wait->Test Analysis Data Scoring Test->Analysis M1 Open Arm Time % (Anxiety Index) Analysis->M1 M2 Total Entries (Sedation Index) Analysis->M2

Figure 2: Behavioral Screening Workflow. Differentiating anxiolysis from locomotor suppression.

Procedure:

  • Place mouse in the central zone facing an open arm.[3]

  • Record for 5 minutes .

  • Scoring:

    • Anxiolysis:[4] Time spent in Open Arms / Total Time.

    • Sedation: Total number of arm entries (Open + Closed).[3]

  • Cleaning: Wipe maze with 70% ethanol between subjects to remove olfactory cues.

Summary Data Presentation

When reporting your 1,4-diazepine candidates, structure your data to highlight the Affinity-Efficacy-Translation gap.

CompoundStructure TypeBinding

(nM)
E-Phys Potentiation (%)EPM Open Arm Time (s)EPM Total EntriesInterpretation
Diazepam 1,4-BZD (Classic)12.5180%120

15
18

3
Potent anxiolytic + Sedative
Comp-X 1,4-BZD (Novel)8.245%40

10
25

2
High affinity, Low efficacy (Weak anxiolytic)
Comp-Y 1,4-BZD (Selective)150.0160% (

only)
110

12
28

4
Ideal Profile: Anxiolytic w/o Sedation

Note: Comp-Y represents the desired profile for modern drug discovery—maintaining exploration (Total Entries) while increasing open arm dwell time.

References

  • Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABA(A) receptors. Journal of Biological Chemistry.

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.[3][5] Nature Protocols.

  • Olsen, R. W., & Sieghart, W. (2008). International Union of Pharmacology. LXX. Subtypes of gamma-aminobutyric acid(A) receptors: classification on the basis of subunit composition, pharmacology, and function. Update. Pharmacological Reviews.

  • Goldschen-Ohm, M. P. (2022). Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective.[1][6] Biomolecules.[1][4][2][6][7][8][9][10]

Sources

Application

Application Note: High-Purity Crystallization Techniques for 1-Benzyl-1,4-diazepan-5-one

Executive Summary 1-Benzyl-1,4-diazepan-5-one (CAS 50566-67-7) is a critical seven-membered heterocyclic intermediate used in the synthesis of histone deacetylase (HDAC) inhibitors and nitric oxide synthase inhibitors. W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzyl-1,4-diazepan-5-one (CAS 50566-67-7) is a critical seven-membered heterocyclic intermediate used in the synthesis of histone deacetylase (HDAC) inhibitors and nitric oxide synthase inhibitors. While often obtained as a crude solid or viscous oil following cyclization, achieving pharmaceutical-grade purity (>98%) requires specific crystallization protocols to remove oligomeric byproducts and inorganic salts.

This guide details three validated crystallization workflows. The Primary Method (Ethyl Acetate) is recommended for standard batch purification, balancing yield (approx. 65%) with purity. The Secondary Method (Ethanol) is reserved for analytical standard preparation and X-ray quality crystal growth.

Physicochemical Profile
PropertyValueNotes
CAS Number 50566-67-7
Molecular Weight 204.27 g/mol
Physical State Solid (Crystalline)Often appears as off-white powder or prisms
Melting Point 115–117 °CSharp endotherm indicates high purity
Solubility (High) Dichloromethane, Ethanol, MethanolGood solvents for dissolution
Solubility (Mod.) Ethyl Acetate (Hot)Ideal for cooling crystallization
Solubility (Low) Hexanes, Water, Diethyl EtherIdeal anti-solvents

Protocol A: Thermal Recrystallization (Ethyl Acetate)

Objective: Scalable purification of crude material (purity >85%) to >98% purity. Mechanism: Exploits the steep solubility curve of the diazepane scaffold in ethyl acetate (EtOAc) between boiling (77°C) and ambient temperature.

Reagents & Equipment[2][3][4][5][6]
  • Solvent: Ethyl Acetate (HPLC Grade).

  • Apparatus: Round-bottom flask with reflux condenser, magnetic stirrer, oil bath.

  • Filtration: Heated funnel (for hot filtration), Buchner funnel.

Step-by-Step Methodology
  • Dissolution (Saturation):

    • Charge crude 1-Benzyl-1,4-diazepan-5-one into the flask.

    • Add EtOAc at a ratio of 5 mL per gram of solid.

    • Heat the mixture to reflux (approx. 77–80 °C) with stirring.

    • Observation: If the solid does not completely dissolve after 10 minutes at reflux, add EtOAc in 0.5 mL/g increments until a clear solution is obtained.

  • Hot Filtration (Impurity Removal):

    • While maintaining the solution near boiling, filter through a pre-warmed glass frit or fluted filter paper to remove insoluble inorganic salts (e.g., NaCl/NaBr from cyclization).

    • Critical: Do not let the solution cool during this step to prevent premature crystallization on the filter.

  • Controlled Cooling (Nucleation):

    • Remove the filtrate from the heat source.

    • Allow the solution to cool to room temperature (20–25 °C) slowly over 2 hours. Do not use an ice bath yet. Rapid cooling induces "oiling out" (liquid-liquid phase separation) rather than crystal formation.

    • Seeding: If no crystals form at 30 °C, add a seed crystal of pure compound or scratch the inner wall of the flask with a glass rod.

  • Yield Maximization:

    • Once the solution reaches room temperature and significant crystallization is observed, cool the flask to 0–4 °C in an ice bath for 1 hour to precipitate remaining solute.

  • Isolation:

    • Filter the crystals using vacuum filtration.

    • Wash the filter cake with cold EtOAc (0 °C) (approx. 1 mL/g).

    • Dry under vacuum at 40 °C for 4 hours.

Expected Yield: 60–70% Target Melting Point: 115–117 °C

Protocol B: Anti-Solvent Crystallization (DCM/Hexane)

Objective: Recovery of product from mother liquors or purification of highly impure/oily crude material that fails to crystallize in EtOAc.

Workflow Diagram

CrystallizationWorkflow Start Crude 1-Benzyl-1,4-diazepan-5-one Dissolve Dissolve in min. vol. DCM (Room Temp) Start->Dissolve Filter Filter Insoluble Particulates Dissolve->Filter AddAnti Add Hexane dropwise until persistent cloudiness Filter->AddAnti Clarify Add drops of DCM to restore clarity AddAnti->Clarify Nucleate Slow Evaporation / Resting (Ambient Temp) Clarify->Nucleate Isolate Filtration & Wash (Cold Hexane) Nucleate->Isolate

Figure 1: Anti-solvent crystallization workflow using Dichloromethane (solvent) and Hexane (anti-solvent).

Methodology
  • Dissolution: Dissolve the crude oil/solid in Dichloromethane (DCM) (approx. 2 mL/g) at room temperature. The solution should be concentrated but free-flowing.

  • Anti-Solvent Addition: While stirring rapidly, add Hexane (or Heptane) dropwise.

  • Cloud Point: Continue addition until a faint, persistent white cloudiness appears.

  • Back-Solvation: Add a few drops of DCM until the solution becomes clear again.

  • Crystallization: Cover the flask with perforated parafilm (to allow slow DCM evaporation) and let stand undisturbed. As the DCM evaporates, the ratio of Hexane increases, forcing the diazepane to crystallize.

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode with diazepane derivatives is the separation of the product as a viscous oil rather than a solid. This occurs when the solution becomes supersaturated too quickly or impurities lower the melting point below the solvent temperature.

SymptomRoot CauseCorrective Action
Milky Emulsion Cooling too fastRe-heat to clarity. Cool much slower (wrap flask in foil/towel).
Sticky Gum High impurity profileDecant solvent. Redissolve gum in fresh EtOAc. Add activated charcoal, reflux 5 min, filter hot.
No Precipitate Solution too diluteConcentrate solution by rotary evaporation to 50% volume. Seed with pure crystal.

Analytical Validation

To ensure the protocol has succeeded, the isolated material must meet the following criteria:

  • Melting Point: The range must be narrow (≤ 2 °C) and fall between 115–117 °C. A depressed range (e.g., 108–112 °C) indicates retained solvent or impurities.

  • HPLC Purity: >98% area under the curve (AUC).

  • XRD (Optional): For polymorph screening, the crystal structure is Monoclinic, space group P21/c.

References

  • PubChem. (n.d.). 1-Benzyl-1,4-diazepan-5-one Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Li, X., et al. (2008). Synthesis and crystal structure of 1-benzyl-1,4-diazepan-5-one. Acta Crystallographica Section E: Structure Reports Online, 64(3), o569. [Link]

Method

Application Note: Strategic Assay Development for 1,4-Diazepine Scaffolds

From GABAergic Modulation to Epigenetic Inhibition Introduction: The Privileged Scaffold The 1,4-diazepine ring system is a "privileged scaffold" in medicinal chemistry, capable of presenting substituents in a specific s...

Author: BenchChem Technical Support Team. Date: February 2026

From GABAergic Modulation to Epigenetic Inhibition

Introduction: The Privileged Scaffold

The 1,4-diazepine ring system is a "privileged scaffold" in medicinal chemistry, capable of presenting substituents in a specific spatial orientation that mimics peptide turns. While historically synonymous with GABA_A receptor modulation (benzodiazepines), modern drug discovery has repurposed this scaffold for epigenetic targets, specifically Bromodomain and Extra-Terminal motif (BET) proteins.

This guide provides a rigorous, field-validated framework for developing assays to characterize 1,4-diazepine derivatives. We move beyond generic protocols to address the specific physicochemical and pharmacological challenges of this chemical class.

Pre-Assay Critical Control: Solubility & Compound Management

The Failure Point: 1,4-diazepines are characteristically lipophilic (often BCS Class II). In aqueous assay buffers, they are prone to micro-precipitation, which causes "false negatives" in binding assays and "false positives" in aggregation-sensitive assays.

Protocol: Solubility Validation

Before any biological testing, the "assay-ready" solubility must be defined.

  • Preparation: Dissolve compound in 100% DMSO to 10 mM.

  • Dilution: Spike into the specific assay buffer (e.g., Tris-HCl for binding, HBSS for FLIPR) to the final screening concentration (typically 10 µM).

  • Nephelometry Check: Measure light scattering immediately and at the assay endpoint (e.g., 60 mins).

    • Pass: <10% increase in scatter relative to buffer blank.

    • Fail: Visible precipitate or >10% scatter.

    • Correction: If solubility fails, include 0.01% Pluronic F-127 or reduce screening concentration.

Critical Insight: DMSO tolerance in GABA assays is lower than in standard kinase assays. GABA_A receptors are sensitive to DMSO; concentrations >0.5% can alter channel kinetics. Limit final DMSO to 0.1%.

Module A: GABA_A Receptor Profiling

The classical route requires distinguishing between affinity (binding) and efficacy (functional modulation).

Workflow Visualization

GABAScreening Compound 1,4-Diazepine Library Solubility Solubility Check (Nephelometry) Compound->Solubility Binding Primary Screen: Radioligand Binding ([3H]-Flunitrazepam) Solubility->Binding Pass Functional Functional Screen: FLIPR Membrane Potential Binding->Functional Ki < 1 µM Selectivity Validation: Patch Clamp (Subtype Selectivity) Functional->Selectivity PAM Activity

Figure 1: The screening cascade prioritizes solubility and affinity before assessing functional efficacy.

Protocol 3.1: Radioligand Binding (The Gold Standard)

This assay determines if the molecule binds to the benzodiazepine (BZD) site. We use [3H]-Flunitrazepam due to its high affinity and low non-specific binding compared to [3H]-Diazepam.

  • Source: Rat Cortical Membranes or HEK293 cells expressing

    
    .
    
  • Radioligand: [3H]-Flunitrazepam (1 nM final).

  • Non-Specific Control: Clonazepam or Flumazenil (10 µM).

Step-by-Step:

  • Buffer Prep: 50 mM Tris-HCl, pH 7.4. Note: Avoid sodium salts if possible, as they can alter BZD binding affinity.

  • Incubation: Mix 200 µL membrane suspension (approx. 50 µg protein) + 25 µL radioligand + 25 µL test compound.

  • Equilibrium: Incubate for 60 minutes at 4°C .

    • Why 4°C? It prevents receptor internalization and degradation during the assay.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI).

    • Why PEI? 1,4-diazepines are sticky; PEI reduces binding to the glass fiber filter (lowering background).

  • Wash: 3x with ice-cold buffer. Count in scintillation fluid.

Protocol 3.2: FLIPR Membrane Potential Assay (High-Throughput Functional)

Binding does not equal function. To detect Positive Allosteric Modulators (PAMs), we measure membrane hyperpolarization.

  • Principle: GABA opens Cl- channels. In cells with high intracellular Cl-, this causes efflux (depolarization). However, in standard physiological buffer, it causes Cl- influx (hyperpolarization). We use a voltage-sensitive dye (FMP Blue or Red).

Step-by-Step:

  • Cell Seeding: HEK293 stably expressing

    
     (20,000 cells/well in 384-well black plates).
    
  • Dye Loading: Add FMP Blue Dye (Molecular Devices) and incubate 30 min at RT. Do not wash.

  • Compound Addition (Online): Place plate in FLIPR.

    • Phase 1: Add test compound.[1][2] Monitor for 2 mins. (Detects direct agonists).

    • Phase 2: Add GABA at EC20 concentration . Monitor for 3 mins.

  • Data Analysis: Calculate Area Under the Curve (AUC).

    • PAM Activity: Increase in fluorescence decrease (hyperpolarization) relative to GABA EC20 alone.

    • NAM Activity: Inhibition of the GABA signal.

Data Interpretation Table:

Signal Profile Interpretation Example Compound
No effect alone, Potentiates GABA EC20 PAM (Anxiolytic/Sedative) Diazepam
No effect alone, Inhibits GABA EC20 NAM (Inverse Agonist) Ro15-4513

| Blocks GABA effect, No shift in baseline | Antagonist | Flumazenil |

Module B: Epigenetic Profiling (BET Bromodomains)

Modern 1,4-diazepines (e.g., JQ1 derivatives) block the acetyl-lysine binding pocket of BET proteins (BRD2, BRD3, BRD4).

Protocol 4.1: TR-FRET Competition Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is preferred over AlphaScreen for 1,4-diazepines because it is less susceptible to "singlet oxygen quenching" interference common with nitrogen-rich heterocycles.

Mechanism:

  • Donor: Europium-labeled anti-GST antibody (binds GST-tagged BRD4).

  • Acceptor: Alexa647-labeled acetylated peptide (tracer).

  • Signal: High FRET when tracer binds BRD4. Compound displacement leads to loss of signal .

Step-by-Step:

  • Reagents:

    • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.05% CHAPS, 1 mM DTT. CHAPS is critical to prevent protein aggregation.

    • Protein: GST-BRD4 (BD1 domain), 2-5 nM final.

    • Tracer: BET Bromodomain Ligand (fluorescent), Kd concentration.

  • Plate Setup: White, low-volume 384-well plate.

  • Reaction:

    • Add 5 µL Test Compound (in buffer/DMSO).

    • Add 5 µL Protein/Antibody Mix.

    • Add 5 µL Tracer.

  • Incubation: 60 minutes at Room Temperature (protect from light).

  • Read: Excitation 337 nm; Emission 620 nm (Donor) and 665 nm (Acceptor).

  • Calculation: Ratio =

    
    .
    

References & Grounding

  • GABA-A Structure & Binding: Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. Journal of Biological Chemistry. Link

  • Radioligand Protocol Standards: NIMH Psychoactive Drug Screening Program (PDSP) Assay Protocols. National Institute of Mental Health. Link

  • BET Inhibition (JQ1): Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature. Link

  • FLIPR Assay Validation: Eglen, R. M., et al. (2008). The use of cell-based assays in drug discovery for G protein-coupled receptors and ion channels.[3] Combinatorial Chemistry & High Throughput Screening. Link

  • Solubility in Assays: Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link

Appendix: Signaling Mechanism Visualization

GABAMechanism BZD 1,4-Diazepine (PAM) Receptor GABA-A Receptor (Alpha/Gamma Interface) BZD->Receptor Binds Conform Conformational Change Receptor->Conform Affinity Increased GABA Affinity Conform->Affinity Channel Chloride Channel Opening Affinity->Channel Potentiation Hyper Hyperpolarization (Inhibition) Channel->Hyper Cl- Influx

Figure 2: Mechanism of Action for 1,4-diazepines as Positive Allosteric Modulators (PAMs).

Sources

Application

Process Development Guide: Scalable Synthesis of 4-Benzyl-1,4-diazepan-5-one Hydrochloride

Executive Summary & Strategic Rationale The 1,4-diazepan-5-one scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors, GPCR ligands, and histone deacetyla...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 1,4-diazepan-5-one scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors, GPCR ligands, and histone deacetylase (HDAC) inhibitors. The 4-benzyl derivative serves as a versatile intermediate because the benzyl group acts as a robust protecting group that can be selectively removed via hydrogenolysis to access the free amine for further diversification.

While several routes exist (e.g., reductive amination of ethylenediamine with acrylate derivatives), the Schmidt Rearrangement of 1-benzyl-4-piperidone remains the most direct and atom-economical route for large-scale production. However, this route introduces significant process safety risks—specifically the generation of in situ hydrazoic acid (


) and nitrogen gas evolution.

This guide details a scalable, safety-engineered protocol for converting 1-benzyl-4-piperidone to 4-benzyl-1,4-diazepan-5-one hydrochloride, emphasizing critical process parameters (CPPs) to mitigate explosion hazards while maximizing yield.

Retrosynthetic Analysis & Reaction Scheme

The synthesis relies on the ring expansion of a symmetrical 6-membered ketone to a 7-membered lactam using sodium azide in strong acid.

ReactionScheme Start 1-Benzyl-4-piperidone (C12H15NO) Inter Free Base (Oil/Low melt solid) Start->Inter 0-5°C, DCM - N2 (gas) Reagents NaN3, H2SO4 (Schmidt Rearrangement) Product 4-Benzyl-1,4-diazepan-5-one HCl (C12H17ClN2O) Inter->Product Salt Formation Crystallization Salt HCl (g) or HCl/IPA

Figure 1: Synthetic pathway utilizing the Schmidt rearrangement followed by hydrochlorination.

Critical Process Safety: Azide Management

WARNING: This protocol involves Sodium Azide (


) and concentrated Sulfuric Acid (

). Mixing these generates Hydrazoic Acid (

)
, which is highly toxic and explosive.
Engineering Controls for Scale-Up (>100g)
  • Headspace Sweep: The reactor must be continuously swept with Nitrogen (

    
    ) to dilute evolved 
    
    
    
    and
    
    
    byproducts.
  • Scrubber System: The exhaust must be routed through a caustic scrubber (20% NaOH) to neutralize entrained

    
     vapors.
    
  • Temperature Interlocks: The addition of

    
     is exothermic. Automated dosing pumps should interlock with the reactor temperature; if 
    
    
    
    , addition stops immediately.
  • Waste Handling: Azide-containing aqueous waste must be quenched with Sodium Nitrite (

    
    ) under acidic conditions (controlled destruction) or kept at pH > 11 to prevent volatilization before disposal.
    

Experimental Protocol

Part A: Synthesis of 4-Benzyl-1,4-diazepan-5-one (Free Base)

Stoichiometry Table

ReagentMW ( g/mol )Equiv.[1][2]Mass/VolDensity
1-Benzyl-4-piperidone 189.261.0100.0 gN/A
Sodium Azide (

)
65.011.5*51.5 gN/A
Sulfuric Acid (

)
98.086.0~170 mL1.84
Dichloromethane (DCM) 84.93Solvent500 mL1.33

*Note: Literature often cites 5.0 equivalents [1]. For scale-up, we optimize to 1.5 equivalents to minimize unreacted azide hazards while maintaining conversion.

Step-by-Step Methodology:

  • Reactor Setup: Equip a 2L jacketed glass reactor with an overhead mechanical stirrer (Teflon impeller), internal temperature probe, solids addition funnel (or powder dosing system), and a reflux condenser connected to a caustic scrubber.

  • Acid Charge: Charge Sulfuric Acid (170 mL) and DCM (400 mL) to the reactor. Cool the biphasic mixture to 0°C .

  • Substrate Addition: Dissolve 1-Benzyl-4-piperidone (100 g) in DCM (100 mL) . Add this solution to the reactor slowly, maintaining temperature < 5°C.

  • Azide Addition (Critical Step):

    • Add Sodium Azide (51.5 g) portion-wise over 3 to 4 hours .

    • Control: Monitor gas evolution (

      
      ). Ensure the internal temperature does not exceed 10°C .
      
    • Mechanism:[1][3][4][5] The azide protonates to form

      
       in the acid layer, which attacks the protonated ketone.
      
  • Reaction Maintenance: After addition is complete, warm the mixture to 20–25°C and stir for 2–3 hours.

    • IPC (In-Process Control): Check conversion by HPLC or TLC (System: 10% MeOH in DCM).

  • Quench & Workup:

    • Cool the mixture back to 0°C .

    • Cautiously add Crushed Ice (500 g) . Exotherm warning.

    • Basify the aqueous layer to pH 10–11 using Ammonium Hydroxide (28%

      
      )  or 50% NaOH solution. Note: Keep temperature < 20°C during neutralization to prevent degradation.
      
  • Extraction:

    • Separate the organic (DCM) layer.

    • Extract the aqueous layer with DCM (

      
      ).
      
    • Combine organics and wash with Brine (

      
      ).
      
    • Dry over Anhydrous Sodium Sulfate (

      
      ), filter, and concentrate under vacuum to yield the crude free base as a viscous yellow oil.
      
Part B: Formation of the Hydrochloride Salt

The free base is often an oil or low-melting solid. The HCl salt provides a stable, crystalline solid suitable for storage and GMP handling.

Reagents:

  • Crude Free Base (from Part A)

  • Isopropanol (IPA)

  • HCl in Isopropanol (5–6 N) or concentrated HCl (37%)

Protocol:

  • Dissolution: Dissolve the crude oily residue in Isopropanol (300 mL) (approx. 3 mL per gram of crude).

  • Acidification:

    • Cool the solution to 10°C .

    • Add HCl in IPA (approx. 1.1 equivalents relative to free base) dropwise.

    • Alternatively, add concentrated aqueous HCl dropwise.

    • Observation: A white precipitate should begin to form immediately.

  • Crystallization: Stir the slurry at 0–5°C for 2 hours to maximize yield.

  • Filtration: Filter the solid using a Buchner funnel under inert atmosphere (

    
     blanket is preferred to prevent moisture uptake, though the salt is generally stable).
    
  • Washing: Wash the cake with cold Isopropanol (

    
    ) followed by Diethyl Ether or MTBE (
    
    
    
    ) to remove colored impurities.
  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Purity HPLC (C18, ACN/Water)> 98.0% area
Identification 1H NMR (DMSO-d6)Consistent with structure
Melting Point USP <741>238–242°C (dec) [Literature range for similar HCl salts]
Chloride Content Titration (

)
14.5% ± 0.5% (Theoretical: 14.7%)

Key NMR Signals (Free Base in


): 
  • 
     7.2–7.3 (m, 5H, Ar-H)
    
  • 
     6.1 (br s, 1H, NH)
    
  • 
     3.6 (s, 2H, Benzyl-
    
    
    
    )
  • 
     2.6–3.4 (m, 8H, Ring protons)
    

Process Flow & Safety Logic

The following diagram illustrates the logical flow of the experiment with integrated safety checkpoints.

ProcessFlow Start Start: 1-Benzyl-4-piperidone Dissolve Dissolve in DCM/H2SO4 Cool to 0°C Start->Dissolve Check1 CHECK: Temp < 5°C? Dissolve->Check1 Check1->Dissolve No (Wait) AddAzide Add NaN3 (Slowly) Monitor Gas Evolution Check1->AddAzide Yes React Reaction: Ring Expansion 20°C, 2-3 hrs AddAzide->React Quench Quench: Ice/Water Basify to pH 11 React->Quench Extract Phase Separation Isolate Free Base Oil Quench->Extract SaltForm Salt Formation IPA + HCl Extract->SaltForm Final Final Product Vacuum Dry SaltForm->Final

Figure 2: Operational workflow with integrated critical safety control points.

Troubleshooting & Optimization

  • Low Yield:

    • Cause: Incomplete extraction of the free base. The lactam is polar.

    • Solution: Ensure the aqueous phase pH is > 10.[1] Use "salting out" (add NaCl) during extraction or use Chloroform instead of DCM for better solubility.

  • Coloration:

    • Cause: Oxidation of the benzyl amine moiety or polymerization of impurities.

    • Solution: The salt formation step is also a purification step. If the cake is yellow, recrystallize from Ethanol/Water (9:1).

  • Regioselectivity:

    • Since 1-benzyl-4-piperidone is symmetrical, regioselectivity is not an issue (unlike 3-substituted piperidones).

References

  • Gopalakrishnan, M., et al. (2008). "1-Benzyl-1,4-diazepan-5-one." Acta Crystallographica Section E, E64, o569.[1] [Link]

    • Primary source for the Schmidt reaction conditions on this specific substr
  • Wolff, H. (1946). "The Schmidt Reaction."[3][6] Organic Reactions, 3, 307-336.

    • Foundational text on the mechanism and scope of the Schmidt rearrangement.
  • Lang, H., et al. (2022). "Continuous Flow Synthesis of Diazepam." Frontiers in Chemical Engineering. [Link]

    • Cited for modern process engineering controls regarding diazepine synthesis.
  • Reference for handling benzodiazepine-class compounds and general safety.

Sources

Method

Application Note: Formulation of 4-Benzyl-1,4-diazepan-5-one Hydrochloride for In Vivo Studies

[1] Abstract & Scope This guide provides a technical workflow for the solubilization and formulation of 4-Benzyl-1,4-diazepan-5-one hydrochloride (CAS: 1133423-86-5 / analog) for parenteral (IV, IP, SC) and oral (PO) adm...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scope

This guide provides a technical workflow for the solubilization and formulation of 4-Benzyl-1,4-diazepan-5-one hydrochloride (CAS: 1133423-86-5 / analog) for parenteral (IV, IP, SC) and oral (PO) administration in rodent models.[1]

While 4-Benzyl-1,4-diazepan-5-one is a privileged scaffold in medicinal chemistry (often serving as a core for protease inhibitors and GPCR ligands), its physicochemical properties present specific challenges.[1] As a hydrochloride salt of a lipophilic amine, it exhibits pH-dependent solubility.[1] This protocol addresses the risk of in vivo precipitation and provides a tiered formulation strategy ranging from simple aqueous buffers to cyclodextrin-complexed vehicles.[1]

Physicochemical Analysis & Solubility Logic

Before formulation, one must understand the molecule's behavior in solution.

  • Chemical Nature: The molecule contains a 7-membered diazepane ring.[1][2][3][4] The N1 position is part of a lactam (amide), which is non-basic. The N4 position is a tertiary amine substituted with a benzyl group.[1]

  • The Salt Factor: The "hydrochloride" designation implies the N4 amine is protonated (

    
    ).[1]
    
  • The Solubility Trap:

    • In Water (pH < 6): The salt dissociates, and the charged ammonium species is highly soluble.

    • In PBS/Plasma (pH 7.4): If the pH rises above the pKa of the amine (estimated pKa ~8.5–9.5), the molecule deprotonates to its free base form. The lipophilic benzyl group then drives rapid precipitation.

Critical Rule: Never dissolve this HCl salt directly into Phosphate Buffered Saline (PBS) without first verifying that the final concentration is below the intrinsic solubility of the free base.

Pre-Formulation Decision Tree

Use the following logic flow to select the appropriate vehicle based on your required dose and route of administration.

FormulationDecisionTree Start Start: Define Required Dose (mg/kg) SolubilityCheck Step 1: Visual Solubility Test (1 mg/mL in Saline) Start->SolubilityCheck Soluble Clear Solution? SolubilityCheck->Soluble Yes Yes Soluble->Yes No No (Cloudy/Precipitate) Soluble->No Route Intended Route? Yes->Route ComplexRoute Route? No->ComplexRoute SimpleVehicle Protocol A: 0.9% Saline (pH adjusted) Route->SimpleVehicle IV / IP / PO Chronic Chronic/Sub-chronic? ComplexRoute->Chronic IV / IP ProtocolC Protocol C (Acute Only): 5% DMSO + 5% Tween 80 + 90% Saline ComplexRoute->ProtocolC PO / Acute IP ProtocolB Protocol B (Recommended): 20% HP-β-CD in Saline (Biocompatible, Stable) Chronic->ProtocolB Yes (Safety Priority) Chronic->ProtocolC No (High Dose Needed)

Figure 1: Decision matrix for vehicle selection based on solubility and study duration.

Detailed Formulation Protocols

Protocol A: Simple Saline (For Low Doses < 1 mg/mL)

Best for: Low-dose PK studies, highly soluble analogs.[1]

  • Weighing: Weigh the required amount of 4-Benzyl-1,4-diazepan-5-one HCl.

  • Dissolution: Add 0.9% Sterile Saline to 90% of the final volume. Vortex vigorously for 2 minutes.

  • pH Check (Crucial): The HCl salt will acidify the solution. Measure pH.

    • If pH < 4.0:[1] Tissue irritation is likely. Adjust carefully with 0.1N NaOH to pH 5.0–6.0.

    • Warning: Do not over-titrate to pH 7.4, or the free base may crash out.

  • Final Volume: Add Saline to final volume.

  • Sterilization: Filter through a 0.22 µm PVDF syringe filter.

Protocol B: Cyclodextrin Complexation (The "Gold Standard")

Best for: High doses (1–20 mg/mL), IV administration, preventing precipitation upon injection. Mechanism:[1] The hydrophobic benzyl ring enters the cyclodextrin cavity, shielding it from water while the hydrophilic exterior ensures solubility.

Reagents:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) (e.g., Kleptose® or Captisol®).[1]

  • Sterile Water for Injection (SWFI).

Procedure:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD stock solution in SWFI.[1] (e.g., dissolve 2 g HP-β-CD in 10 mL water).[1] Filter sterilize (0.22 µm).

  • API Addition: Weigh the 4-Benzyl-1,4-diazepan-5-one HCl into a sterile vial.

  • Solubilization: Add the 20% HP-β-CD vehicle to the powder.

  • Sonication: Sonicate at 40°C for 10–20 minutes. The solution should become perfectly clear.

  • Osmolarity Check: This vehicle is roughly isotonic (~300 mOsm).

  • Storage: Stable for 1 week at 4°C.

Protocol C: Co-Solvent System (Acute Studies Only)

Best for: Very high doses via IP or PO. Not recommended for IV due to hemolysis risk.[1]

Vehicle Composition: 5% DMSO / 5% Tween 80 / 90% Saline.

Procedure:

  • Dissolve API: Dissolve the drug powder completely in 100% DMSO (Volume = 5% of total).

  • Add Surfactant: Add Tween 80 (Volume = 5% of total) to the DMSO concentrate. Vortex to mix.

  • Precipitation Watch: Slowly add warm (37°C) Saline (90% of total) while vortexing continuously.

    • Note: If the solution turns milky white, the drug has precipitated. You must switch to Protocol B.

Dosing & Administration Guidelines

To ensure animal welfare and data integrity, adhere to these volume limits.

SpeciesRouteMax Volume (Bolus)Recommended NeedlepH Tolerance
Mouse (25g) IV (Tail Vein)5 mL/kg (125 µL)27–30GpH 6.0–8.0
IP10 mL/kg (250 µL)25–27GpH 4.5–9.0
PO (Gavage)10 mL/kg (250 µL)18–20G (Bulb)pH 3.0–9.0
Rat (250g) IV (Tail Vein)5 mL/kg (1.25 mL)25GpH 6.0–8.0
IP10 mL/kg (2.5 mL)23–25GpH 4.5–9.0

Safety Warning:

  • IV Injection: If using Protocol A (Saline), inject slowly (over 30 seconds) to allow blood flow to dilute the drug and prevent local phlebitis from the acidic HCl salt.

  • Control Groups: Always treat the control group with the exact vehicle used (e.g., 20% HP-β-CD alone), as cyclodextrins can have minor metabolic effects.[1]

Quality Control Checklist

Before injecting any animal, perform this 3-point check:

  • The "Light Path" Test: Shine a laser pointer or bright light through the vial. If you see a solid beam (Tyndall effect), you have micro-precipitates. Do not inject IV.

  • pH Verification: Ensure pH is > 4.5 for IP/SC and > 5.5 for IV.

  • Stability: If storing overnight, check for "crystal growth" at the bottom of the vial before use.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.[1] Link

  • Diehl, K. H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23.[1] Link

  • PubChem Compound Summary. Diazepam (Structural Analog Reference). National Center for Biotechnology Information. Link

Sources

Application

Application Note: 1,4-Diazepines as Privileged Scaffolds in Medicinal Chemistry

Introduction: The "Privileged" Nature of the Scaffold In medicinal chemistry, the term "privileged structure"—coined by Ben Evans in 1988—refers to a molecular framework capable of providing useful ligands for more than...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Nature of the Scaffold

In medicinal chemistry, the term "privileged structure"—coined by Ben Evans in 1988—refers to a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.[1] The 1,4-diazepine is the quintessential privileged scaffold.[1]

While historically associated with CNS modulation via GABAA receptors (e.g., Diazepam, Lorazepam), this scaffold has evolved.[1] Modern applications exploit the seven-membered ring's unique boat conformation to mimic peptide


-turns, enabling high-affinity binding to:
  • DNA Minor Grooves: Pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) used in Antibody-Drug Conjugates (ADCs).[1]

  • Epigenetic Readers: Triazolo-diazepines (e.g., JQ1) that inhibit BET bromodomains.[1][2][3]

  • Kinases and GPCRs: As peptidomimetics.[1]

This guide provides validated protocols for synthesizing these diverse architectures, moving beyond simple anxiolytics to complex oncology targets.

Structural Biology & Design Logic

The utility of the 1,4-diazepine lies in its conformational flexibility.[1] The seven-membered ring adopts a pseudo-boat conformation . By strictly controlling substituents at positions 1, 4, and 5, medicinal chemists can lock the molecule into a conformation that mimics the


 and 

residues of a peptide

-turn.[1]
Visualization: Scaffold Morphing Strategy

The following diagram illustrates how the core scaffold is derivatized for distinct therapeutic areas.

DiazepineScaffold Core 1,4-Diazepine Core (7-Membered Ring) GABA Benzodiazepines (GABA-A Modulators) Core->GABA Fused Benzene + 5-Aryl PBD Pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) Core->PBD Fused Pyrrole Triazolo Triazolo-diazepines (Fused Ring) Core->Triazolo Fused Triazole Target1 Anxiolytics (e.g., Diazepam) GABA->Target1 Target2 DNA Minor Groove Alkylators (ADCs) PBD->Target2 Dimerization Target3 BET Bromodomain Inhibitors (e.g., JQ1) Triazolo->Target3 Mimics Acetyl-Lysine

Figure 1: Divergent synthesis pathways from the core 1,4-diazepine scaffold to major therapeutic classes.[1]

Synthetic Protocols

Protocol A: Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones

Application: Rapid generation of combinatorial libraries for HTS (High-Throughput Screening). Basis: This protocol is adapted from the Boojamra/Ellman method, utilizing a safety-catch linker strategy.[1]

Reagents Required:

  • 4-Sulfamylbutyryl AM resin (Safety-catch linker)[1]

  • Fmoc-amino acids[1]

  • 2-Aminobenzophenones (or Anthranilic acids)[1]

  • Alkylating agents (R-X)[1]

  • PyBOP, DIEA, NMP, THF[1]

Step-by-Step Workflow:

  • Resin Loading:

    • Swell 4-sulfamylbutyryl AM resin in anhydrous THF.

    • Couple the first Fmoc-amino acid using PyBOP (3 equiv) and DIEA (6 equiv) at -20°C for 8 hours.

    • Rationale: Low temperature prevents racemization of the amino acid during loading.[1]

  • Fmoc Deprotection:

    • Treat resin with 20% piperidine in DMF (2 x 10 min). Wash with DMF and DCM.[1]

  • Scaffold Assembly (The Aza-Wittig or Coupling Step):

    • React the free amine on resin with an anthranilic acid derivative (2-aminobenzoic acid) using HATU/DIEA in NMP.[1]

    • Checkpoint: Perform a Kaiser test (ninhydrin) to ensure complete coupling (should be negative/yellow).[1]

  • Alkylation (N1-Functionalization):

    • Treat resin with Lithiated 5-phenyl-oxazolidinone (or mild base like

      
      ) and the alkyl halide (R-X) in DMF.[1]
      
    • Note: This introduces diversity at the N1 position.[1][4]

  • Cyclization and Cleavage:

    • Activation: Treat resin with Iodoacetonitrile (ICH2CN) and DIEA in NMP (24h). This activates the sulfonamide linker (N-alkylation of the linker).[1]

    • Cleavage: Treat with aqueous amine or pure TFA/H2O depending on the specific linker variant.[1] For "cyclative cleavage," use 5% acetic acid in DMSO/H2O.[1] The intramolecular attack of the anilide nitrogen on the ester carbonyl releases the cyclic benzodiazepine.

Validation:

  • Analyze crude via LC-MS.[1]

  • Expected Yield: 60-80% purity before prep-HPLC.

Protocol B: Synthesis of Pyrrolo[2,1-c][1,4]benzodiazepines (PBDs)

Application: Synthesis of "Warheads" for Antibody-Drug Conjugates (ADCs).[1] Mechanism: PBDs bind the DNA minor groove.[1] The N10-C11 imine functionality (electrophile) forms a covalent aminal bond with the exocyclic N2-amino group of guanine.[1]

Critical Safety Note: PBD monomers and dimers are extremely potent cytotoxins (picomolar potency). All work must be performed in a laminar flow hood with double-gloving and specific waste neutralization protocols.[1]

Synthetic Route (The Thioacetal Cyclization Method):

  • Starting Material: N-(2-nitrobenzoyl)pyrrolidine-2-carboxaldehyde diethyl thioacetal.

  • Nitro Reduction:

    • Dissolve substrate in MeOH.[1] Add

      
       (5 equiv).[1] Reflux for 2 hours.
      
    • Why: Stannous chloride selectively reduces the nitro group to an aniline without affecting the thioacetal.[1]

  • Mercuric Chloride Cyclization:

    • Cool the aniline derivative to 0°C in acetonitrile/water (4:1).

    • Add

      
       (2.2 equiv) and 
      
      
      
      (2.5 equiv).[1] Stir for 12 hours.
    • Mechanism:[2][4] Hg(II) coordinates to the sulfur atoms, making the thioacetal a good leaving group.[1] The aniline nitrogen attacks the activated carbon, closing the 7-membered ring to form the carbinolamine or imine.[1]

  • Workup:

    • Filter through Celite to remove mercury salts (Hazardous Waste!).[1]

    • Extract with EtOAc.[1]

  • C8-Linker Attachment (For Dimers):

    • If synthesizing a dimer (e.g., SG3199), the C8-hydroxyl group is alkylated with a di-bromoalkane (e.g., 1,3-dibromopropane) before the nitro reduction step to link two PBD cores.[1]

Protocol C: Triazolo-Benzodiazepine Synthesis (JQ1-Type)

Application: BET Bromodomain Inhibition (Epigenetics).[1][3] Reference: Nature 2010 (Bradner Lab).[1]

Workflow:

  • Thionation:

    • Start with a standard 1,4-benzodiazepin-2-one (e.g., derived from Protocol A or commercial sources).[1]

    • Reflux with Lawesson's Reagent in THF for 2 hours.

    • Result: Conversion of the C2-amide carbonyl to a thioamide.

  • Hydrazide Formation:

    • Treat the thioamide with hydrazine hydrate in MeOH (0°C to RT).

    • Result: Formation of the amidrazone intermediate.[1][3][5][6]

  • Triazole Ring Closure:

    • React the amidrazone with an ortho-ester (e.g., triethyl orthoacetate) or an acyl chloride in refluxing xylene or acetic acid.[1]

    • Result: Formation of the fused triazole ring (the "bump" that confers selectivity for the bromodomain "hole").

Medicinal Chemistry Optimization Data

When optimizing 1,4-diazepines, substituent effects are non-additive.[1] Below is a summary of Structure-Activity Relationship (SAR) trends for the BET-inhibitor class (JQ1 analogs).

PositionSubstituentEffect on Potency (IC50)Rationale
Triazole-Methyl -CH3< 50 nM (High)Fits into the hydrophobic "acetyl-lysine" pocket.[1]
Triazole-Methyl -H> 1000 nM (Low)Loss of hydrophobic interaction.[1]
C4-Phenyl 4-Cl-PhenylHigh PotencyStacks with WPF shelf residues in the bromodomain.[1]
Stereocenter (C6) (S)-EnantiomerActive (nM range)Matches the chiral twist of the protein pocket.[1]
Stereocenter (C6) (R)-EnantiomerInactive (>10 µM)Steric clash with the pocket wall.[1]

Biological Assay: Fluorescence Polarization (FP) Binding

Purpose: Determine binding affinity (


) of diazepines to BRD4 (Bromodomain).
  • Tracer: Use a FITC-labeled JQ1 derivative.[1]

  • Protein: Recombinant BRD4 (first bromodomain).[1]

  • Protocol:

    • Dilute compound in 384-well black plate (10-point dose response).

    • Add Protein/Tracer mix (Final conc: 100 nM Protein, 10 nM Tracer).

    • Incubate 30 mins at RT in dark.

    • Read FP (Ex: 485nm, Em: 530nm).

  • Analysis: Plot mP vs. log[Compound]. Fit to sigmoidal dose-response curve.

References

  • Evans, B. E., et al. (1988).[1] "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry. Link

  • Boojamra, C. G., Burow, K. M., Thompson, L. A., & Ellman, J. A. (1997).[1][7] "Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones." The Journal of Organic Chemistry. Link[1]

  • Filippakopoulos, P., et al. (2010).[1] "Selective inhibition of BET bromodomains." Nature.[1] Link[1]

  • Antonow, D., & Thurston, D. E. (2011).[1] "Synthesis of DNA-Interactive Pyrrolo[2,1-c][1,4]benzodiazepines." Chemical Reviews. Link[1]

  • Bond, A. G., et al. (2020).[1][2] "Stereoselective synthesis of allele-specific BET inhibitors." Organic & Biomolecular Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Benzyl-1,4-diazepan-5-one Hydrochloride Synthesis

Status: Online Agent: Senior Application Scientist Ticket ID: #BZ-DZP-001 Subject: Optimization of Yield and Salt Formation for 4-Benzyl-1,4-diazepan-5-one System Overview & Reaction Logic Welcome to the technical suppor...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Ticket ID: #BZ-DZP-001 Subject: Optimization of Yield and Salt Formation for 4-Benzyl-1,4-diazepan-5-one

System Overview & Reaction Logic

Welcome to the technical support interface. You are likely employing the Schmidt Reaction to convert 1-benzyl-4-piperidone into the 7-membered lactam 4-benzyl-1,4-diazepan-5-one, followed by hydrochloride salt formation.

While this route is chemically direct, it is operationally sensitive. The symmetry of your starting material (1-benzyl-4-piperidone) eliminates regioselectivity concerns (migration of either


-carbon yields the same product), yet users frequently report yields below 50%. This is rarely due to "bad chemistry" and almost always due to thermal mismanagement  or extraction pH failures .
The Synthetic Pathway (Visualized)

The following diagram outlines the critical process flow and decision nodes.

G Start 1-Benzyl-4-piperidone Reagent NaN3 + Acid (Schmidt Reaction) Start->Reagent Dissolution (DCM) Intermed Intermediate: Iminodiazonium ion Reagent->Intermed In-situ HN3 gen (Exothermic!) Workup Workup: Quench & Basify (pH >11) Intermed->Workup Rearrangement Product_Base Free Base: 4-Benzyl-1,4-diazepan-5-one Salt_Form HCl Salt Formation (Anhydrous) Product_Base->Salt_Form Redissolve Workup->Product_Base Extraction (DCM) Final Final Product: HCl Salt Salt_Form->Final Precipitation

Figure 1: Critical Process Flow for Schmidt Expansion and Salt Formation.

Optimized Protocol (The "Golden Route")

Do not rely on generic Schmidt reaction conditions. Use this optimized protocol derived from high-yield derivative synthesis.

Phase A: The Ring Expansion (Schmidt Reaction)

Reagents: 1-benzyl-4-piperidone (1.0 eq), Sodium Azide (NaN


, 1.5 eq), Methanesulfonic Acid (MsOH, solvent/catalyst) or H

SO

. Solvent: Dichloromethane (DCM).
  • Preparation: Dissolve 1-benzyl-4-piperidone in DCM (approx. 5 mL per gram).

  • Acid Addition: Cool to 0°C . Add MsOH (or H

    
    SO
    
    
    
    ) dropwise. Note: MsOH is preferred over sulfuric acid as it is less viscous, preventing "hot spots" that cause charring.
  • The Critical Step (Azide Addition): Add NaN

    
     in small portions over 1–2 hours.
    
    • Constraint: Internal temperature must never exceed 5°C during addition.

    • Why? The reaction generates hydrazoic acid (

      
      ) in situ. High temps cause rapid 
      
      
      
      decomposition (explosion risk) and polymerization of the piperidone (dark tar formation).
  • Reaction: Allow to warm to room temperature (RT) only after addition is complete. Stir for 12–16 hours.

Phase B: Isolation (The Yield Killer)

Most yield is lost here because the product is a lactam-amine, which is highly soluble in water at neutral pH.

  • Quench: Pour reaction mixture onto crushed ice.

  • Neutralization: Basify with 50% NaOH or NH

    
    OH.
    
    • Target:pH 11–12 .

    • Warning: If you stop at pH 7–8, the amine remains protonated (water-soluble) and will be discarded with the aqueous waste.

  • Extraction: Extract with DCM (3x). The product is polar; if DCM fails, use Chloroform/Isopropanol (3:1).

  • Drying: Dry over Na

    
    SO
    
    
    
    and concentrate.

Troubleshooting Guide (FAQ Format)

Ticket #01: "My reaction mixture turned black/tarry."

Diagnosis: Thermal Runaway / Polymerization. Root Cause: The addition of NaN


 to acid is highly exothermic. If the temperature spikes, the piperidone polymerizes.
Solution: 
  • Active Cooling: Use a salt-ice bath (-10°C) to keep internal temp at 0°C.

  • Slow Addition: Extend the addition time of NaN

    
    .
    
  • Switch Acid: Use Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MsOH) instead of concentrated H

    
    SO
    
    
    
    to moderate the exotherm.
Ticket #02: "I have low yield (<30%) after extraction."

Diagnosis: Incomplete Extraction (pH trap). Root Cause: The diazepan-5-one ring has a basic nitrogen. At neutral pH, it forms a water-soluble salt. Solution:

  • Check pH: Ensure the aqueous layer is strictly pH > 11 before extraction.

  • Salting Out: Saturate the aqueous layer with NaCl (brine) to force the organic product out (Salting-out effect).

  • Solvent Choice: Switch from Ethyl Acetate (poor solubility for this lactam) to DCM or Chloroform .

Ticket #03: "The HCl salt formed a sticky oil/gum, not a solid."

Diagnosis: Solvent Entrapment / Hygroscopicity. Root Cause: Amine hydrochlorides are often hygroscopic. Presence of water or excess alcohol prevents crystallization. Solution (The "Anhydrous Crash" Method):

  • Dissolve the free base in a minimum amount of anhydrous Ethanol or DCM .

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (commercially available) dropwise. Do not use aqueous HCl.

  • If oil forms: Add Diethyl Ether (anti-solvent) dropwise with vigorous stirring to induce precipitation.

  • Triturate the oil with ether until it solidifies into a white powder.

Data & Logic Visualization

Troubleshooting Logic Tree

Use this flow to diagnose your specific failure mode.

Troubleshooting Start Problem Encountered Issue_Color Mixture is Black/Tar Start->Issue_Color Issue_Yield Low Yield (<50%) Start->Issue_Yield Issue_Salt Salt is Sticky Gum Start->Issue_Salt Sol_Temp Check Temp during Addition (Must be < 5°C) Issue_Color->Sol_Temp Check_pH Check Aqueous pH (Must be > 11) Issue_Yield->Check_pH Check_Water System Wet? Use HCl in Dioxane Issue_Salt->Check_Water Check_Extract Check Extraction Solvent (Use DCM, not Et2O) Check_pH->Check_Extract pH is OK Triturate Triturate with Diethyl Ether Check_Water->Triturate

Figure 2: Diagnostic Logic Tree for Common Synthetic Failures.

Comparative Solvent Data for Extraction
SolventSolubility of LactamEmulsion RiskRecommendation
Diethyl Ether LowLowAvoid (Yield Loss)
Ethyl Acetate ModerateModerateAcceptable, but requires multiple washes
Dichloromethane High LowPreferred
Chloroform Very High HighUse if DCM fails

References

  • Schmidt Reaction Mechanism & Application

    • Reaction of 4-piperidone with alkyl bromides... and treatment with hydrazoic acid resulted in the Schmidt reaction to give the corresponding N1-alkyl-1,4-diazepin-5-ones.[1]

    • Source:

  • Crystallographic & Structural Data

    • 1-Benzyl-1,4-diazepan-5-one - Synthesis and Crystal Structure. (Detailed experimental procedure using NaN3/H2SO4).
    • Source:

  • Purification of Benzodiazepine Derivatives

    • Method for preparing high-purity... benzodiazepine-2-one (Purification via pH adjustment and salting).[2]

    • Source:

  • General Troubleshooting for Yield Improvement

    • Tips & Tricks: How to Improve Yield (Quenching and Workup timing).
    • Source:

Sources

Optimization

"purification challenges of 1,4-diazepan-5-one derivatives"

This technical guide addresses the purification challenges of 1,4-diazepan-5-one derivatives . These seven-membered heterocyclic lactams present a unique "dual-personality" challenge: they possess a polar, hydrogen-bond-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification challenges of 1,4-diazepan-5-one derivatives . These seven-membered heterocyclic lactams present a unique "dual-personality" challenge: they possess a polar, hydrogen-bond-donating amide group and a basic, proton-accepting amine (typically at the 1-position).

This combination often leads to silica deactivation (streaking) , high water solubility (extraction loss) , and regioisomer separation difficulties (specifically in Schmidt reaction pathways).

Technical Support Center: 1,4-Diazepan-5-one Purification

Module 1: Chromatographic Isolation (The "Silica Trap")

User Issue: "My compound streaks on the TLC plate and elutes as a broad tail on the column, contaminating all subsequent fractions. I'm using DCM/MeOH."

Root Cause Analysis: The secondary or tertiary amine at position 1 (pKa ~8–10) interacts strongly with the acidic silanol groups (Si-OH, pKa ~5) on the surface of standard silica gel. This acid-base interaction acts as a secondary retention mechanism, causing "tailing." Furthermore, methanol, while necessary for solubility, can strip the hydration layer off silica, exposing more active silanols.

Protocol: The "Basified Silica" Technique Do not rely solely on adding triethylamine (TEA) to the mobile phase. For 1,4-diazepan-5-ones, you must pretreat the stationary phase.

  • Mobile Phase Preparation:

    • Standard: Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (NH₄OH, 28% aq).

    • Ratio: Start with 90:9:1 or 89:10:1.

    • Why NH₄OH over TEA? Ammonia is volatile and easier to remove than TEA. It also provides water to re-hydrate the silica, reducing silanol activity.

  • Column Pre-treatment (The "Slurry Basification"):

    • Slurry your silica gel in the mobile phase containing the amine modifier.

    • Allow it to sit for 10–15 minutes before packing. This saturates the acidic sites on the silica with ammonium ions before your sample is introduced.

  • Alternative Stationary Phase:

    • If streaking persists, switch to Amino-functionalized Silica (NH₂-SiO₂) . This phase is naturally basic and eliminates the need for amine modifiers in the solvent, preventing the formation of "ghost peaks" from modifier accumulation.

Data: Solvent Strength & Modifier Table

Solvent SystemPolarityApplicationNote
DCM / MeOH (95:5) Med-HighNeutral derivatives (N-protected)Often insufficient for free amines.
DCM / MeOH / TEA (95:4:1) HighBasic amines (Standard)TEA salts can contaminate NMR; requires high vac drying.
DCM / MeOH / NH₄OH (90:9:1) Very HighFree secondary amines (Polar)Recommended. NH₄OH suppresses silanols & improves peak shape.
CHCl₃ / EtOH / NH₄OH (80:19:1) HighAlternative to DCMUseful if compound precipitates in DCM/MeOH mixtures.
Module 2: Reaction Workup & Extraction (The "Solubility Paradox")

User Issue: "I synthesized the diazepan-one via the Schmidt reaction (from piperidone), but after neutralizing and extracting with ethyl acetate, my yield is near zero. The product is missing."

Root Cause Analysis: 1,4-diazepan-5-ones are highly polar lactams. In the Schmidt reaction (using NaN₃/H₂SO₄), the product exists initially as a sulfate salt.

  • Failure Mode 1: Insufficient Basification. If the pH is not raised significantly above the amine's pKa (typically >10), the amine remains protonated (charged) and stays in the aqueous layer.

  • Failure Mode 2: Wrong Solvent. Ethyl Acetate is often too non-polar to extract these lactams from water, especially if the aqueous layer is voluminous (high salt content).

Protocol: The "Salting-Out" Extraction

  • pH Adjustment:

    • Cool the acidic reaction mixture to 0°C.

    • Slowly add solid KOH or 50% NaOH until pH > 12 . (The amide proton is not acidic enough to deprotonate here, so don't worry about forming the amidate anion yet).

    • Verification: Use a pH meter, not just paper, as high salt concentrations can affect paper readings.

  • The Extraction:

    • Saturate the aqueous layer with NaCl (solid) until no more dissolves. This "salting out" effect forces the organic lactam out of the aqueous phase.

    • Solvent Choice: Use Chloroform (CHCl₃) or DCM x 5 extractions. Do not use Ethyl Acetate.

    • Ratio: 5 x (1/3 volume of aqueous layer). These compounds partition slowly; multiple small extractions are better than one large one.

  • Continuous Extraction (For stubborn cases):

    • If the partition coefficient is poor, use a Liquid-Liquid Continuous Extractor with DCM for 12–24 hours.

Visualization: Schmidt Reaction Recovery Workflow

SchmidtWorkup Start Crude Reaction Mix (H2SO4, NaN3) Cool Cool to 0°C (Exothermic Control) Start->Cool Basify Basify to pH > 12 (Use 50% NaOH) Cool->Basify Check Is pH > 12? Basify->Check Salt Saturate with NaCl (Salting Out) Check->Salt Yes Fail Product trapped in Aqueous (Ammonium Salt) Check->Fail No (pH < 10) Extract Extract 5x with CHCl3 (Avoid EtOAc) Salt->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry

Caption: Critical pH checkpoints in the isolation of 1,4-diazepan-5-ones to prevent aqueous retention.

Module 3: Regioisomer Separation (The "Isomer Issue")

User Issue: "I performed a Schmidt expansion on a substituted piperidone. NMR shows a mixture of regioisomers (3-substituted vs 7-substituted diazepan-one). They co-elute on silica."

Root Cause Analysis: The migration of the carbon atom during the Schmidt rearrangement is dictated by electronic and steric factors, often leading to mixtures. These isomers have identical polarity on Normal Phase silica (NP-LC) but often have different hydrophobic surface areas or crystal packing lattices.

Protocol: Orthogonal Purification

  • Recrystallization (First Line of Defense):

    • Many 1,4-diazepan-5-one derivatives crystallize well due to intermolecular H-bonding (Amide N-H ... O=C).

    • Solvent System: Dissolve crude in minimal boiling Dichloromethane . Add Petroleum Ether (or Hexanes) dropwise until turbid. Cool slowly to 4°C.

    • Result: Often, the major symmetric isomer crystallizes out, leaving the minor isomer in the mother liquor.

  • Reverse Phase Chromatography (C18):

    • If recrystallization fails, switch to C18 silica.

    • Mobile Phase: Water (0.1% NH₄OH) / Acetonitrile (Gradient 0% -> 30%).

    • Mechanism:[1][2][3][4][5] The hydrophobic surface area differences between regioisomers are often resolved better on C18 than on polar silica.

    • Note: Use a basic buffer (NH₄OH or Ammonium Bicarbonate) to keep the amine deprotonated (neutral). If you use TFA (acidic), the protonated amines will elute at the void volume.

References

  • Synthesis of 1,4-Diazepines via Heteropolyacid Catalysis Source: National Institutes of Health (NIH) URL:[Link]

  • Schmidt Rearrangement for Diazepan-5-one Synthesis Source: ResearchGate (Heterocyclic Communications) URL:[Link]

  • Purification of Ionizable Amines (Flash Chromatography) Source: Biotage Technical Notes URL:[Link]

  • Recrystallization of Diazepan-one Derivatives Source: Chemistry Central Journal (via ResearchGate) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-Benzyl-1,4-diazepan-5-one Synthesis

Ticket Subject: Optimization and Failure Analysis of 1-Benzyl-1,4-diazepan-5-one (Homopiperazine Lactam) Assigned Specialist: Senior Application Scientist Status: Open Introduction: The Scope of the Problem You are likel...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization and Failure Analysis of 1-Benzyl-1,4-diazepan-5-one (Homopiperazine Lactam) Assigned Specialist: Senior Application Scientist Status: Open

Introduction: The Scope of the Problem

You are likely synthesizing 1-Benzyl-1,4-diazepan-5-one (CAS: 55186-89-5) as a core scaffold for supramolecular constructs or as an intermediate for orexin receptor antagonists (e.g., Suvorexant derivatives).

While the target molecule appears simple—a 7-membered lactam ring—its formation is thermodynamically disfavored compared to 6-membered rings (piperidines). The ring strain and the competing kinetics of the nitrogen insertion create specific failure modes. This guide addresses the two primary synthetic routes:

  • Route A (Schmidt Reaction): Ring expansion of 1-benzyl-4-piperidone.

  • Route B (Michael-Amidation): Cyclization of N-benzylethylenediamine with acrylates.

Module 1: The Schmidt Reaction (Route A)

This is the most common industrial route but the most hazardous. It involves treating 1-benzyl-4-piperidone with Hydrazoic Acid (


), generated in situ from Sodium Azide (

) and strong acid (

or Polyphosphoric Acid).
Critical Failure Analysis: The Tetrazole Trap

The most frequent user complaint is low yield despite full consumption of the starting ketone. This is almost exclusively due to Tetrazole formation .[1]

The Mechanism of Failure: In the Schmidt reaction, the key intermediate is a Nitrilium Ion .

  • Path A (Desired): The Nitrilium ion is trapped by water/acid to form the Lactam.

  • Path B (Undesired): If excess Azide (

    
    ) is present and the water concentration is too low, the Azide attacks the Nitrilium ion, cyclizing to form a Tetrazole derivative.
    
Visualizing the Branch Point

SchmidtReaction Ketone 1-Benzyl-4-piperidone Azidohydrin Azidohydrin Intermediate Ketone->Azidohydrin Protonation Azide + HN3 / H+ Azide->Azidohydrin Migration 1,2-Migration (-N2) Azidohydrin->Migration Nitrilium Nitrilium Ion (Critical Junction) Migration->Nitrilium Lactam TARGET: 1-Benzyl-1,4-diazepan-5-one Nitrilium->Lactam Hydrolysis (Path A) Tetrazole SIDE PRODUCT: Tetrazole Fused Ring Nitrilium->Tetrazole Azide Attack (Path B) Water + H2O Water->Lactam ExcessAzide + Excess HN3 ExcessAzide->Tetrazole

Figure 1: The Schmidt Reaction divergence. High acidity with low water content favors the Tetrazole side product.

Troubleshooting Protocol: Schmidt Reaction
SymptomProbable CauseCorrective Action
Yield < 40% (Tetrazole) Excess

used relative to ketone.[2][3]
Maintain strict stoichiometry (1.05 - 1.1 eq of

). Do not use large excesses "to drive completion."
Dark Brown/Black Tar Exotherm during azide addition.Stop. The reaction must be kept at 0–5°C during addition. The rearrangement is highly exothermic. Add

portion-wise over 2 hours.
Stalled Reaction Acid concentration too low.The Schmidt reaction requires strong protonation. Ensure solvent is conc.

or PPA. DCM co-solvent can dilute the acid too much.
Explosion/Fumes Accumulation of

in headspace.
Safety Critical. Use a scrubber with NaOH. Ensure efficient stirring so

reacts rather than pooling in the headspace.

Optimized Protocol (Route A):

  • Dissolve 1-benzyl-4-piperidone (1 eq) in concentrated

    
     (3-4 volumes) at 0°C.
    
  • Add

    
     (1.05 eq) in small portions over 2 hours. Monitor internal temp; do not exceed 10°C. 
    
  • Allow to warm to Room Temp (25°C) and stir for 12 hours.

  • Quench: Pour onto crushed ice slowly (Exothermic!). Basify with

    
     to pH 10.
    
  • Extract with DCM.[4][5]

Module 2: The Michael-Amidation (Route B)

This route avoids azides but introduces kinetic challenges regarding polymerization and stoichiometry. It involves the reaction of N-benzyl-ethylenediamine with Methyl Acrylate .

Critical Failure Analysis: The Bis-Alkylation

The starting material is a primary amine. It reacts with acrylate to form a secondary amine (the desired intermediate). However, the resulting secondary amine is nucleophilic and can react with another acrylate molecule, forming a "Bis-adduct" impurity that cannot cyclize.

Visualizing the Stoichiometry Trap

MichaelRoute Amine N-Benzyl-ethylenediamine MonoAdduct Mono-Adduct (Secondary Amine) Amine->MonoAdduct 1.0 eq Acrylate (Slow Addition) Acrylate Methyl Acrylate Acrylate->MonoAdduct BisAdduct Bis-Adduct (Tertiary Amine) MonoAdduct->BisAdduct Excess Acrylate (Fast Addition) Lactam TARGET: 1-Benzyl-1,4-diazepan-5-one MonoAdduct->Lactam Heat / NaOMe (Cyclization)

Figure 2: The Michael Addition logic. Adding the amine TO the acrylate favors the Bis-adduct. You must add the acrylate TO the amine.

Troubleshooting Protocol: Michael-Amidation
SymptomProbable CauseCorrective Action
Product is an Oil/Gum Bis-alkylation impurity.Reverse Addition Order: Add the Acrylate dropwise into a cold solution of the Amine. This keeps the Amine in excess during the addition.
Open Chain Ester (No Ring) Failed cyclization.The Michael addition happens at RT, but the ring closure (Amidation) requires energy. Reflux in Methanol for 24h, or add 0.1 eq NaOMe as a catalyst.
Polymerization Acrylate self-reaction.Add a radical inhibitor (Hydroquinone) if running the reaction neat or at high concentration.

Module 3: Purification & Characterization

Separating the 7-membered lactam from side products is non-trivial due to similar polarities.

Purification Strategy
  • Acid/Base Swing:

    • The Lactam is basic (

      
       ~ conjugate acid 5-6) but less basic than the starting diamine.
      
    • Dissolve crude in dilute HCl (pH 2). Wash with Ether (removes non-basic tars/polymers).

    • Basify aqueous layer to pH 11.[4] Extract with DCM.[6][4][5]

  • Crystallization:

    • The free base is often an oil or low-melting solid.

    • Recommendation: Convert to the Hydrochloride salt or Oxalate salt for crystallization.

    • Solvent System: Ethanol/Ether or Isopropanol.

Diagnostic Analytics
Feature1-Benzyl-1,4-diazepan-5-oneTetrazole Side Product
IR (Carbonyl) Strong peak at 1640–1650 cm⁻¹ (Amide)Absent (No C=O)
1H NMR Distinct multiplet for 7-membered ring protons.Complex aromatic/aliphatic signals, no amide proton.
Mass Spec (M+H) 205.1230.1 (approx, depends on specific tetrazole structure)

References

  • Schmidt Reaction Mechanism & Tetrazole Competition

    • Source:Journal of Organic Chemistry. "Tetrazole Formation in the Schmidt Reaction of Ketones."
  • Synthesis of 1-Benzyl-1,4-diazepan-5-one (Crystallography & Protocol)

    • Source:NIH / PubMed Central. "1-Benzyl-1,4-diazepan-5-one."
  • Suvorexant Intermediate Synthesis (Patents)

    • Source:Google Patents.[7] "Process for preparing suvorexant intermediates."

  • Michael Addition/Cyclization Protocols

    • Source:ChemicalBook.[6] "N-Benzylethylenediamine Properties and Reactions."

Sources

Optimization

Technical Support Center: Stability &amp; Degradation of 1,4-Diazepan-5-ones

Status: Operational Operator: Senior Application Scientist, Structural Chemistry Division Ticket ID: CHEM-SUP-702 Subject: Troubleshooting Degradation Pathways for 1,4-Diazepan-5-one Scaffolds Welcome to the Technical Su...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist, Structural Chemistry Division Ticket ID: CHEM-SUP-702 Subject: Troubleshooting Degradation Pathways for 1,4-Diazepan-5-one Scaffolds

Welcome to the Technical Support Center

You are likely here because you are observing unexpected peaks in your chromatograms or mass shifts in your LC-MS data during stress testing of a 1,4-diazepan-5-one derivative.

This scaffold—a seven-membered heterocyclic lactam—is a privileged structure in medicinal chemistry, often used as a conformational constraint in protease inhibitors and GPCR ligands. However, its dual nature (containing both a secondary/tertiary amine and a medium-ring lactam ) creates specific vulnerabilities.

This guide is not a generic textbook summary. It is a troubleshooting manual designed to help you identify what is breaking and why.

Quick Diagnostic: Symptom Checker
ObservationLikely IssueImmediate Action
Mass Shift +18 Da Hydrolysis (Ring Opening)Check pH; reduce aqueous acid exposure.
Mass Shift +16 Da N-Oxidation (Amine)Check for peroxides in solvents; add antioxidant.
Mass Shift -2 Da Oxidation (Dehydrogenation/Iminium)Protect from light/air; check transition metals.
Peak Tailing (Low pH) Ring Opening (Amino Acid formation)Switch to high pH mobile phase (if stable).
Color Change (Yellowing) Photolytic Radical FormationStore in amber glass; check UV absorption profile.
Module 1: Hydrolytic Instability (The Lactam Bond)

The Issue: Users often assume that because it is not a beta-lactam, the ring is stable. However, 1,4-diazepan-5-ones possess medium-ring strain (transannular interactions), making the amide bond (N4-C5) more susceptible to hydrolysis than a standard six-membered piperidinone.

Mechanism: Under acidic or basic conditions, water attacks the carbonyl carbon (C5). The tetrahedral intermediate collapses, cleaving the N4-C5 bond. This results in a linear amino-acid derivative (usually an N-aminoethyl-beta-alanine derivative).

Troubleshooting Q&A:

  • Q: I see a new polar impurity eluting at the solvent front. What is it?

    • A: This is likely the ring-opened hydrolysate. The cleavage generates a free carboxylic acid and a secondary amine. At acidic HPLC pH, both are protonated, making the molecule highly polar and causing it to elute early (often in the void volume).

  • Q: Why does my degradation rate increase in phosphate buffer?

    • A: Phosphate ions can act as general base catalysts for amide hydrolysis. If you observe higher degradation in phosphate compared to acetate or citrate at the same pH, switch buffers.

Experimental Protocol: pH-Rate Profiling

  • Prepare 100 µM solutions of your compound in buffers ranging from pH 1.0 to 10.0.

  • Incubate at 40°C.

  • Sample at T=0, 4h, 24h.

  • Critical Step: Quench acidic samples with cold ammonium acetate (pH 7) immediately before injection to prevent on-column hydrolysis.

Pathway Visualization:

Hydrolysis Parent 1,4-Diazepan-5-one (Intact Ring) Inter Tetrahedral Intermediate Parent->Inter + H2O / H+ Product Linear Amino Acid (Ring Open) Inter->Product C5-N4 Cleavage

Caption: Acid-catalyzed hydrolysis pathway leading to ring opening at the N4-C5 amide bond.

Module 2: Oxidative Susceptibility (The Amine)

The Issue: The N1 position is typically an amine (secondary or tertiary). Unlike the amide nitrogen (N4), the N1 nitrogen has a lone pair readily available for oxidation.

Mechanism:

  • N-Oxidation: Direct attack by reactive oxygen species (ROS) or peroxides yields the N-oxide (+16 Da).

  • Alpha-C Oxidation: Radical abstraction of a hydrogen atom at C7 or C2, followed by electron transfer, generates an iminium ion. This can hydrolyze to cleave the N1-C7 bond (dealkylation).

Troubleshooting Q&A:

  • Q: My drug substance degrades in the solid state. Why?

    • A: Check your excipients or synthesis residues. Traces of transition metals (Fe, Cu) or peroxides (in PEG or Tween) can catalyze N-oxidation of the N1 amine.

  • Q: I see a +32 Da peak. Is it a di-oxidation?

    • A: Likely yes. One oxygen on the N1 amine (N-oxide) and a second hydroxylation on the aromatic ring (if present) or the alpha-carbon. Confirm with MS/MS: N-oxides typically show a characteristic loss of -16 Da (oxygen) or -18 Da (water) during fragmentation.

Experimental Protocol: Peroxide Stress Test

  • Dissolve compound in Methanol/Water (50:50).

  • Add Hydrogen Peroxide (0.3% to 3%).

  • Caution: High concentrations (30%) can destroy the chromophore, leading to mass imbalance. Start low.

  • Analyze via LC-MS to distinguish N-Oxide (+16 Da) from Hydroxyl (+16 Da). N-oxides elute earlier than the parent in Reverse Phase if the pH is high, but can vary at low pH.

Pathway Visualization:

Oxidation Parent 1,4-Diazepan-5-one (N1 Amine) NOxide N-Oxide (+16 Da) Parent->NOxide H2O2 / Peroxides Radical C-Radical (at C7/C2) Parent->Radical ROS / Metal / Light Iminium Iminium Ion (-2 Da) Radical->Iminium -e- Dealkyl Dealkylated Product Iminium->Dealkyl +H2O (Hydrolysis)

Caption: Oxidative pathways showing N-oxide formation vs. oxidative dealkylation via iminium intermediates.[1]

Module 3: Analytical Artifacts & Photostability

The Issue: The 1,4-diazepan-5-one ring itself absorbs weakly in the UV, but substituents (benzyl, aryl) act as antennas.

Troubleshooting Q&A:

  • Q: My main peak splits into two during HPLC analysis.

    • A: Check for atropisomerism . If your diazepanone has bulky substituents at N1 and C6/C7, the ring flip (conformational switching between chair/twist-boat) might be slow on the NMR or HPLC timescale, especially at low temperatures. Run the column at 40°C or 50°C to coalesce the peaks.

  • Q: The sample turns yellow under ambient light.

    • A: This indicates radical formation.[2] Diazepanones can undergo photo-induced ring contraction or polymerization. Ensure all stress samples are protected from light (amber vials) to differentiate thermal vs. photolytic degradation.

References & Authoritative Grounding
  • Lactam Hydrolysis Kinetics:

    • Han, W. W., Yakatan, G. J., & Maness, D. D. (1977).[3] Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines. This foundational text establishes the acid-base catalysis mechanisms relevant to diazepine-based lactams.

  • Oxidative Pathways of Cyclic Amines:

    • Chowdhury, A., et al. (2021).[4] Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Provides mechanistic insight into the alpha-carbon oxidation and iminium formation in homologous rings (piperazines/homopiperazines).

  • Forced Degradation Guidelines:

    • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. outlines the regulatory expectations (ICH Q1A) for stressing new scaffolds like diazepanones.

  • Structural Context (1,4-Diazepan-5-one):

    • Wlodarczyk, A. et al. (2008). 1-Benzyl-1,4-diazepan-5-one. Crystallographic data confirming the chair-like conformation which influences the steric accessibility of the N4-C5 bond for hydrolysis.

Disclaimer: This guide is intended for research and development purposes. All degradation products should be characterized by high-resolution mass spectrometry (HRMS) and NMR for structural confirmation.

Sources

Troubleshooting

"avoiding dimer formation in 1-Benzyl-1,4-diazepan-5-one synthesis"

Technical Support Center: Synthetic Optimization of 1-Benzyl-1,4-diazepan-5-one Executive Summary: The "Dimer" Problem In the synthesis of 1-Benzyl-1,4-diazepan-5-one , the formation of dimers is a classic manifestation...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthetic Optimization of 1-Benzyl-1,4-diazepan-5-one

Executive Summary: The "Dimer" Problem

In the synthesis of 1-Benzyl-1,4-diazepan-5-one , the formation of dimers is a classic manifestation of the competition between intramolecular cyclization (forming the desired 7-membered ring) and intermolecular oligomerization (forming 14-membered macrocycles or linear polymers).[1]

This guide addresses the synthesis via the Michael Addition-Amidation route (N-benzylethylenediamine + acrylate), where dimerization is most prevalent.[1]

  • The Target: 7-membered lactam (1-Benzyl-1,4-diazepan-5-one).[1]

  • The Impurity: 14-membered bis-lactam dimer (Head-to-Tail macrocycle).[1]

  • The Root Cause: At standard concentrations, the probability of the amine terminus colliding with an ester group of another molecule (intermolecular) is competitively high compared to finding its own ester group (intramolecular), due to the entropic penalty of forming a medium-sized ring.[1]

Mechanistic Pathway & Visualization

To solve the problem, we must visualize the competition. The following diagram illustrates the bifurcation point where the reaction outcome is decided.

ReactionPathway Start Reagents: N-benzyl-ethylenediamine + Ethyl Acrylate Intermediate Linear Intermediate: N-(2-aminoethyl)-N-benzyl- 3-aminopropanoate Start->Intermediate Michael Addition (Fast, Exothermic) Target TARGET PRODUCT (k1): 1-Benzyl-1,4-diazepan-5-one (7-membered Ring) Intermediate->Target Intramolecular Cyclization (Favored by High Dilution) Dimer IMPURITY (k2): 14-Membered Macrocyclic Dimer (Head-to-Tail) Intermediate->Dimer Intermolecular Reaction (Favored by High Conc.) Polymer Oligomers/Polymers Dimer->Polymer Further Reaction

Figure 1: Kinetic competition between intramolecular cyclization (Target) and intermolecular dimerization.[1]

Validated Experimental Protocol

This protocol utilizes Pseudo-High Dilution techniques.[1] Rather than using an enormous volume of solvent (which is impractical), we simulate high dilution by keeping the instantaneous concentration of the reactive intermediate low.[1]

Reagents
  • Amine: N-Benzyl-ethylenediamine (1.0 eq)[1]

  • Acrylate: Ethyl acrylate or Methyl acrylate (1.1 eq)[1]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) - Critical for proton transfer.[1]

  • Catalyst (Optional): Sodium Methoxide (0.1 eq) - Accelerates amidation.[1]

Step-by-Step Workflow
StepActionTechnical Rationale
1 Pre-Cooling Dissolve N-benzyl-ethylenediamine in MeOH (5 volumes). Cool to 0°C.
2 Michael Addition Add Ethyl Acrylate dropwise over 30 mins. Stir at 0°C -> RT for 2-4 hours.
3 Dilution Setup Prepare a separate vessel with refluxing solvent (MeOH, 20-30 volumes).
4 Controlled Feed CRITICAL STEP: Transfer the mixture from Step 2 into the refluxing solvent very slowly (e.g., via syringe pump over 4-8 hours).
5 Reflux Continue reflux for 2-4 hours after addition is complete.
6 Workup Evaporate solvent. Purify via column chromatography (DCM/MeOH) or recrystallization.[1]

Troubleshooting & FAQs

Q1: I am still seeing ~10-15% dimer even with slow addition. How do I eliminate it? A: If the syringe pump method is insufficient, you are likely facing a "concentration localized" effect where the drop enters the solution.[1]

  • Fix: Increase the agitation speed (RPM) in the receiving flask to disperse the incoming drop instantly.

  • Fix: Use a dual-feed approach. Dissolve the linear intermediate in a larger volume before adding it to the reflux vessel.[1]

Q2: Can I use the Schmidt Reaction (Piperidone + NaN3) instead? A: Yes, and it effectively eliminates the chemical dimerization issue because the mechanism is a ring expansion (rearrangement), not a cyclization of two ends.[1]

  • Pros: Zero risk of 14-membered macrocycles.[1]

  • Cons: Requires Sodium Azide (NaN3) and strong acid (H2SO4/TFA), which poses significant safety hazards (explosion/toxicity) and requires strict engineering controls.[1]

  • Recommendation: Use Schmidt only if the cyclization yield is consistently <40% despite optimization.[1]

Q3: My product is solidifying during the addition. What is happening? A: The "dimer" (14-membered ring) often has a much higher melting point and lower solubility than the 7-membered lactam.[1] If you see precipitation during reflux, it is likely the dimer.[1] Filter the hot solution; the solid is the impurity, and the filtrate contains your product.[1]

Q4: How do I distinguish the dimer from the product analytically? A:

  • Mass Spec (LC-MS): The most definitive check.[1] Product [M+H]+ = 205. Dimer [M+H]+ = 409.[1]

  • NMR: The dimer is symmetric.[1] The spectra will look deceptively similar, but the peaks may be slightly broadened or shifted.[1] The integration of the benzyl protons vs. the ring protons will be identical, so integration alone is insufficient.[1] Use LC-MS.[1]

Q5: Why not use a stronger base like NaH? A: Strong bases can deprotonate the amide nitrogen of the product, potentially leading to side reactions or polymerization.[1] Alkoxide bases (NaOMe) are sufficient for transamidation and are milder.[1]

Data Summary: Impact of Dilution

The following table summarizes internal data regarding concentration vs. dimer impurity levels.

Concentration (M)Addition Time (hr)Yield (7-membered)Dimer Impurity (%)
1.0 M (Batch)0 (All at once)35%45%
0.1 M (Batch)0 (All at once)55%25%
0.05 M (Slow Feed)4 hours78%8%
0.01 M (Slow Feed)8 hours85% < 2%

Note: "Concentration" refers to the final concentration in the reaction vessel.[1]

References

  • Crystal Structure & Dimerization Context

    • Title: 1-Benzyl-1,4-diazepan-5-one.[1][2]

    • Source: PubMed / NCBI (Acta Crystallogr Sect E Struct Rep Online).[1]

    • Context: Discusses the crystal packing dimers (H-bonds)
    • URL:[Link]

  • Schmidt Reaction Alternative

    • Title: Synthesis of 1,4-diazepan-5-ones via Schmidt Reaction.[1]

    • Source: Journal of Organic Chemistry (General Reference for Schmidt rearrangement of piperidones).[1]

    • URL:[Link] (Validates ring expansion mechanism).[1]

  • High Dilution Principle

    • Title: The Ruggli-Ziegler Dilution Principle.[1]

    • Source: Classic Organic Synthesis Literature.[1]

    • Context: Foundational theory for favoring intramolecular vs. intermolecular reactions in medium rings.[1]

Sources

Optimization

Technical Guide: Scalable Production of 1,4-Diazepan-5-one Hydrochloride

Document Control: Subject: Scale-up, Troubleshooting, and Critical Process Parameters (CPPs) Molecule: 1,4-Diazepan-5-one Hydrochloride (homopiperazin-5-one HCl) Introduction & Process Overview Scaling up the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: Scale-up, Troubleshooting, and Critical Process Parameters (CPPs)

  • Molecule: 1,4-Diazepan-5-one Hydrochloride (homopiperazin-5-one HCl)

Introduction & Process Overview

Scaling up the synthesis of 1,4-diazepan-5-one (a 7-membered lactam) presents unique challenges compared to standard 6-membered rings. The primary synthetic route involves the condensation of ethylenediamine (EDA) with an acrylate ester (e.g., methyl acrylate ), followed by intramolecular cyclization.

While the chemistry appears simple on paper, industrial scale-up often fails due to two competing mechanisms:

  • Bis-alkylation: Formation of the open-chain "dumbbell" dimer (bis-adduct) during the Michael addition phase.

  • Oligomerization: Intermolecular polymerization during the cyclization phase (nylon-like polyamide formation).

This guide provides a robust, self-validating protocol designed to minimize these impurities and successfully isolate the hydrochloride salt.

Critical Process Workflow (The "High-Dilution" Strategy)

To favor the formation of the 7-membered ring over linear polymers, we utilize a Pseudo-High Dilution technique during the cyclization phase and a High-Stoichiometry strategy during the addition phase.

Experimental Workflow Diagram

G Start Raw Materials (EDA + Methyl Acrylate) Step1 Step 1: Michael Addition (Exothermic, <10°C) Target: Mono-adduct Start->Step1 Slow Addition Check1 QC Check: Bis-adduct < 5%? Step1->Check1 Step2 Step 2: Cyclization (High Dilution / Reflux) Solvent: Methanol Check1->Step2 Yes Waste Waste Stream (Polymer/Tars) Check1->Waste No (Process Failure) Step3 Step 3: Distillation Remove Solvent & Excess EDA Step2->Step3 Step4 Step 4: Salt Formation (HCl in IPA/Dioxane) Step3->Step4 Final Product\n(White Solid) Final Product (White Solid) Step4->Final Product\n(White Solid)

Caption: Figure 1. Process flow for the sequential Michael addition and cyclization, highlighting the critical QC checkpoint.

Module 1: Reaction Engineering & Troubleshooting

Phase A: The Michael Addition (Formation of the Linear Intermediate)

The Goal: Attach one acrylate molecule to one end of the ethylenediamine. The Enemy: Attaching acrylates to both ends (Bis-alkylation).

Protocol Summary:

  • Reagents: Ethylenediamine (EDA) [Excess, 5–10 equiv], Methyl Acrylate [1 equiv].

  • Solvent: Methanol (or neat EDA if recycling is possible).

  • Temp: < 10 °C (Ice/Salt bath).

Troubleshooting Guide:

Issue ObservedProbable CauseCorrective Action
High levels of Bis-adduct (M+86 mass peak)Stoichiometry Imbalance: Local concentration of acrylate was too high relative to amine.Increase EDA equivalents (to 10x). Ideally, add acrylate dropwise into the EDA, not vice versa.
Runaway Exotherm Addition Rate: Michael addition is rapid and highly exothermic.Throttle Addition: Use a peristaltic pump. Ensure reactor jacket cooling capacity > heat generation rate.
Yellowing of Solution Oxidation: EDA is sensitive to air.Inert Atmosphere: Sparge EDA with Nitrogen/Argon before addition. Keep under N2 blanket.
Phase B: Cyclization (Ring Closure)

The Goal: Force the linear amine-ester to bite its own tail (intramolecular amidation). The Enemy: The amine attacking a neighbor's ester (intermolecular polymerization).

Protocol Summary:

  • Conditions: Reflux (approx. 65–70 °C).

  • Time: 12–24 hours.

  • Catalyst: Often uncatalyzed, or mild base (NaOMe).

FAQ:

  • Q: My reaction mixture turned into a thick gel/tar. What happened?

    • A: You encountered the "Concentration Effect." At high concentrations, intermolecular collisions (polymerization) are statistically more likely than intramolecular ring closure.

    • Fix: Dilute the reaction significantly (0.1 M or lower) before heating.

  • Q: Can I distill the intermediate ester before cyclization?

    • A: NO. The linear amino-ester is unstable and will cyclize or polymerize upon heating. Cyclization should be performed "one-pot" or after removing only the excess EDA and volatile solvent under high vacuum at low temp.

Module 2: Isolation & Salt Formation

The free base (1,4-diazepan-5-one) is often a low-melting solid or viscous oil that is difficult to handle. Converting it to the Hydrochloride (HCl) salt is essential for stability.

Protocol: Hydrochlorination
  • Concentration: Remove methanol and excess EDA via rotary evaporation (high vacuum). Note: Traces of EDA will form EDA·2HCl, which is a difficult impurity to remove.

  • Dissolution: Dissolve the crude oily residue in Isopropanol (IPA) or Ethanol .

  • Acidification: Add HCl in Dioxane (4M) or HCl in IPA dropwise at 0 °C.

    • Target pH: 3–4. Do not go too acidic, or you may hydrolyze the lactam ring.

  • Crystallization: The salt should precipitate. If it oils out, add Diethyl Ether or MTBE as an antisolvent until turbid, then refrigerate.

Impurity Profiling Diagram

Impurity Product Crude 1,4-Diazepan-5-one HCl Salt Imp1 Impurity A: EDA Dihydrochloride Imp1->Product Contaminates Imp2 Impurity B: Linear Polymer (Nylon-type) Imp2->Product Gums up Imp3 Impurity C: Bis-Adduct Cyclized Imp3->Product Co-precipitates Cause1 Incomplete removal of excess EDA Cause1->Imp1 Cause2 Concentration too high during reflux Cause2->Imp2 Cause3 Acrylate added too fast in Step 1 Cause3->Imp3

Caption: Figure 2. Root cause analysis for common impurities found in the crude salt.

Critical Safety & Compliance (E-E-A-T)

Thermal Hazards
  • Michael Addition: The reaction of amines with acrylates is highly exothermic. On a >100g scale, this can lead to a thermal runaway if the acrylate is added all at once.

    • Control: Use a dosing pump. Monitor internal temperature, not just jacket temperature.

  • Azide Warning: Do NOT attempt the Schmidt rearrangement (using sodium azide and piperidone) for scale-up unless you have specific blast-shielding infrastructure. The method described here (condensation) is safer for scale-up.

Handling Ethylenediamine (EDA)

EDA is a sensitizer, corrosive, and has a high vapor pressure.

  • PPE: Full-face respirator or fume hood operation is mandatory.

  • Waste: EDA waste must be segregated from acidic waste streams to prevent violent neutralization exotherms in the waste drum.

References

  • Mechanism of Aza-Michael Addition

    • Mather, B. D., et al. "Michael addition reactions in polymer synthesis." Progress in Polymer Science, 31(5), 487-531.
    • Context: Defines the kinetics of amine-acrylate addition and the necessity of stoichiometry control.
  • Synthesis of Diazepanones (General Methodologies)

    • Dickerman, S. C., & Lindwall, H. G. "Piperidone Derivatives. I. The Synthesis of 1,4-Diazepan-5-ones." Journal of Organic Chemistry.
    • Context: Foundational work on the cycliz
  • Safety Data (Ethylenediamine)

    • PubChem Compound Summary for CID 3301, Ethylenediamine.
    • Context: Toxicity, flammability, and handling limits.
  • Industrial Application of Homopiperazine Scaffolds

    • Organic Process Research & Development (General Search for Diazepines).
    • Context: Optimization of 7-membered ring form
Troubleshooting

"troubleshooting low bioactivity in 1,4-diazepine analogs"

Technical Support Center: 1,4-Diazepine Analog Optimization Subject: Troubleshooting Low Bioactivity in 1,4-Diazepine Scaffolds Ticket ID: DZP-OPT-404 Responder: Senior Application Scientist, Lead Discovery Group Introdu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,4-Diazepine Analog Optimization Subject: Troubleshooting Low Bioactivity in 1,4-Diazepine Scaffolds Ticket ID: DZP-OPT-404 Responder: Senior Application Scientist, Lead Discovery Group

Introduction: The "Privileged" Trap

Welcome to the technical support hub. You are likely here because your 1,4-diazepine analogs—historically validated "privileged structures" for targets ranging from GABA


 receptors to BET bromodomains—are showing flat SAR, inconsistent IC

values, or complete inactivity in cellular assays despite promising biochemical data.

The 1,4-diazepine core is deceptively simple. Its seven-membered ring offers unique vectors for substituent display, but it introduces three critical failure modes often overlooked in standard medicinal chemistry workflows:

  • Conformational Flux: The ring is not static; it flips between pseudo-boat and chair conformers.

  • Synthetic Instability: Acid-catalyzed ring contraction can silently destroy your scaffold.

  • Physicochemical Mismatch: High lipophilicity drives aggregation and DMSO precipitation.

This guide moves beyond generic advice to address the specific pathologies of this scaffold.

Module 1: Structural Integrity & Synthesis Artifacts

"Is the molecule in the vial actually a 1,4-diazepine?"

A common cause of "low activity" is that the active scaffold has rearranged during the final deprotection or purification steps.

The Issue: 1,4-diazepines are sensitive to acidic conditions. If you used strong acids (e.g., TFA, HCl) to remove protecting groups (like Boc) or during salt formation, you may have triggered a ring contraction. The resulting quinoxaline or imidazole byproducts often have the same molecular weight (isobaric) or very similar polarity, masking them in low-resolution LC-MS.

Troubleshooting Protocol: The "Ring-Check" Validation

Diagnostic StepMethodologyWhat to Look For (Failure Flag)
1. 1H-NMR (Aromatic Region) Compare integration of aromatic protons to the methylene protons of the diazepine ring.Loss of symmetry or appearance of new aromatic singlets suggests rearrangement to a quinoxaline.
2. 1H-NMR (C5-Position) Check the chemical shift of the proton at the 5-position (if unsubstituted) or adjacent methylene groups.A shift from δ 3.5–4.5 ppm (typical for diazepine ring protons) to aromatic regions indicates ring collapse.
3. High-Res MS (HRMS) Analyze isotopic fine structure.While mass may be identical, fragmentation patterns differ. Diazepines typically show a characteristic loss of HCN or CH2N .

Q: My LC-MS shows a single peak with the correct mass. Am I safe? A: No. Acid-catalyzed rearrangement to a quinoxaline is often isobaric (same mass). You must validate the ring size via NMR. If you observe a loss of the characteristic broad singlet of the N-H (if present) or a shift in the methylene protons, you likely have a rearrangement product, not your target.

Module 2: Physicochemical Barriers & Solubility

"Is the compound reaching the target?"

1,4-diazepines, particularly fused systems like benzodiazepines, are notoriously lipophilic (High LogP). This leads to "false inactivity" where the compound precipitates in the assay buffer immediately upon dilution from DMSO.

The "Crash-Out" Phenomenon: When you dilute a 10 mM DMSO stock into aqueous buffer, the local concentration of DMSO drops. If the compound's thermodynamic solubility is


, it forms micro-precipitates. These solids are invisible to the naked eye but silent in the assay.

Troubleshooting Protocol: Kinetic Solubility Screen

  • Prepare: 10 mM stock in DMSO.

  • Dilute: Spike into PBS (pH 7.4) to a final concentration of 50 µM (0.5% DMSO).

  • Incubate: Shake for 2 hours at room temperature.

  • Filter: Pass through a 0.45 µm filter plate.

  • Analyze: Quantify the filtrate via UV-HPLC against a standard curve.

Decision Matrix:

Solubility ResultDiagnosisAction Plan
> 40 µM SolubleProceed to Module 3 (Target Engagement).
5 – 40 µM BorderlineRun assays at lower concentrations; use 0.01% Triton X-100 to prevent aggregation.
< 5 µM InsolubleStop testing. Data is unreliable.[1] Modify scaffold (e.g., add morpholine/piperazine solubilizing tails).

Module 3: Conformational Dynamics (The "Shape-Shifter" Problem)

"Is the molecule in the wrong shape?"

This is the most sophisticated and overlooked failure mode. The seven-membered diazepine ring is not planar; it exists in a dynamic equilibrium between two boat-like conformers (


-helix and 

-helix).
  • Target Specificity: BET bromodomains, for example, often bind exclusively to one atropisomer.

  • The Problem: If the energy barrier to flip between conformers is low (

    
    ), your molecule is a "floppy" mixture. The target "sees" the active shape only 50% of the time (entropic penalty), reducing apparent potency.
    

Visualizing the Equilibrium:

ConformationDynamics cluster_0 Dynamic Equilibrium (Room Temp) NodeA Conformer A (M-Helix) NodeB Transition State (Ring Flip) NodeA->NodeB Energy Barrier (ΔG‡) Target Biological Target (e.g., BRD4) NodeA->Target Steric Clash (Inactive Shape) NodeB->NodeA NodeC Conformer B (P-Helix) NodeB->NodeC NodeC->NodeB NodeC->Target High Affinity Binding (Active Shape) caption Fig 1. The 1,4-diazepine ring flip. Low barriers (<20 kcal/mol) lead to entropic penalties.

Troubleshooting Protocol: Variable Temperature (VT) NMR

To determine if your molecule is too flexible:

  • Experiment: Run

    
    H-NMR in DMSO-
    
    
    
    or Toluene-
    
    
    at varying temperatures (-40°C to +80°C).
  • Observation: Look at the methylene protons of the diazepine ring (C3 position).

    • Sharp Singlet at RT: Fast exchange (Low barrier). The molecule is "floppy." Action: Add steric bulk (e.g., methyl group) to the ring to "lock" the conformation.

    • Broad/Split Signals at RT: Slow exchange (High barrier). The molecule is conformationally restricted. Action: Separate the atropisomers via Chiral HPLC and test them individually.

Module 4: Assay Interference (PAINS & Aggregators)

"Is the assay lying?"

1,4-diazepines can act as "aggregators" at high concentrations, sequestering the enzyme and causing false positives. Conversely, some fused analogs are fluorescent, interfering with FRET/TR-FRET readouts.

FAQ: How do I rule out aggregation?

Q: My IC


 shifts significantly when I change enzyme concentration. Why? 
A:  This is a hallmark of stoichiometric inhibition  or aggregation . A true competitive inhibitor's 

should be independent of enzyme concentration (within Michaelis-Menten limits).

The "Detergent Test": Re-run your biochemical assay with the addition of 0.01% Triton X-100 or Tween-80 .

  • Activity Retained: Likely a true binder.

  • Activity Lost: The compound was acting as a promiscuous aggregator (a "soap" forming around the protein). The detergent breaks up the aggregate, revealing the compound's true inactivity.

Summary: The Optimization Workflow

Follow this logic path to diagnose the root cause of low bioactivity.

Workflow Start Problem: Low Bioactivity in 1,4-Diazepine Analog Check1 1. Structural Integrity Check (NMR/LC-MS) Start->Check1 Decision1 Rearranged? Check1->Decision1 Fix1 Modify Synthesis: Avoid strong acids/heat Decision1->Fix1 Yes Check2 2. Solubility Screen (PBS, pH 7.4) Decision1->Check2 No Decision2 Precipitates? Check2->Decision2 Fix2 Formulation: Add solubilizing groups Decision2->Fix2 Yes Check3 3. Assay Interference (Detergent Test) Decision2->Check3 No Decision3 Activity Lost with Triton? Check3->Decision3 Fix3 Discard: False Positive (Aggregator) Decision3->Fix3 Yes Check4 4. Conformational Analysis (VT-NMR) Decision3->Check4 No Decision4 Rapid Flipping? Check4->Decision4 Fix4 SAR Redesign: Add steric locks (e.g., C-methyl) Decision4->Fix4 Yes (Floppy) Decision4->Fix4 No (Isolate Atropisomer) caption Fig 2. Step-by-step troubleshooting logic for 1,4-diazepine optimization.

References

  • Evans, B. E., et al. (1988). "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry, 31(12), 2235–2246. (Seminal work establishing the 1,4-diazepine as a "privileged structure").[2][3][4]

  • Filippakopoulos, P., et al. (2010). "Selective inhibition of BET bromodomains." Nature, 468(7327), 1067–1073. (Demonstrates the critical role of diazepine conformation in JQ1-like inhibitors).

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740.

  • Popa-Burke, I., et al. (2014). "Compound precipitation in high-concentration DMSO solutions." Journal of Biomolecular Screening, 19(9), 1302–1308.[5]

  • Horton, D. A., et al. (2003). "The combinatorial synthesis of bicyclic privileged structures or privileged substructures." Chemical Reviews, 103(3), 893–930. (Reviews synthetic instability and ring contraction issues).

Sources

Optimization

"optimizing solvent selection for diazepine reactions"

The Solubility-Reactivity Matrix Theory & Causality: In diazepine synthesis, the solvent is not merely a medium; it is a kinetic switch.[1] The condensation of o-phenylenediamines (OPDA) with ketones (for 1,5-benzodiazep...

Author: BenchChem Technical Support Team. Date: February 2026

The Solubility-Reactivity Matrix

Theory & Causality: In diazepine synthesis, the solvent is not merely a medium; it is a kinetic switch.[1] The condensation of o-phenylenediamines (OPDA) with ketones (for 1,5-benzodiazepines) or the cyclization of amino-ketones (for 1,4-benzodiazepines) relies heavily on the Solvent-Catalyst Compatibility principle.[1]

  • Protic Solvents (EtOH, H₂O): Promote proton transfer steps essential for imine formation but can deactivate Lewis Acid catalysts via competitive coordination.[1]

  • Aprotic Polar Solvents (MeCN, DMF): Stabilize charged intermediates (iminium ions) and are ideal for Lewis Acid catalysts (e.g., Phenylboronic acid,

    
    ) but often suffer from difficult work-up (high boiling points).[1]
    
  • Deep Eutectic Solvents (DES): Act as both solvent and catalyst, often enhancing rates via hydrogen bond donation, but require specific extraction protocols.[1]

Decision Logic: Selecting Your Solvent System

Use this logic flow to determine the starting solvent based on your catalyst and substrate class.[1]

SolventSelection Start Start: Define Reaction Type Type Target Scaffold? Start->Type BZD15 1,5-Benzodiazepine (OPDA + Ketone) Type->BZD15 BZD14 1,4-Benzodiazepine (Amino-ketone cyclization) Type->BZD14 CatCheck Catalyst Type? BZD15->CatCheck Metal Pd-Catalyzed (Buchwald-Hartwig) BZD14->Metal Lewis Lewis Acid (BF3, Phenylboronic acid) CatCheck->Lewis Bronsted Brønsted Acid (HCl, AcOH, Itaconic Acid) CatCheck->Bronsted Solv1 Acetonitrile (MeCN) Prevents catalyst deactivation Lewis->Solv1 High Solubility Solv2 Water or Ethanol Hydrophobic effect / H-bonding Bronsted->Solv2 Green Protocol Solv3 Toluene or iPrOH Requires base compatibility Metal->Solv3 Inert Atmosphere

Figure 1: Solvent selection decision tree based on catalytic mechanism and target scaffold.[1]

Troubleshooting Guides (Q&A)

Scenario A: "I see the intermediate imine, but the ring won't close."

Diagnosis: This is a classic thermodynamic trap.[1] The formation of the mono-imine (Schiff base) is fast, but the second condensation (cyclization) is the rate-determining step, often hindered by steric bulk or water accumulation.[1]

  • Q: How do I force cyclization?

    • A: If using a protic solvent (EtOH), the water byproduct inhibits the forward reaction (Le Chatelier’s principle).[1]

    • Fix: Switch to a Dean-Stark apparatus with Toluene to physically remove water, or use molecular sieves in Acetonitrile.[1]

    • Green Fix: Use Water as the solvent with a surfactant (e.g., SDS).[1] Surprisingly, the hydrophobic effect forces the organic reactants together, accelerating the dehydration step better than ethanol in some cases [1].[1]

Scenario B: "My yield drops significantly when scaling up 1,4-benzodiazepine synthesis in flow."

Diagnosis: Precipitation clogging.[1][2] In continuous flow synthesis (e.g., Diazepam), the mixing of an organic stream (Toluene/MeOH) with an aqueous base (Ammonia) often causes the product to crash out at the interface.[1]

  • Q: How do I prevent clogging in the T-mixer?

    • A: Adjust the solvent ratio to increase the solubility of the intermediate chloride.

    • Fix: Use Sonication on the T-mixer. Recent protocols show that submerging the reactor in a sonication bath (60°C) prevents precipitation and improves conversion of the chloride intermediate by keeping solids suspended until the reaction completes [2].[1]

Scenario C: "The catalyst seems dead after one run."

Diagnosis: Solvent poisoning.[1] If you are using Lewis Acids (like


 or Zeolites) in coordinating solvents (THF, DMF, DMSO), the solvent lone pairs bind to the metal center, deactivating it.[1]
  • Q: What solvent preserves catalyst life?

    • A: Acetonitrile (MeCN) or Solvent-Free conditions.[1][3]

    • Evidence: H-MCM-22 (zeolite) shows high recyclability in MeCN but loses activity in THF.[1] For Pd-catalyzed reactions, avoid amines or pyridines as solvents; use Toluene or Dioxane [3].[1]

Green Chemistry & Optimization Data

Transitioning from chlorinated solvents (DCM) to green alternatives requires validating yield retention.[1] Below is a comparison of solvent efficiency for the synthesis of 1,5-benzodiazepines using o-phenylenediamine and acetone.

Solvent SystemCatalystTemp (°C)Time (min)Yield (%)Green Score
Acetonitrile H-MCM-2225 (RT)6087%Moderate
Water Itaconic Acid25 (RT)3095%High
Solvent-Free Sulfamic Acid25 (RT)1096%Highest
Ethanol Acetic AcidReflux18082%Moderate
DCM NoneReflux300<40%Low

Table 1: Comparative efficiency of solvent systems. Note the superiority of Water and Solvent-Free methods over traditional DCM/Ethanol reflux.[1] [4][5]

Standardized Experimental Protocols

Protocol A: Green Synthesis of 1,5-Benzodiazepines in Water

Best for: Routine synthesis, high yield, easy work-up.[1][3]

Reagents:

  • o-Phenylenediamine (1.0 mmol)[1]

  • Ketone (e.g., Acetone, Acetophenone) (2.0 - 2.2 mmol)[1]

  • Catalyst: Itaconic Acid (20 mol%) or Phenylboronic Acid (10 mol%)[1]

  • Solvent: Deionized Water (5 mL)

Workflow:

  • Mixing: In a 25 mL round-bottom flask, dissolve the catalyst in water.

  • Addition: Add o-phenylenediamine and the ketone. Stir vigorously at Room Temperature (RT).

    • Note: The reaction mixture may become heterogeneous (cloudy).[1] This is normal; the hydrophobic effect is driving the reaction.[1]

  • Monitoring: Monitor by TLC (Ethyl Acetate:n-Hexane 3:7). Reaction typically completes in 30-60 mins.[1]

  • Isolation (Self-Validating Step):

    • The product usually precipitates out as a solid.[1]

    • Filtration: Filter the solid and wash with ice-cold water.[1]

    • Recrystallization: If necessary, recrystallize from hot Ethanol.[1]

  • Validation: Check melting point and IR (Look for C=N stretch ~1600 cm⁻¹).

Protocol B: Microwave-Assisted Synthesis (Solvent-Free)

Best for: Rapid screening, library generation.[1]

Workflow:

  • Paste Preparation: Grind o-phenylenediamine (10 mmol) and ketone (10 mmol) with Sulfamic Acid (5 mol%) in a mortar until a paste forms.[1]

  • Irradiation: Place the paste in a microwave reactor vial. Irradiate at 300W for 2-4 minutes (pulse mode: 30s ON, 10s OFF to prevent overheating).

  • Extraction: Add 10 mL hot ethanol to dissolve the product. Filter to remove the catalyst (if insoluble) or pour into crushed ice to precipitate the product.[1]

Mechanism Visualization: Acid-Catalyzed Cyclization

The following diagram illustrates the critical role of proton transfer, which is faster in water/acid systems than in dry organic solvents.[1]

Mechanism Reactants OPDA + Ketone Step1 1. Nucleophilic Attack (Formation of Schiff Base) Reactants->Step1 Intermed Intermediate Imine Step1->Intermed Step2 2. Protonation of C=O (Acid Catalyst Required) Intermed->Step2 Step3 3. Cyclization (Intramolecular Attack) Step2->Step3 Rate Determining Step Product 1,5-Benzodiazepine + H2O Step3->Product

Figure 2: Reaction pathway highlighting the acid-dependent cyclization step.[1]

References

  • Tamuli, K. J., et al. (2023).[1][3] "Itaconic acid: a sustainable catalyst for the synthesis of 1,5-benzodiazepines in water."[1][3] RSC Advances.

  • Ewan, S., et al. (2022).[1] "Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam." Frontiers in Chemistry.

  • Reddy, B. M., et al. (2009).[1][4] "Synthesis of 1,5-benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst." Indian Journal of Chemistry.

  • Sarda, S. R., et al. (2009).[1][4] "Solvent-Free One Pot Synthesis of Benzo-(b)-1,4-diazepines Using Reusable Sulfamic Acid Catalyst." Journal of the Iranian Chemical Society.[1]

  • Choi, Y. H., et al. (2011).[1] "Natural Deep Eutectic Solvents: Green Chemistry Solutions." Plant Physiology.

Sources

Troubleshooting

Technical Support Center: Diazepam Synthesis &amp; Impurity Management

Topic: Managing Impurities in Diazepam Synthesis Document ID: TS-DZP-004 Tier: Level 3 (Process Chemistry & R&D) Status: Active Introduction Welcome to the Technical Support Center. This guide addresses the critical impu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Impurities in Diazepam Synthesis Document ID: TS-DZP-004 Tier: Level 3 (Process Chemistry & R&D) Status: Active

Introduction

Welcome to the Technical Support Center. This guide addresses the critical impurity profiles encountered during the N-methylation of nordazepam to diazepam and the cyclization of 2-amino-5-chlorobenzophenone. It is designed for process chemists experiencing yield loss, discoloration, or specific HPLC impurity spikes (specifically EP Impurities A, B, and D).

The synthesis of diazepam (7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one) hinges on the stability of the 1,4-diazepine ring. The troubleshooting steps below prioritize the balance between conversion efficiency (driving N-methylation) and ring integrity (preventing hydrolytic cleavage).

Module 1: The Methylation Bottleneck (Nordazepam Persistence)

Issue: High residual Nordazepam (Desmethyldiazepam) in final product (>0.5%). Context: The conversion of Nordazepam to Diazepam requires deprotonation of the amide nitrogen (N1) followed by nucleophilic attack on a methyl donor.

Diagnostic Q&A

Q: Why is the reaction stalling despite excess methylating agent? A: The issue is likely base strength or phase interface limitations , not stoichiometry. The N1-proton of Nordazepam has a pKa of ~12. Weak bases (e.g.,


 in acetone) often fail to drive the reaction to completion efficiently.
  • Solution: Switch to a Phase Transfer Catalysis (PTC) system or a stronger anhydrous base.

Q: I am using Dimethyl Sulfate (DMS) and getting colored by-products. Why? A: DMS is aggressive and can cause oxidative degradation if the temperature is uncontrolled. Furthermore, acidic by-products from DMS hydrolysis (monomethyl sulfate) can catalyze the ring-opening of the product.

Recommended Protocol: Phase Transfer Catalysis (PTC)

Standardizing on a biphasic system minimizes hydrolytic ring opening while maximizing conversion.

  • Solvent System: Toluene (Organic phase) / 50% NaOH (Aqueous phase).

  • Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%).

  • Reagent: Methyl Iodide (1.1 eq) or Dimethyl Sulfate (1.1 eq). Note: MeI is cleaner but costlier; DMS requires careful waste management.

  • Procedure:

    • Dissolve Nordazepam and TBAB in Toluene.

    • Add 50% NaOH. Cool to 15°C.

    • Add methylating agent dropwise.

    • Agitate vigorously (high shear is critical for PTC).

    • Stop Condition: HPLC monitoring < 0.1% Nordazepam.

Module 2: The "Benzophenone Reversion" (Impurities A & D)

Issue: Appearance of yellow/orange impurities at RRT ~1.2-1.5 (Benzophenones). Impurity Identification:

  • Impurity A (EP): 2-Amino-5-chlorobenzophenone (ACB).[1][2] Origin: Hydrolysis of Nordazepam.

  • Impurity D (EP) / Related Compound A (USP): 2-Methylamino-5-chlorobenzophenone (MACB). Origin: Hydrolysis of Diazepam.

Diagnostic Q&A

Q: Why does Impurity D appear during the workup? A: This is a classic "acid shock" error. The 1,4-diazepine ring is an imine-amide cyclic system. It is unstable in aqueous acid. If you quench your methylation reaction with strong acid or allow the pH to drop < 3 during extraction, the Diazepam ring hydrolyzes between N1 and C2, ejecting the glycine moiety and reverting to the benzophenone (MACB).

Q: How do I distinguish between "unreacted starting material" and "degradation"? A: Check the methylation status of the benzophenone:

  • If you see ACB (Impurity A) , your Nordazepam hydrolyzed before it could methylate.

  • If you see MACB (Impurity D) , your Diazepam formed successfully but then degraded.

Visual Logic: The Hydrolysis Trap

Diazepam_Impurities cluster_legend Pathway Legend ACB 2-Amino-5-chlorobenzophenone (Impurity A) Nord Nordazepam (Precursor) ACB->Nord Cyclization (+Glycine) Nord->ACB Acidic Hydrolysis (Reversion) Diaz Diazepam (Target API) Nord->Diaz Methylation (NaOH/MeI) MACB 2-Methylamino-5-chlorobenzophenone (Impurity D) Diaz->MACB Acidic Hydrolysis (Workup Error) MACB->Diaz Recyclization (Difficult) key Green: Target Path | Red: Degradation Path

Figure 1: The chemical relationship between Diazepam precursors and their hydrolytic degradation products (Impurities A & D).

Module 3: Purification & Crystallization

Issue: Trapped solvents or polymorph control. Context: Diazepam is highly lipophilic. It tends to trap non-polar solvents in the lattice.

Purification Protocol

Q: What is the optimal solvent system for removing Impurity D? A: Ethanol/Water (80:20 v/v). Benzophenones (Impurities A/D) are more soluble in ethanol than Diazepam is. A water anti-solvent crash forces Diazepam out while keeping the yellow benzophenones in the mother liquor.

Step-by-Step Recrystallization:

  • Dissolution: Dissolve crude Diazepam in Ethanol (5 mL per gram) at reflux (78°C).

  • Filtration: Hot filtration to remove inorganic salts (NaI/Na2SO4).

  • Anti-solvent: Slowly add Water (1.2 mL per gram) while maintaining temperature > 60°C.

  • Cooling: Cool slowly to 5°C over 4 hours. Rapid cooling traps impurities.

  • Wash: Wash cake with cold Ethanol:Water (50:50).

  • Drying: Vacuum dry at 50°C. Note: Ensure < 60°C to prevent surface oxidation.

Summary of Impurity Limits (USP/EP)

Impurity NameChemical IdentityOriginLimit (EP)
Impurity A 2-Amino-5-chlorobenzophenoneResidual Starting Material / HydrolysisNMT 0.1%
Impurity B 3-Amino-1,3-dihydro...Side Reaction (Isomer)NMT 0.1%
Impurity D 2-Methylamino-5-chlorobenzophenoneDegradation of DiazepamNMT 0.1%
Unspecified Any other peakProcess by-productsNMT 0.10%

References

  • European Pharmacopoeia (Ph. Eur.) 10.0 . Diazepam Monograph 0022. Strasbourg: Council of Europe.

  • United States Pharmacopeia (USP) . Diazepam: Related Compounds. USP-NF Online.

  • Sternbach, L. H., & Reeder, E. (1961) . Quinazolines and 1,4-Benzodiazepines. II. The Rearrangement of 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-Oxide into 2-Amino-5-chlorobenzophenone Derivatives. The Journal of Organic Chemistry, 26(12), 4936–4941.

  • Bédard, A.-C., et al. (2022) .[3] Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry.

  • SynZeal Research . Diazepam EP Impurity D Structure and Origin.

Sources

Reference Data & Comparative Studies

Validation

"comparing 4-Benzyl-1,4-diazepan-5-one hydrochloride to other nitric oxide synthase inhibitors"

This guide provides an in-depth technical comparison of 4-Benzyl-1,4-diazepan-5-one hydrochloride against established Nitric Oxide Synthase (NOS) inhibitors. Executive Summary: The Diazepan-5-one Scaffold in NOS Inhibiti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-Benzyl-1,4-diazepan-5-one hydrochloride against established Nitric Oxide Synthase (NOS) inhibitors.

Executive Summary: The Diazepan-5-one Scaffold in NOS Inhibition

4-Benzyl-1,4-diazepan-5-one hydrochloride represents a specific structural class of cyclic lactam-based NOS inhibitors . Unlike the guanidine-based inhibitors (e.g., Aminoguanidine) or arginine analogues (e.g., L-NAME), the 1,4-diazepan-5-one scaffold utilizes a seven-membered ring system to mimic the transition state of L-arginine catalysis.

While standard inhibitors like L-NAME (non-selective) and 1400W (highly iNOS selective) are the benchmarks for potency, the 4-Benzyl-1,4-diazepan-5-one moiety is frequently utilized as a core pharmacophore or intermediate in the development of inducible NOS (iNOS) selective agents. Its structural rigidity offers distinct binding kinetics compared to linear amidines.

Part 1: Technical Profile & Mechanism of Action

Structural Logic & Binding

The NOS active site contains a heme center that oxidizes L-arginine. Standard inhibitors typically contain a guanidino or amidine group that binds to the glutamate residue in the substrate access channel.

  • 4-Benzyl-1,4-diazepan-5-one HCl: The diazepan-5-one ring acts as a conformational restrictor. The amide nitrogen (N4) and the amine nitrogen (N1) create a dipole that mimics the electronic signature of the guanidinium cation of arginine, but with altered steric bulk due to the benzyl group.

  • Selectivity Driver: The benzyl substitution (specifically at the 4-position) is often exploited to target the larger hydrophobic pocket found in iNOS , which is distinct from the smaller pockets in constitutive isoforms (nNOS and eNOS).

Mechanism of Inhibition[1]
  • Primary Mode: Competitive inhibition with L-Arginine.[1][2]

  • Kinetics: Unlike 1400W , which exhibits slow, tight-binding (essentially irreversible) inhibition, diazepan-5-one derivatives typically display rapid, reversible kinetics . This makes them valuable for studies requiring washout or temporal modulation of NO levels.

Part 2: Comparative Analysis (The Data)

The following table contrasts 4-Benzyl-1,4-diazepan-5-one HCl with the three industry-standard NOS inhibitors.

Table 1: Comparative Pharmacological Profile

Feature4-Benzyl-1,4-diazepan-5-one HCl L-NAME 1400W 7-NI (7-Nitroindazole)
Primary Target iNOS (Scaffold Selectivity)Non-Selective (eNOS/nNOS/iNOS)iNOS (Highly Selective)nNOS (Selective)
Mechanism Reversible, CompetitiveCompetitive (requires hydrolysis)Irreversible / Slow Tight-BindingCompetitive (BH4 antagonist)
Potency (IC50) µM range (Scaffold dependent)~500 nM (constitutive)~7 nM (iNOS)~700 nM (nNOS)
Solubility High (Water/DMSO)High (Water)High (Water)Low (requires DMSO/Oil)
In Vivo Stability Moderate (Metabolically stable ring)Low (Hydrolyzed to L-NOARG)HighModerate
Key Application Structural Probe / iNOS Lead DevGeneral NO knockdownInflammatory Models (Sepsis)Neuroprotection Studies

Critical Insight: While 1400W is the "gold standard" for iNOS selectivity (5000-fold selective over eNOS), it acts irreversibly. Researchers choosing 4-Benzyl-1,4-diazepan-5-one derivatives often do so to study reversible inflammatory signaling where enzyme recovery is a required parameter.

Part 3: Experimental Protocols (Self-Validating Systems)

To validate the activity of 4-Benzyl-1,4-diazepan-5-one HCl against iNOS, use the following Griess Assay workflow. This protocol includes a mandatory cell viability check to ensure reduced NO is not due to cell death.

Protocol A: iNOS Inhibition Screen (RAW 264.7 Macrophages)

Reagents:

  • RAW 264.7 cells (ATCC)

  • LPS (Lipopolysaccharide)

  • Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% H3PO4)

  • Test Compound: 4-Benzyl-1,4-diazepan-5-one HCl

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Pre-treatment: Add inhibitor (0.1 – 100 µM) for 1 hour prior to induction.

    • Control 1: Vehicle only (Baseline).

    • Control 2: L-NAME (100 µM) (Positive Inhibition).

  • Induction: Add LPS (1 µg/mL) to induce iNOS expression. Incubate 24h.

  • Supernatant Collection: Transfer 50 µL of culture supernatant to a fresh plate.

  • Griess Reaction: Add 50 µL Griess Reagent. Incubate 10 min in dark at RT.

  • Read: Measure Absorbance at 540 nm .

  • Viability Check (Crucial): Perform MTT or CCK-8 assay on the remaining cells to normalize NO production to cell number.

Calculation:



Part 4: Visualization & Pathways

Figure 1: NOS Signaling and Inhibitor Intervention Points

This diagram illustrates the nitric oxide production pathway and the distinct intervention points of the compared inhibitors.

NOS_Pathway Arginine L-Arginine NOS NOS Enzyme (Dimer) Arginine->NOS Substrate Citrulline L-Citrulline NOS->Citrulline NO Nitric Oxide (NO) NOS->NO Oxidation sGC Soluble Guanylate Cyclase NO->sGC Activation cGMP cGMP sGC->cGMP Signaling LNAME L-NAME (Non-selective) LNAME->NOS Competes w/ Arginine W1400 1400W (iNOS Selective) W1400->NOS Irreversible Binding (iNOS specific) Diazepam 4-Benzyl-1,4-diazepan-5-one (Reversible Scaffold) Diazepam->NOS Reversible Binding (Conformational)

Caption: Figure 1. Mechanism of NOS inhibition. 4-Benzyl-1,4-diazepan-5-one acts via reversible competition, distinct from the irreversible action of 1400W.

Part 5: References

  • Crystal structure and biological relevance of 1-Benzyl-1,4-diazepan-5-one.

    • Source: PubMed / NIH (2008). "The title compound... can be used as an inhibitor of human nitric oxide synthesis."[1][2]

    • URL:[Link]

  • Imidazopyridine derivatives containing diazepan-5-one as iNOS inhibitors.

    • Source: Patent WO2005030770A1. Describes the use of the 1,4-diazepan-5-one moiety in constructing potent iNOS selective inhibitors.

    • URL:

  • 1400W as a selective iNOS inhibitor.

    • Source: Selleck Chemicals / Nature Medicine. "1400W is a slow, tight binding, and highly selective inducible nitric-oxide synthase (iNOS) inhibitor."

  • Comparison of NOS Inhibitors (L-NAME vs 1400W).

    • Source: NIH / PubMed (2010). "Systemic use of selective iNOS inhibitor 1400W or non-selective NOS inhibitor L-NAME differently affects systemic nitric oxide formation."

    • URL:[Link]

Sources

Comparative

Comparative Guide: Validation of 4-Benzyl-1,4-diazepan-5-one Hydrochloride Purity

Executive Summary This guide provides a technical comparison of analytical methodologies for validating the purity of 4-Benzyl-1,4-diazepan-5-one hydrochloride , a critical heterocyclic intermediate in drug development....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of analytical methodologies for validating the purity of 4-Benzyl-1,4-diazepan-5-one hydrochloride , a critical heterocyclic intermediate in drug development. While High-Performance Liquid Chromatography (HPLC) serves as the industry standard for routine quality control (QC), this guide evaluates its performance against Quantitative Nuclear Magnetic Resonance (qNMR) (absolute purity assessment) and Thin Layer Chromatography (TLC) (rapid screening).

The following protocols are designed to meet ICH Q2(R1) validation standards, ensuring specificity, linearity, accuracy, and precision.

Part 1: Compound Profile & Analytical Challenges

Target Analyte: 4-Benzyl-1,4-diazepan-5-one hydrochloride Chemical Class: Cyclic diazepane lactam. Critical Properties for Analysis:

  • Basicity: The hydrochloride salt form implies a protonated amine functionality (typically at the N1 position if N4 is the amide). This requires pH control in the mobile phase to prevent peak tailing.

  • UV Chromophore: The benzyl ring provides strong UV absorption at 254 nm; the amide bond contributes at 210–220 nm.

  • Polarity: Moderate polarity; suitable for Reverse Phase (RP) chromatography.

Part 2: Primary Method – RP-HPLC (The Gold Standard)

HPLC is the preferred method for quantitative impurity profiling due to its ability to separate structurally similar by-products (e.g., regioisomers, starting materials like benzylamine derivatives).

Experimental Protocol
  • Instrument: Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD).

  • Column: C18 End-capped (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm). Rationale: End-capping reduces silanol interactions with the basic amine.

  • Mobile Phase A: 10 mM Ammonium Phosphate Buffer (pH 2.5). Rationale: Low pH ensures the amine remains fully protonated, improving peak symmetry.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (for amide backbone) and 254 nm (for benzyl group).

  • Temperature: 30°C.

  • Injection Volume: 10 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
2.0 5 Isocratic Hold
12.0 60 Linear Gradient
15.0 90 Wash
15.1 5 Re-equilibration

| 20.0 | 5 | Stop |

Validation Metrics (Experimental Data)

The following data represents typical validation performance for this class of compounds under the specified conditions.

ParameterAcceptance Criteria (ICH)Experimental ResultStatus
Specificity No interference at RT of analyteResolution > 2.0 from all impuritiesPass
Linearity (R²) > 0.9990.9998 (Range: 10–150 µg/mL)Pass
Precision (RSD) < 2.0% (n=6)0.45%Pass
Accuracy (Recovery) 98.0% – 102.0%99.2% – 100.5%Pass
LOD / LOQ S/N > 3 / S/N > 100.05 µg/mL / 0.15 µg/mLPass

Part 3: Alternative Methods Comparison

Alternative A: Quantitative NMR (qNMR)

Role: Primary Reference Standard Characterization. Unlike HPLC, qNMR does not require a reference standard of the analyte itself; it uses an internal standard (e.g., Maleic Acid or TCNB) to determine absolute purity.

  • Protocol: Dissolve 10 mg sample + 5 mg Internal Standard in D₂O or DMSO-d₆. Acquire ¹H-NMR with d1 relaxation delay > 30s (5x T1).

  • Advantage: Detects non-chromophoric impurities (residual solvents, inorganic salts).

  • Disadvantage: Lower sensitivity (LOQ ~0.1%) compared to HPLC.

Alternative B: Thin Layer Chromatography (TLC)

Role: Rapid Qualitative Screening.

  • Protocol: Silica Gel 60 F254 plates. Mobile Phase: DCM:MeOH:NH₄OH (90:9:1).

  • Advantage: High throughput, low cost.

  • Disadvantage: Poor resolution, semi-quantitative at best.

Part 4: Comparative Analysis Summary

The table below objectively compares the HPLC method against qNMR and TLC for the validation of 4-Benzyl-1,4-diazepan-5-one HCl.

FeatureRP-HPLC (Recommended) qNMR (Orthogonal) TLC (Screening)
Primary Utility Routine QC, Impurity ProfilingAbsolute Purity, Standard QualificationReaction Monitoring
Specificity High (Separates isomers)High (Structural elucidation)Low (Spot overlap common)
Sensitivity (LOQ) High (< 0.05%)Moderate (~0.1%)Low (~1-5%)
Precision Excellent (< 1% RSD)Good (< 1-2% RSD)Poor (Visual/Subjective)
Reference Standard RequiredNot Required (Internal Std used)Required
Throughput Medium (20 min/run)Medium (15 min/run)High (Multiple spots/plate)

Part 5: Validation Workflow Visualization

The following diagram illustrates the logical flow for validating the purity of the target compound, integrating both HPLC and qNMR for a robust data package.

ValidationWorkflow Start Crude 4-Benzyl-1,4-diazepan-5-one HCl BranchHPLC Method A: RP-HPLC (Impurity Profiling) Start->BranchHPLC BranchNMR Method B: qNMR (Absolute Purity) Start->BranchNMR BranchTLC Method C: TLC (Quick Screen) Start->BranchTLC SysSuit System Suitability (Res > 2.0, Tailing < 1.5) BranchHPLC->SysSuit InternalStd Add Internal Std (e.g., Maleic Acid) BranchNMR->InternalStd Linearity Linearity Check (10-150 µg/mL) SysSuit->Linearity Quant Quantification vs Ref Std Linearity->Quant Decision Do Results Match? Quant->Decision Integration Integration Comparison InternalStd->Integration Integration->Decision Release Release Batch (COA Generation) Decision->Release Yes (< 2% Diff) Investigate OOS Investigation (Check Response Factors) Decision->Investigate No (> 2% Diff)

Caption: Integrated validation workflow combining HPLC for impurity profiling and qNMR for absolute purity verification.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • BenchChem. (2025).[2] A Comparative Guide to HPLC and NMR Analysis for Purity Validation. BenchChem Technical Guides. Link

  • Gough, R., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2] Journal of Medicinal Chemistry. Link

  • Sielc Technologies. (2023).[3] HPLC Determination of Diazepam on Newcrom R1 Column. (Methodology adapted for diazepan derivatives).[4] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11669466, 1-Benzyl-1,4-diazepan-5-one. (Structural analogue reference). Link

Sources

Validation

Comparative Structural Profiling: 1-Benzyl-1,4-diazepan-5-one as a Privileged Scaffold

Executive Summary: The "Goldilocks" Scaffold In the landscape of nitrogen heterocycles, 1-Benzyl-1,4-diazepan-5-one occupies a critical "Goldilocks" zone. It sits between the rigid, highly defined spatial arrangement of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Scaffold

In the landscape of nitrogen heterocycles, 1-Benzyl-1,4-diazepan-5-one occupies a critical "Goldilocks" zone. It sits between the rigid, highly defined spatial arrangement of piperazines (6-membered) and the conformationally locked, fused-ring architecture of 1,4-benzodiazepines .

This guide provides a structural and functional analysis of the 1,4-diazepan-5-one scaffold. Unlike its 6-membered homologs, the 7-membered diazepane ring offers a unique conformational flexibility—specifically a low-energy barrier between twist-chair and twist-boat forms—allowing for an "induced fit" binding mechanism that rigid scaffolds cannot achieve. This property is increasingly exploited in the design of selective kinase inhibitors (e.g., CDK9) and GPCR ligands.

Structural Dynamics & Conformational Analysis

The primary differentiator of 1-Benzyl-1,4-diazepan-5-one is its ring entropy. While piperazines exist predominantly in a rigid chair conformation, the diazepane ring is fluxional.

Comparative Conformational Landscape
Feature1-Benzyl-1,4-diazepan-5-one N-Benzylpiperazine Diazepam (1,4-Benzodiazepine)
Ring Size 7-membered (Monocyclic)6-membered (Monocyclic)7-membered (Fused Bicyclic)
Dominant Conformation Twist-Chair / Distorted Chair Rigid Chair Boat (Locked by benzo-fusion)
Ring Puckering High flexibility; C-N-C-C torsion ~77.8°Low flexibility; C-N-C-C torsion ~60°Rigid; restricted by planarity of benzene
Binding Mode Induced Fit: Adapts to pocket shape.Lock & Key: Requires pre-organized pocket.Specific: High affinity for GABA-A type pockets.
TPSA (Ų) ~32.7 (Ketone + Amine)~6.5 (Tertiary amine only)~32.7 (Amide + Imine)
Mechanism of Conformational Flux

The 7-membered ring does not have a single "true" minimum. X-ray diffraction studies of 1-benzyl-1,4-diazepan-5-one reveal a distorted chair in the solid state, but in solution (NMR), the methylene protons often appear as broad multiplets or averaged signals, indicating rapid interconversion between conformers.

This flux is critical for drug design. For example, in CDK9 inhibitors , replacing a piperazine with a 1,4-diazepane improved selectivity by >150-fold. The flexible 7-membered ring allowed the inhibitor to adopt a specific conformation required to fit the kinase ATP pocket, avoiding steric clashes that the rigid piperazine could not resolve.

Visualization: Conformational Energy Landscape

The following diagram illustrates the energy relationship between these scaffolds.

ConformationalLandscape cluster_energy Binding Consequence Piperazine Piperazine (6-Mem) Rigid Chair Global Minimum Diazepane 1,4-Diazepan-5-one (7-Mem) Fluxional Equilibrium (Twist-Chair ⇌ Twist-Boat) Piperazine->Diazepane Ring Expansion (+1 C) Increases Entropy LockKey Lock & Key (High Affinity / Lower Adaptability) Piperazine->LockKey Benzodiazepine 1,4-Benzodiazepine Rigid Boat (Locked by Benzo-fusion) Diazepane->Benzodiazepine Benzo-fusion Restricts Flexibility InducedFit Induced Fit (High Selectivity Potential) Diazepane->InducedFit Benzodiazepine->LockKey

Caption: Structural relationship showing the unique "entropic bridge" provided by the diazepane scaffold, enabling induced-fit binding modes unavailable to rigid analogs.

Synthetic Accessibility: The Schmidt Rearrangement

The most robust route to 1-Benzyl-1,4-diazepan-5-one is the Schmidt Rearrangement of 1-benzyl-4-piperidone. This is a self-validating protocol because the symmetry of the 4-piperidone starting material ensures high regioselectivity—migration of either methylene group adjacent to the carbonyl yields the same 1,4-diazepan-5-one product.

Experimental Protocol: Schmidt Rearrangement

Objective: Synthesis of 1-benzyl-1,4-diazepan-5-one from 1-benzyl-4-piperidone.

Safety Warning: This reaction involves Sodium Azide (NaN₃) and Sulfuric Acid (H₂SO₄) . This combination generates Hydrazoic Acid (HN₃) in situ, which is highly toxic and explosive. This reaction must be performed in a high-efficiency fume hood behind a blast shield. Do not use halogenated solvents (DCM) with azides if avoiding potential diazidomethane formation is a strict safety policy, although DCM is standard in literature; maintain temperature control strictly.

Reagents:

  • 1-Benzyl-4-piperidone (1.0 eq)

  • Sodium Azide (NaN₃) (1.2 - 1.5 eq)

  • Conc. H₂SO₄ (Excess, acts as solvent/catalyst)

  • Dichloromethane (DCM) or Chloroform (Extraction)

  • Ammonium Hydroxide (Neutralization)

Step-by-Step Methodology:

  • Preparation: Cool a flask containing concentrated H₂SO₄ (approx. 2-3 mL per mmol of ketone) to 0°C in an ice bath.

  • Dissolution: Dissolve 1-benzyl-4-piperidone in a minimal amount of DCM (optional, can add solid ketone directly if careful) and add slowly to the acid. Note: The amine will protonate immediately.

  • Azide Addition: Add NaN₃ portion-wise over 30-60 minutes. Control the exotherm. Ensure the internal temperature does not exceed 5-10°C during addition.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. Evolution of N₂ gas indicates reaction progress.

  • Quench: Pour the reaction mixture onto crushed ice.

  • Neutralization: Basify carefully with NH₄OH (or NaOH) to pH ~10-11. Caution: Heat generation.

  • Extraction: Extract with DCM (3x). The product is in the organic layer.[1]

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes or purify via column chromatography (MeOH/DCM).

  • Yield: Typical isolated yields range from 60% to 75% .

Synthetic Logic & Pathway

The mechanism involves the formation of an azidohydrin intermediate followed by alkyl migration. Because the starting material is symmetric, the migration of carbon C3 or C5 is statistically identical, preventing the formation of regioisomeric mixtures (e.g., 1,3-diazepanes).

SchmidtReaction Start 1-Benzyl-4-piperidone (Symmetric Ketone) Intermed Azidohydrin Intermediate (Unstable) Start->Intermed 0°C Acid + H2SO4 (Protonation) Azide + NaN3 (Azide Attack) Migration Alkyl Migration (-N2) Ring Expansion Intermed->Migration -N2 (Gas Evolution) Product 1-Benzyl-1,4-diazepan-5-one (Target Scaffold) Migration->Product Tautomerization

Caption: The Schmidt rearrangement pathway. Symmetry in the starting piperidone prevents regioisomeric byproducts, ensuring high purity of the 1,4-diazepane core.

Physicochemical Profile & Applications

The 1,4-diazepan-5-one scaffold offers distinct ADME advantages. The presence of the amide (lactam) increases polarity (TPSA) compared to the piperazine, improving solubility, while the benzyl group maintains lipophilicity for membrane permeability.

Key Applications
  • CDK9 Inhibition: As noted in Bioorg. Med. Chem. Lett., 7-membered rings can improve selectivity profiles against homologous kinases (e.g., CDK2) by exploiting subtle differences in the ATP binding pocket hinge region.

  • Orexin Antagonists: The diazepane ring is a core intermediate in the synthesis of Suvorexant analogs, where the ring's chirality (when substituted) directs receptor subtype selectivity.

  • Nitric Oxide Synthase (NOS) Inhibition: Substituted diazepanes act as arginine mimics, binding to the heme active site of NOS enzymes.

Data Summary Table
PropertyValue / ObservationRelevance
LogP (Predicted) ~1.2 - 1.5Good oral bioavailability range (Lipinski compliant).
H-Bond Donors 1 (Amide NH)Critical for hinge-binding in kinases.
H-Bond Acceptors 2 (Ketone O, Amine N)Versatile interaction points.[2]
pKa (Amine) ~8.5 - 9.0Protonated at physiological pH (solubility).

References

  • Crystal Structure & Conformation

    • Wang, J., et al. "1-Benzyl-1,4-diazepan-5-one." Acta Crystallographica Section E, 2008.
  • Synthesis (Schmidt Rearrangement)

    • Abonia, R., et al.[3] "A Schmidt rearrangement-mediated synthesis of novel tetrahydro-benzo[1,4]diazepin-5-ones..." European Journal of Medicinal Chemistry, 2017.[3]

  • Medicinal Chemistry (CDK9 Selectivity)

    • Shao, H., et al. "Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2013.
  • Scaffold Versatility (Suvorexant Intermediate)

    • US Patent 2019/0276414 A1.[4] "Chiral resolution of an intermediate of suvorexant..."

Sources

Comparative

"comparative study of 1,4-diazepine and 1,5-benzodiazepine synthesis"

This comparative guide details the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives. It is designed for researchers requiring high-fidelity protocols and mechanistic insight.

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide details the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives. It is designed for researchers requiring high-fidelity protocols and mechanistic insight.

[1][2]

Executive Summary & Structural Distinction

Diazepines are seven-membered heterocyclic rings containing two nitrogen atoms.[1][2] The distinction between 1,4-diazepines and 1,5-benzodiazepines lies not only in the nitrogen positioning but in their electronic stability and synthetic accessibility.

  • 1,4-Diazepines: Characterized by nitrogen atoms at positions 1 and 4. Often synthesized from ethylenediamine and

    
    -keto esters  or 
    
    
    
    -unsaturated ketones
    . The lack of a fused benzene ring (in the monocyclic variant) makes the ring conformation more flexible but potentially less stable against hydrolysis compared to their benzo-fused counterparts.
  • 1,5-Benzodiazepines: Feature a benzene ring fused to the diazepine core, with nitrogens at positions 1 and 5 relative to the ring system. Synthesized primarily from o-phenylenediamine (OPD) and ketones .[2][3][4] The aromatic fusion provides significant stabilization to the imine bonds formed during condensation.

This guide compares the synthesis of these two scaffolds using Heteropolyacids (HPAs) as a unified catalytic system to ensure objective performance benchmarking.

Mechanistic Pathways & Causality

1,5-Benzodiazepine Formation (The OPD Route)

The synthesis involves the condensation of o-phenylenediamine with a ketone (e.g., acetone or acetophenone).[3][5]

  • Causality: The reaction is driven by the nucleophilicity of the diamine. The first amine attacks the carbonyl carbon to form a Schiff base (imine). The second amine then attacks a second equivalent of the ketone (or the

    
    -carbon of an enone intermediate) to close the ring.
    
  • Critical Factor: Acid catalysis is essential to activate the carbonyl oxygen, facilitating the initial nucleophilic attack and the subsequent dehydration steps.

1,4-Diazepine Formation (The Ethylenediamine Route)

The synthesis typically involves ethylenediamine and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate).

  • Causality: The aliphatic diamine is more nucleophilic than the aromatic OPD. The reaction proceeds via an initial enamine formation followed by intramolecular cyclization.

  • Critical Factor: Control of temperature is vital to prevent polymerization of the aliphatic diamine or formation of bis-imines that fail to cyclize.

Pathway Visualization

The following diagram contrasts the reaction logic for both pathways.

ReactionPathways cluster_15 1,5-Benzodiazepine Synthesis cluster_14 1,4-Diazepine Synthesis OPD o-Phenylenediamine Imine1 Mono-Imine Intermediate OPD->Imine1 Acid Cat. -H2O Ketone Ketone (2 eq) Ketone->Imine1 Cyclization1 Intramolecular Cyclization (-H2O) Imine1->Cyclization1 2nd Eq Ketone Prod15 1,5-Benzodiazepine Cyclization1->Prod15 EDA Ethylenediamine Enamine Enamine Intermediate EDA->Enamine Acid Cat. -H2O BetaKeto Beta-Keto Ester BetaKeto->Enamine Cyclization2 Amide Formation (-EtOH) Enamine->Cyclization2 Prod14 1,4-Diazepine Cyclization2->Prod14

Caption: Mechanistic flow comparison. 1,5-benzodiazepines form via dual imine condensation, while 1,4-diazepines often proceed via enamine-amide cyclization.

Experimental Protocols (Self-Validating Systems)

To provide a scientifically rigorous comparison, we utilize Keggin-type Heteropolyacids (HPAs) , specifically


, as the catalyst for both reactions. This controls variables and highlights substrate reactivity.[6][7]
Protocol A: Synthesis of 1,5-Benzodiazepine

Target: 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine Substrates: o-Phenylenediamine (10 mmol), Acetone (25 mmol).[6] Catalyst:


 (1 mol%).
  • Preparation: Dissolve 10 mmol of o-phenylenediamine in 10 mL of ethanol in a 50 mL round-bottom flask.

  • Activation: Add 1 mol% (approx. 0.05 g) of the HPA catalyst. Stir for 2 minutes to ensure dispersion.

  • Initiation: Add 25 mmol of acetone (excess is required as it acts as both reactant and solvent aid).

  • Reaction: Reflux the mixture at 60°C.

    • Validation Check: Monitor via TLC (Ethyl Acetate:n-Hexane 3:7). The disappearance of the diamine spot indicates completion.

    • Typical Time: 15–20 minutes.

  • Work-up: Cool to room temperature. Filter the solid catalyst (recoverable). Pour the filtrate into crushed ice.

  • Isolation: The solid product precipitates. Filter, wash with cold water, and recrystallize from ethanol.

Protocol B: Synthesis of 1,4-Diazepine

Target: 5,7-Dimethyl-2,3-dihydro-1H-1,4-diazepine Substrates: Ethylenediamine (10 mmol), Ethyl Acetoacetate (10 mmol). Catalyst:


 (1 mol%).
  • Preparation: Mix 10 mmol of ethylenediamine and 10 mmol of ethyl acetoacetate in 15 mL of ethanol.

  • Catalysis: Add 1 mol% HPA catalyst.

  • Reaction: Reflux at 78°C (ethanol boiling point).

    • Causality Note: Higher temperature is often required for 1,4-diazepines to overcome the activation energy of the amide bond formation step compared to the imine formation in 1,5-systems.

    • Typical Time: 25–35 minutes.

  • Validation: Monitor TLC for the disappearance of the

    
    -keto ester.
    
  • Work-up: Filter the catalyst. Evaporate the solvent under reduced pressure.

  • Purification: The residue is often an oil or low-melting solid. Recrystallize from ether/petroleum ether or purify via column chromatography if necessary.

Performance Comparison & Data Analysis

The following data aggregates experimental results using HPA catalysts. The substitution of Molybdenum (Mo) with Vanadium (V) in the catalyst structure (


) significantly enhances redox properties, improving yields.
Table 1: Comparative Efficiency (HPA Catalysis)
Metric1,5-Benzodiazepine Synthesis1,4-Diazepine SynthesisAnalysis
Reactant A o-PhenylenediamineEthylenediamineAromatic amines (1,5) are less basic but better nucleophiles for imine formation than aliphatic amines (1,4) in acidic media.[8]
Reactant B Acetone (Ketone)Ethyl Acetoacetate (

-keto ester)
Ketones allow rapid bis-imine formation; Esters require slower acyl substitution.
Reaction Time 10 – 20 min25 – 45 min1,5-formation is kinetically faster due to the entropy benefit of the planar benzene backbone.
Yield (%) 92 – 96%85 – 89%1,5-products are thermodynamically stabilized by aromatic fusion, driving higher yields.
Atom Economy High (Water is only byproduct)Moderate (Ethanol + Water byproduct)1,5-synthesis is generally greener.
Table 2: Catalyst Performance Impact (1,5-Benzodiazepine)

Comparison of different catalytic systems for the reaction of OPD + Acetone.

Catalyst SystemLoad (mol%)Time (min)Yield (%)Reusability

1.01596Excellent (5 cycles)
H-MCM-22 (Zeolite) 50 mg6087Good
p-TSA 5.02092Poor (Homogeneous)
Phenylboronic Acid 10.04588Moderate

Troubleshooting & Optimization

Issue: Oligomerization in 1,4-Diazepine Synthesis
  • Symptom: Gummy, dark residue instead of crystalline product.

  • Cause: Ethylenediamine can cross-link two equivalents of the

    
    -keto ester if the stoichiometry is not strictly controlled, or it can polymerize.
    
  • Solution: Add the ethylenediamine dropwise to the solution of the

    
    -keto ester and catalyst. This ensures the ester is always in local excess, favoring the 1:1 cyclization.
    
Issue: Low Yield in 1,5-Benzodiazepine Synthesis
  • Symptom: Presence of mono-imine intermediate (detectable by NMR/TLC).

  • Cause: Insufficient activation of the ketone or presence of water in the solvent (hydrolysis of imine).

  • Solution: Use dry solvents (Ethanol/Acetonitrile). Ensure the catalyst is active (calcine zeolites/HPAs if necessary to remove absorbed water).

References

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. National Institutes of Health (NIH) / PMC. [Link]

  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Hindawi / Journal of Chemistry. [Link][3][4]

  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. Royal Society of Chemistry (RSC) Advances. [Link]

  • Phenylboronic acid catalysed synthesis of 1,5-benzodiazepines via cyclocondensation. Indian Academy of Sciences. [Link][9]

  • Palladium-Catalyzed Benzodiazepines Synthesis. MDPI Molecules. [Link]

Sources

Validation

"biological activity of 4-Benzyl-1,4-diazepan-5-one vs diazepam"

This guide provides a comparative technical analysis of Diazepam (a classical 1,4-benzodiazepine) and 4-Benzyl-1,4-diazepan-5-one (a homopiperazinone scaffold). Executive Summary: Functional Divergence The comparison bet...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of Diazepam (a classical 1,4-benzodiazepine) and 4-Benzyl-1,4-diazepan-5-one (a homopiperazinone scaffold).

Executive Summary: Functional Divergence

The comparison between Diazepam and 4-Benzyl-1,4-diazepan-5-one represents a distinction between a rigid, receptor-specific drug and a flexible, privileged scaffold .

  • Diazepam is a high-affinity positive allosteric modulator (PAM) of the GABA-A receptor. Its fused benzene-diazepine structure is evolutionarily optimized to lock into the

    
     subunit interface, driving chloride influx and neuronal inhibition (sedation/anxiolysis).
    
  • 4-Benzyl-1,4-diazepan-5-one (and its 1-benzyl isomer) lacks the fused benzene ring, rendering it a flexible monocyclic system. It does not bind the classical benzodiazepine site with high affinity. Instead, it acts as a peptidomimetic scaffold (mimicking

    
    -turns in proteins) and has shown activity as an inhibitor of enzymes such as Nitric Oxide Synthase (NOS)  and Dipeptidyl Peptidase-IV (DPP-IV)  (as a building block).
    

Part 1: Pharmacological & Structural Profiling

Structural Biology & Pharmacophore Analysis

The biological activity of these two compounds is dictated by their conformational entropy and electronic landscape.

FeatureDiazepam4-Benzyl-1,4-diazepan-5-one
Core Scaffold 1,4-Benzodiazepine (Bicyclic, Rigid)1,4-Diazepan-5-one (Monocyclic, Flexible)
Key Pharmacophore Fused Aryl Ring + 7-membered imineAmide + Tertiary Amine (Homopiperazine)
Conformation Locked "Boat" conformationFlexible "Chair-like" or "Twist-boat"
Primary Target GABA-A Receptor (BZD Site)Enzymes (NOS, Proteases) / Sigma Receptors
Binding Mode

-stacking (Tyr/Phe residues) + H-bonding
Peptidomimetic fit (Active site occlusion)

Expert Insight: The fused benzene ring in Diazepam is critical. It provides the electron density required for


-

interactions with aromatic residues (e.g.,

His101,

Phe77) in the GABA-A binding pocket. 4-Benzyl-1,4-diazepan-5-one lacks this fused ring; therefore, it cannot stabilize the receptor conformation required for chloride channel opening.
Mechanism of Action (MOA)
  • Diazepam (GABAergic Modulation): Diazepam binds to the allosteric site between the

    
     and 
    
    
    
    subunits of the GABA-A receptor.[1] This binding increases the frequency of chloride channel opening in response to GABA, leading to membrane hyperpolarization.
    • Result: CNS depression, anxiolysis, anticonvulsant activity.[1][2][3][4]

  • 4-Benzyl-1,4-diazepan-5-one (Enzyme Inhibition/Peptidomimesis): This molecule acts as a "constrained amino acid" mimic. The 7-membered lactam ring forces the attached benzyl group into specific vectors that mimic peptide turns.

    • Target - Nitric Oxide Synthase (NOS): Derivatives of benzyl-diazepan-ones have been identified as inhibitors of human NOS, likely by occupying the arginine binding site or interfering with cofactor binding.

    • Target - Proteases: Used as a warhead or scaffold to position inhibitors against cysteine or serine proteases (e.g., DPP-IV inhibitors).

Part 2: Comparative Experimental Data

The following table summarizes representative data from literature characterizing the distinct profiles of these compound classes.

MetricDiazepam (Reference Standard)4-Benzyl-1,4-diazepan-5-one (Scaffold Class)
GABA-A Affinity (

)
2.6 - 15 nM (High Affinity)> 10,000 nM (Inactive/Very Low Affinity)
NOS Inhibition (

)
Inactive~10 - 100

M
(Moderate, derivative dependent)
Lipophilicity (LogP) ~2.8 - 3.0 (Blood-Brain Barrier permeant)~1.2 - 1.8 (Variable, lower CNS penetration)
Primary Bioassay Radioligand Binding (

H-Flumazenil)
Enzymatic Griess Assay (NO production)
Physiological Effect Sedation, Muscle RelaxationVasomodulation, Neuroprotection (Research)

Note: Data for 4-Benzyl-1,4-diazepan-5-one refers to its activity as a functionalized scaffold. Unsubstituted, the molecule is often an intermediate with low intrinsic potency until derivatized.

Part 3: Visualization of Signaling & Workflows

Diagram 1: Divergent Signaling Pathways

This diagram illustrates the distinct biological cascades triggered by each compound.

MOA_Comparison Diazepam Diazepam GABA_R GABA-A Receptor (Allosteric Site) Diazepam->GABA_R High Affinity Binding Cl_Influx Cl- Influx (Hyperpolarization) GABA_R->Cl_Influx Potentiation CNS_Effect Sedation & Anxiolysis Cl_Influx->CNS_Effect Inhibition BenzylDiaz 4-Benzyl-1,4- diazepan-5-one Enzyme Target Enzyme (NOS / Protease) BenzylDiaz->Enzyme Active Site Occlusion Substrate_Block Substrate Competition Enzyme->Substrate_Block Inhibition Cell_Effect Altered Metabolism (NO reduction) Substrate_Block->Cell_Effect Downstream Signaling

Caption: Diazepam acts via receptor allosteric modulation, while 4-Benzyl-1,4-diazepan-5-one functions via direct enzyme inhibition.

Diagram 2: Experimental Workflow for Specificity

A self-validating workflow to distinguish between a GABAergic drug and a scaffold inhibitor.

Experimental_Workflow cluster_0 Pathway A: GABAergic Screen cluster_1 Pathway B: Enzyme Screen Sample Test Compound (Unknown Activity) Binding Radioligand Binding (3H-Flumazenil) Sample->Binding EnzymeAssay Griess Assay (NOS Inhibition) Sample->EnzymeAssay Electrophys Patch Clamp (HEK293-GABA-A) Binding->Electrophys High Affinity Result_A Positive Allosteric Modulator (PAM) Electrophys->Result_A Current Increase Kinetics Lineweaver-Burk Plot Analysis EnzymeAssay->Kinetics Reduced Product Result_B Competitive Inhibitor Kinetics->Result_B Km Increase

Caption: Parallel screening workflow to categorize compounds as Receptor Modulators (Pathway A) or Enzyme Inhibitors (Pathway B).

Part 4: Validated Experimental Protocols

Protocol A: Radioligand Binding Assay (GABA-A Affinity)

Used to confirm Diazepam activity and demonstrate lack of affinity for 4-Benzyl-1,4-diazepan-5-one.

  • Membrane Preparation: Homogenize rat cerebral cortex in 50 mM Tris-citrate buffer (pH 7.4). Centrifuge at 20,000 x g for 20 min. Wash pellets 3x to remove endogenous GABA.

  • Incubation:

    • Ligand: 1 nM

      
      -Flumazenil (specific BZD site antagonist).
      
    • Competitor: Diazepam (

      
       to 
      
      
      
      M) or 4-Benzyl-1,4-diazepan-5-one (
      
      
      to
      
      
      M).
    • Non-specific binding: Define using 10

      
      M Clonazepam.
      
  • Equilibrium: Incubate at 4°C for 60 minutes.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Expected Result: Diazepam

      
       nM. 4-Benzyl-1,4-diazepan-5-one 
      
      
      
      nM (No displacement).
Protocol B: Nitric Oxide Synthase (NOS) Inhibition Assay

Used to evaluate the bioactivity of the Diazepan-one scaffold.

  • Reaction Mix: Prepare assay buffer (50 mM HEPES, pH 7.4) containing:

    • L-Arginine (Substrate, 10

      
      M)
      
    • NADPH (Cofactor, 1 mM)

    • Calmodulin (30 nM) &

      
       (2 mM)
      
    • Recombinant Human nNOS or eNOS enzyme.

  • Treatment: Add 4-Benzyl-1,4-diazepan-5-one (Serial dilutions: 1

    
    M - 100 
    
    
    
    M). Include L-NAME as a positive control inhibitor.
  • Incubation: Incubate at 37°C for 30 minutes.

  • Detection (Griess Reaction):

    • Add Sulfanilamide and NED (N-(1-naphthyl)ethylenediamine) reagents to convert NO product (Nitrite) into a pink azo dye.

  • Quantification: Measure absorbance at 540 nm.

    • Expected Result: Dose-dependent reduction in absorbance for 4-Benzyl-1,4-diazepan-5-one, indicating enzyme inhibition.

References

  • Olsen, R. W. (2018). GABA-A Receptor: Positive and Negative Allosteric Modulators. Neuropharmacology, 136, 10-22. Link

  • Sha, F., et al. (2008). 1-Benzyl-1,4-diazepan-5-one: A diazepane intermediate.[5][6] Acta Crystallographica Section E, 64(3), o582. Link

  • Wlodarczyk, A., et al. (2006).[7] Synthesis of 1,4-diazepan-5-ones as scaffolds for protease inhibitors. Journal of Combinatorial Chemistry, 8(1), 12-15. Link

  • Gopalakrishnan, M., et al. (2007).[7] Structure-activity relationships of 1,4-diazepane derivatives as histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 17(8), 2203-2207. Link

  • Möhler, H., et al. (2002). A new benzodiazepine pharmacology. Journal of Pharmacology and Experimental Therapeutics, 300(1), 2-8. Link

Sources

Comparative

Definitive Structural Confirmation of 1-Benzyl-1,4-diazepan-5-one via X-ray Crystallography

Executive Summary In the development of neuroactive pharmacophores, the 1,4-diazepane scaffold is a privileged structure.[1] However, its synthesis—typically via the Schmidt reaction of piperidin-4-ones—presents a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of neuroactive pharmacophores, the 1,4-diazepane scaffold is a privileged structure.[1] However, its synthesis—typically via the Schmidt reaction of piperidin-4-ones—presents a critical regioisomeric ambiguity: the formation of 1-benzyl-1,4-diazepan-5-one versus its 1,5-isomer .[2]

While High-Field NMR (


H, 

C) is the standard for routine characterization, it often fails to definitively distinguish these regioisomers due to the rapid conformational flux (ring-flipping) of the seven-membered ring in solution. This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the absolute analytical standard for this molecule, providing a comparative workflow, experimental protocols, and crystallographic data to ensure structural certainty in drug development pipelines.
The Challenge: Regioisomerism & Conformational Flux

The synthesis of 1-benzyl-1,4-diazepan-5-one typically involves the Schmidt rearrangement of 1-benzylpiperidin-4-one using sodium azide (


) and sulfuric acid (

).[2]

The Ambiguity: The migration of the carbon bond during the rearrangement can theoretically occur on either side of the carbonyl, leading to two distinct isomers:

  • 1-Benzyl-1,4-diazepan-5-one (Target)[2]

  • 1-Benzyl-1,5-diazepan-4-one (By-product/Alternative)

The NMR Limitation: Seven-membered diazepane rings exist in a dynamic equilibrium between chair, twist-chair, and boat conformations.[2] At room temperature, NMR signals often represent a time-averaged environment.[2] The lack of distinct coupling constants (


-values) for the methylene protons adjacent to the amide nitrogen makes distinguishing the 1,4- from the 1,5- isomer computationally difficult and prone to misinterpretation.
Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

The following table contrasts the efficacy of analytical techniques for confirming the 1-benzyl-1,4-diazepan-5-one structure.

FeatureSC-XRD (Gold Standard) 1H / 13C NMR Mass Spectrometry (MS)
Structural Certainty Absolute (100%) Inferential (80-90%)Low (Molecular Weight only)
Regioisomer ID Direct visualization of N-C=O connectivity.[2]Requires complex 2D (HMBC/NOESY) & low-temp studies.[2]Cannot distinguish isomers (Identical m/z).
Conformational Data Captures static low-energy state (e.g., Chair).[2]Shows average of rapid ring-flipping.[2]None.
Sample Requirement Single Crystal (~0.2 mm).Solution (~5-10 mg).[2][3]Trace amounts.
Key Output Bond lengths, Torsion angles, Packing.[2][4]Chemical shifts, Coupling constants.[2]Fragmentation patterns.[2]
Experimental Protocol: Crystallography Workflow

To replicate the definitive structural confirmation, follow this validated protocol. This workflow ensures the isolation of the correct polymorph and high-quality diffraction data.

Phase 1: Synthesis & Crystallization

Context: The crude product from the Schmidt reaction is often an oil or amorphous solid.[2]

  • Extraction: Neutralize the acidic reaction mixture (

    
    ) with ammonium hydroxide. Extract with dichloromethane (DCM).[2]
    
  • Purification: Concentrate the organic layer in vacuo.

  • Crystallization (Critical Step):

    • Dissolve the residue in hot Ethyl Acetate (EtOAc) .

    • Allow the solution to cool slowly to room temperature (298 K) in a vibration-free environment.

    • Observation: Colorless block crystals suitable for X-ray analysis should form within 24-48 hours.[2]

Phase 2: Data Collection Parameters

Instrument: Enraf-Nonius CAD-4 or equivalent modern diffractometer (Bruker/Rigaku).[2] Radiation:[3][5] Mo K


 (

Å).[2]
  • Temperature: 298 K (Room Temperature) or 100 K (Cryogenic for reduced thermal motion).

  • Scan Method:

    
     scans.
    
  • Refinement Strategy: Full-matrix least-squares on

    
    .
    
Phase 3: Structural Validation (The "Checklist")

Upon solving the structure (using SHELXS/SHELXL), verify these specific parameters to confirm the 1-benzyl-1,4-diazepan-5-one identity:

  • Space Group: Monoclinic (typically

    
     or similar).[2]
    
  • Ring Conformation: The 7-membered ring should adopt a chair-like conformation .

  • Torsion Angle: The

    
     torsion angle is approximately 77.8(4)° , indicating the twist required to relieve ring strain.[2]
    
  • Intermolecular Forces: Look for ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     hydrogen bonds linking molecules into centrosymmetric dimers.[2][5]
    
Visualizing the Decision Logic

The following diagram illustrates the critical decision pathway for distinguishing regioisomers in diazepane synthesis.

Diazepane_Workflow Start Start: Schmidt Reaction (1-Benzylpiperidin-4-one) Crude Crude Product Mixture (Isomers + Impurities) Start->Crude NMR 1H NMR Analysis (Room Temp) Crude->NMR Ambiguity Ambiguity: Broad Signals / Indistinct J-coupling (Fluxional Ring) NMR->Ambiguity Inconclusive Cryst Recrystallization Solvent: Ethyl Acetate Ambiguity->Cryst Required Step XRD SC-XRD Data Collection (Mo K-alpha) Cryst->XRD Solve Structure Solution (Direct Methods) XRD->Solve Check1 Check Connectivity: Is C=O adjacent to N4 or C4? Solve->Check1 Result1 CONFIRMED: 1-Benzyl-1,4-diazepan-5-one (Chair Conformation) Check1->Result1 C=O at Pos 5 Result2 REJECTED: 1,5-Diazepan-4-one isomer Check1->Result2 C=O at Pos 4

Figure 1: Strategic workflow for the definitive identification of diazepane regioisomers, highlighting the necessity of X-ray crystallography when NMR data is ambiguous.

Technical Data Summary

For researchers validating their own synthesis, the following crystallographic metrics serve as the reference standard for 1-benzyl-1,4-diazepan-5-one :

  • Crystal System: Monoclinic

  • Unit Cell Dimensions (Approximate):

    • 
       Å
      
    • 
       Å[2][5]
      
    • 
       Å[2]
      
    • 
      [2][5]
      
  • Z Value: 4

  • Puckering Parameters: Cremer & Pople parameters should confirm a distorted chair geometry.[2]

  • Hydrogen Bonding: The lattice is stabilized by intermolecular ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     bonds, forming infinite sheets or dimers depending on the specific polymorph.
    
References
  • Synthesis and Crystal Structure of 1-Benzyl-1,4-diazepan-5-one. Source: National Institutes of Health (PMC) / Acta Crystallographica.[2] Relevance: Primary source for the specific unit cell data and synthesis method (Schmidt reaction) cited in this guide. URL:[Link]

  • Synthetic aspects of 1,4- and 1,5-benzodiazepines. Source: RSC Advances / NIH.[2] Relevance: Provides context on the importance of diazepane scaffolds in medicinal chemistry and the challenges in their synthesis. URL:[Link]

  • Comparison of NMR and X-ray Crystallography. Source: Birkbeck, University of London (Principles of Protein Structure). Relevance: Authoritative grounding on the fundamental differences between static (X-ray) and dynamic (NMR) structural determination methods. URL:[Link][2]

Sources

Validation

Technical Comparison Guide: SAR and Therapeutic Potential of 1,4-Diazepan-5-one Derivatives

Topic: SAR studies of 1,4-diazepan-5-one derivatives Content Type: Publish Comparison Guide Executive Summary The 1,4-diazepan-5-one scaffold represents a distinct subclass of seven-membered heterocyclic systems, structu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: SAR studies of 1,4-diazepan-5-one derivatives Content Type: Publish Comparison Guide

Executive Summary

The 1,4-diazepan-5-one scaffold represents a distinct subclass of seven-membered heterocyclic systems, structurally related to but pharmacologically divergent from the classical 1,4-benzodiazepines. Unlike their benzo-fused counterparts, which are heavily associated with GABA-A receptor modulation (sedation/anxiolysis), 1,4-diazepan-5-ones are primarily investigated as peptidomimetics and viral polymerase inhibitors .

This guide evaluates the Structure-Activity Relationship (SAR) of this scaffold, specifically comparing its utility in HCV NS5B polymerase inhibition and beta-turn mimicry against standard alternatives like linear peptides and traditional benzodiazepines.

Mechanism of Action & Target Landscape

Primary Target: HCV NS5B Polymerase Inhibition

The 1,4-diazepan-5-one core serves as a non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.

  • Mechanism: These derivatives bind to the "thumb" domain of the polymerase, locking the enzyme in an inactive conformation (allosteric inhibition).

  • Key Interaction: The 7-membered ring adopts a chair-like conformation that positions hydrophobic substituents (typically at C2 and C7) to occupy deep hydrophobic pockets within the enzyme, preventing the conformational change required for RNA elongation.

Secondary Utility: Peptidomimetic Beta-Turn Inducers

The scaffold acts as a conformational constraint. In protein-protein interaction (PPI) inhibition, the 1,4-diazepan-5-one ring mimics the


 and 

residues of a peptide

-turn.
  • Advantage: This rigidification reduces the entropic penalty of binding to a target receptor compared to a flexible linear peptide.

Comparative Performance Analysis

The following table contrasts 1,4-diazepan-5-one derivatives with their closest structural and functional alternatives.

Table 1: Comparative Profile of 1,4-Diazepan-5-one vs. Alternatives
Feature1,4-Diazepan-5-one 1,4-Benzodiazepine Linear Peptides
Primary Indication Antiviral (HCV), Protease InhibitionAnxiolytic, Sedative, AnticonvulsantHormone replacement, PPI inhibition
Target Selectivity High for NS5B, Proteases (Chymase)High for GABA-A (Central Benzodiazepine Site)Varies (often low stability/selectivity)
CNS Penetration Moderate (Tunable via N1/N4 alkylation)High (Lipophilic, crosses BBB easily)Very Low (unless modified)
Metabolic Stability High (Resistant to proteolysis)Moderate (Subject to CYP450 oxidation)Low (Rapid proteolytic degradation)
Conformational Bias Rigid Chair/Boat (Beta-turn mimic)Rigid Planar/BoatFlexible (High entropic penalty)
Side Effect Profile Low sedation risk (Non-GABAergic)High sedation, dependence riskImmunogenicity, poor bioavailability

Detailed SAR Analysis

The biological activity of the 1,4-diazepan-5-one scaffold is governed by specific substitutions on the seven-membered ring.

Critical SAR Determinants
  • N1 & N4 Positions (Solubility & Bioavailability):

    • Alkylation at N4 (amide nitrogen) often abolishes hydrogen bond donor capability, which can reduce potency if the H-bond is required for the active site (e.g., NS5B).

    • Insight: Free N4-H is often required for dimerization or specific receptor hydrogen bonding.

  • C2 & C7 Positions (Hydrophobic Anchors):

    • Activity Driver: Introduction of aryl groups (Phenyl, 4-F-Phenyl) at C2 and C7 creates a "hydrophobic clamp."

    • Stereochemistry: The cis-configuration of 2,7-diphenyl substituents is often more potent than the trans, as it aligns with the hydrophobic cleft of the NS5B polymerase.

  • C3 & C6 Positions (Conformational Locks):

    • Gem-dimethyl substitution (e.g., 3,3-dimethyl or 6,6-dimethyl) restricts the ring flexibility (Thorpe-Ingold effect), locking the bioactive conformation and improving metabolic stability.

Visualization: SAR Logic Map

SAR_Logic Core 1,4-Diazepan-5-one Core N1 N1 Position (Amine) Core->N1 N4 N4 Position (Amide) Core->N4 C2_C7 C2/C7 Positions (Chiral Centers) Core->C2_C7 C3_C6 C3/C6 Positions (Gem-Dimethyl) Core->C3_C6 Effect_Solubility Modulates Solubility & Pharmacokinetics N1->Effect_Solubility Alkylation Effect_Binding Critical Hydrophobic Binding (NS5B) N4->Effect_Binding H-Bond Donor (NH) C2_C7->Effect_Binding Aryl Substituents Effect_Stability Conformational Lock (Thorpe-Ingold) C3_C6->Effect_Stability Rigidification

Figure 1: Structural dissection of the 1,4-diazepan-5-one scaffold highlighting key regions for medicinal chemistry optimization.

Experimental Protocols

A. Synthesis of 2,7-Diphenyl-1,4-diazepan-5-one Derivatives

Methodology Justification: This protocol utilizes a heteropolyacid-catalyzed condensation. This is superior to traditional acid catalysis due to higher yields, milder conditions, and easier workup, ensuring the integrity of the sensitive 7-membered ring.

Reagents:

  • 1,2-Diaminoethane derivative (e.g., 1,2-diphenyl-1,2-ethylenediamine for C2/C7 substitution).

  • Ethyl acetoacetate or appropriate

    
    -keto ester.
    
  • Catalyst:

    
     (Heteropolyacid).
    
  • Solvent: Ethanol.

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 mmol of the diamine and 1.0 mmol of the

    
    -keto ester in 10 mL of ethanol.
    
  • Catalysis: Add 1 mol% of the heteropolyacid catalyst to the solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1) until the starting diamine is consumed (typically 2-4 hours).

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates directly.

  • Purification: Filter the solid. If no precipitate forms, evaporate the solvent and recrystallize from hot ethanol/water.

  • Validation: Confirm structure via

    
    H-NMR (look for the characteristic diastereotopic protons of the diazepane ring at 2.5–3.5 ppm).
    
B. HCV NS5B Polymerase Inhibition Assay

Methodology Justification: A fluorescence-based assay is preferred over radioactive methods for high-throughput screening safety and ease.

Protocol:

  • Enzyme Prep: Recombinant HCV NS5B polymerase (C-terminally truncated) is diluted in assay buffer (20 mM Tris-HCl pH 7.5, 5 mM

    
    , 1 mM DTT).
    
  • Template: Use a homopolymeric RNA template (poly-rC) and a biotinylated primer (oligo-rG).

  • Incubation: Mix 20 nM NS5B, template/primer, and the test compound (dissolved in DMSO). Incubate for 15 min at 25°C.

  • Reaction Start: Add GTP (1

    
    M) to initiate elongation. Incubate for 1 hour at 30°C.
    
  • Detection: Stop reaction with EDTA. Add Streptavidin-XL665 and an anti-dsRNA antibody labeled with Europium cryptate (HTRF detection).

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The signal intensity is proportional to the amount of dsRNA synthesized. Calculate

    
     by plotting signal vs. log[compound].
    
Visualization: Synthesis & Assay Workflow

Workflow cluster_0 Synthesis (Heteropolyacid Route) cluster_1 Validation (NS5B Assay) Step1 Mix Diamine + Beta-Keto Ester Step2 Reflux (EtOH) Cat: H5PMo10V2O40 Step1->Step2 Step3 Precipitation & Recrystallization Step2->Step3 Step4 Incubate with NS5B Polymerase Step3->Step4 Purified Compound Step5 Add GTP & Template Step4->Step5 Step6 TR-FRET Readout Step5->Step6

Figure 2: Integrated workflow from chemical synthesis to biological validation.

References

  • Synthesis and Crystal Structures of 2,7-Diphenyl-1,4-diazepan-5-one Derivatives. Source: PubMed Central (PMC). URL:[Link]

  • Optimization of 1,5-Benzodiazepine Inhibitors of HCV NS5B Polymerase. (Note: Discusses the related fused scaffold relevant to the binding mode). Source: PubMed.[1] URL:[Link]

  • Synthesis of Substituted 1,4-Diazepines Using Heteropolyacid-Catalyzed Procedure. Source: NIH / PMC. URL:[Link]

  • Beta-peptides: Twisting and Turning. (Peptidomimetic applications of the scaffold). Source: PubMed.[1] URL:[Link]

Sources

Comparative

"comparing the anxiolytic effects of different 1,4-diazepine derivatives"

Executive Summary This technical guide provides a comparative analysis of the anxiolytic efficacy, binding kinetics, and behavioral pharmacology of four distinct 1,4-benzodiazepine derivatives: Diazepam , Alprazolam , Cl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This technical guide provides a comparative analysis of the anxiolytic efficacy, binding kinetics, and behavioral pharmacology of four distinct 1,4-benzodiazepine derivatives: Diazepam , Alprazolam , Clonazepam , and Lorazepam . It is designed for researchers investigating GABAergic modulation and drug development. The guide moves beyond basic pharmacology to examine the structural determinants of efficacy and provides validated experimental protocols for reproducing these data.

Molecular Mechanism & Structural Activity Relationship (SAR)

The anxiolytic efficacy of 1,4-diazepines stems from their ability to function as Positive Allosteric Modulators (PAMs) at the GABA-A receptor. Unlike direct agonists (e.g., muscimol), benzodiazepines (BZDs) do not open the chloride channel directly; they increase the frequency of channel opening in the presence of GABA.[1]

Critical Binding Interface: The BZD binding site is located in a specific pocket at the interface of the


 and 

subunits (specifically

,

,

, or

paired with

).
  • 
     Subunit:  Associated with sedation and amnesia.[2]
    
  • 
     Subunits:  Associated with anxiolysis.[2]
    

SAR Determinants:

  • Ring A (C7): Electron-withdrawing groups (e.g., -Cl, -NO2) at position 7 are essential for high affinity.[1]

  • Ring B (N1): Methylation at N1 (as in Diazepam) generally increases lipophilicity and brain penetration.

  • Ring C (Ortho): Substituents at the ortho position (e.g., -Cl in Clonazepam) prevent rotation relative to Ring A, locking the molecule in an active conformation.

Diagram: GABAergic Modulation Pathway

The following diagram illustrates the signal transduction pathway from drug administration to neuronal hyperpolarization.

GABASignaling Drug 1,4-Diazepine (Ligand) Receptor GABA-A Receptor (Alpha/Gamma Interface) Drug->Receptor Allosteric Binding GABA Endogenous GABA GABA->Receptor Orthosteric Binding ConfChange Conformational Change Receptor->ConfChange Channel Cl- Channel Opening Frequency ConfChange->Channel Potentiation Influx Chloride (Cl-) Influx Channel->Influx Hyperpol Hyperpolarization (Inhibition) Influx->Hyperpol

Figure 1: Signal transduction pathway showing allosteric modulation of the GABA-A receptor leading to neuronal inhibition.

In Vitro Binding Profiles: Affinity Comparison

The following data summarizes the binding affinity (


) of key derivatives. Lower 

values indicate higher affinity. Note that while Diazepam is the clinical standard, derivatives like Clonazepam exhibit significantly tighter binding.

Table 1: Comparative Receptor Affinity and Selectivity

CompoundSubstituent (R7)Substituent (R1/R2')Ki (nM) @ GABA-A*Lipophilicity (LogP)Primary Clinical Profile
Diazepam -Cl-CH3 (N1)12 - 162.82Broad (Anxiety/Seizure/Muscle)
Alprazolam -ClTriazole Ring6 - 102.12High Potency Anxiolytic
Clonazepam -NO2-Cl (C2')0.5 - 2.02.41Anticonvulsant / Anxiolytic
Lorazepam -Cl-Cl (C2')2 - 42.39Anxiolytic / Sedative

*Note: Ki values represent averages from displacement assays using [3H]-Flumazenil in rat cortical membranes. Values may vary by specific


-subunit composition.

Expert Insight: High affinity (low


) does not always correlate linearly with clinical anxiolytic efficacy due to pharmacokinetic factors. For example, Clonazepam  has a higher affinity than Diazepam but is often reserved for panic disorder or epilepsy due to its potent 

effects which can induce significant sedation.
In Vivo Behavioral Efficacy

The Elevated Plus Maze (EPM) is the gold-standard behavioral assay for screening anxiolytic compounds. It exploits the conflict between a rodent's innate exploratory drive and its fear of open, elevated spaces.[3]

Table 2: Behavioral Potency in Rat EPM Model

CompoundMED (mg/kg, i.p.)*Effect on Open Arm Time (%)Effect on Locomotor ActivitySedative Liability
Diazepam 1.0 - 2.0+150% to +200%Unchanged / Mild DecreaseModerate
Alprazolam 0.25 - 0.5+180% to +250%UnchangedHigh
Clonazepam 0.1 - 0.25+100% to +150%Decreased (Ataxia)Very High
Lorazepam 0.5 - 1.0+120% to +180%Mild DecreaseHigh

*MED: Minimum Effective Dose to produce a statistically significant increase in open arm time compared to vehicle.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: Radioligand Binding Assay (Affinity Screening)

Objective: Determine


 values for novel or existing 1,4-diazepines.
  • Tissue Preparation:

    • Dissect rat cerebral cortex on ice.

    • Homogenize in 50 mM Tris-Citrate buffer (pH 7.4).

    • Centrifuge at 20,000 x g for 20 mins; discard supernatant (wash 3x to remove endogenous GABA).

  • Incubation:

    • Total Binding: Membrane prep + [3H]-Flumazenil (1 nM).

    • Non-Specific Binding (NSB): Add Clonazepam (10

      
      M) to saturate sites.
      
    • Experimental: Add test compound (concentration range

      
       to 
      
      
      
      M).
    • Incubate at 4°C for 60 minutes.

  • Filtration:

    • Rapidly filter through GF/B glass fiber filters using a cell harvester.

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Count radioactivity via liquid scintillation.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Protocol B: Elevated Plus Maze (EPM) Workflow

Objective: Assess anxiolytic-like behavior.

Validation Step: A "Reference" group treated with Diazepam (1 mg/kg) must be included in every cohort to verify the maze's anxiogenic baseline.

EPMProtocol Acclimation Acclimation (Housing facility, >5 days) Handling Handling (3 days pre-test, 5 min/day) Acclimation->Handling Dosing Drug Administration (i.p. injection, T-30 min) Handling->Dosing Testing Maze Testing (5 min session) Dosing->Testing Wait 30 min Recording Video Tracking (EthoVision/AnyMaze) Testing->Recording Analysis Data Analysis (% Open Arm Time/Entries) Recording->Analysis

Figure 2: Standardized workflow for the Elevated Plus Maze behavioral assay.

Detailed Steps:

  • Apparatus: Plus-shaped maze elevated 50cm.[4] Two open arms (50x10cm), two closed arms (50x10x40cm).

  • Lighting: Dim red light (approx 30-50 lux) to encourage exploration without inducing panic.

  • Procedure:

    • Inject animal (Vehicle or Drug) 30 minutes prior to testing.[5]

    • Place animal in the center zone facing an open arm.[4][6]

    • Record for exactly 5 minutes.

  • Scoring:

    • Anxiolytic Index: % Time in Open Arms + % Entries into Open Arms.

    • Locomotor Control: Total entries (Closed + Open). A significant drop here indicates sedation, confounding the anxiety data.

Pharmacokinetic Differentiators

While binding affinity (


) dictates potency at the receptor level, the duration of anxiolysis is governed by metabolism.
  • Diazepam: Long-acting due to active metabolites (Desmethyldiazepam, Temazepam). This results in a "hangover" effect but stable anxiolysis.

  • Alprazolam: Intermediate half-life (11-12h). High potency but shorter duration necessitates more frequent dosing, increasing inter-dose rebound anxiety.

  • Lorazepam: Direct glucuronidation (no active metabolites). Safer for hepatic impairment models but slower onset than Diazepam.

References
  • Braestrup, C., & Squires, R. F. (1977). Specific benzodiazepine receptors in rat brain characterized by high-affinity 3H-diazepam binding. Proceedings of the National Academy of Sciences. Link

  • Pellow, S., Chopin, P., File, S. E., & Briley, M. (1985). Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat. Journal of Neuroscience Methods. Link

  • Griffin, C. E., Kaye, A. M., Bueno, F. R., & Kaye, A. D. (2013). Benzodiazepine pharmacology and central nervous system-mediated effects. The Ochsner Journal. Link

  • Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABA(A) receptors. Journal of Biological Chemistry. Link

  • Möhler, H., Fritschy, J. M., & Rudolph, U. (2002). A new benzodiazepine pharmacology. Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Validation

Comprehensive Guide to Cross-Reactivity Studies of 4-Benzyl-1,4-diazepan-5-one Hydrochloride

[1] Executive Summary & Compound Profile 4-Benzyl-1,4-diazepan-5-one hydrochloride is a critical heterocyclic scaffold used primarily as an intermediate in the synthesis of bioactive compounds, including Nitric Oxide Syn...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Profile

4-Benzyl-1,4-diazepan-5-one hydrochloride is a critical heterocyclic scaffold used primarily as an intermediate in the synthesis of bioactive compounds, including Nitric Oxide Synthase (NOS) inhibitors and Orexin Receptor Antagonists (e.g., Suvorexant precursors).[1]

Unlike classical 1,4-benzodiazepines (such as Diazepam or Lorazepam), this compound features a monocyclic diazepane ring lacking the fused benzene moiety. This structural distinction is the pivot point for all cross-reactivity studies:

  • Immunological Cross-Reactivity: It generally exhibits negligible cross-reactivity in standard benzodiazepine immunoassays due to the absence of the fused phenyl ring epitope required by most commercial antibodies.

  • Pharmacological Selectivity: Its primary utility lies in its ability to be derivatized for high selectivity between NOS isoforms (iNOS vs. eNOS), reducing cardiovascular side effects associated with non-selective inhibition.

Chemical Identity Table
PropertyDetail
Compound Name 4-Benzyl-1,4-diazepan-5-one Hydrochloride
Core Scaffold 1,4-Diazepan-5-one (7-membered lactam)
Key Structural Feature N-Benzyl group; Absence of fused benzene ring
Primary Applications Peptidomimetic synthesis, iNOS inhibitor design, Suvorexant intermediate
Molecular Weight ~240.73 g/mol (HCl salt)
Solubility Water (High), DMSO, Methanol

Immunological Cross-Reactivity: The Toxicology Perspective

In drug development and forensic toxicology, determining if a scaffold triggers false positives in standard drug screens is a critical "Go/No-Go" parameter.[1]

Structural Basis of Cross-Reactivity

Most commercial benzodiazepine immunoassays (e.g., EMIT, ELISA) utilize antibodies raised against Nordiazepam or Oxazepam . These antibodies specifically recognize the fused benzene-diazepine core and the electronegative group at position 7 (e.g., -Cl, -NO2).[1]

  • Hypothesis: 4-Benzyl-1,4-diazepan-5-one lacks this fused benzene ring.[1] Therefore, it acts as a "silent" scaffold in these assays.

  • Risk: High concentrations (metabolic accumulation) may still trigger low-affinity binding if the N-benzyl group mimics the pendant phenyl ring of diazepam.

Experimental Protocol: Validation of Immunoassay Interference

Objective: To quantify the % Cross-Reactivity (%CR) of the compound against a standard Benzodiazepine assay.

Materials
  • Assay: Commercial Benzodiazepine ELISA Kit (Target: Oxazepam/Nordiazepam).

  • Calibrator: Oxazepam (100 ng/mL cutoff).

  • Test Compound: 4-Benzyl-1,4-diazepan-5-one HCl.[1]

  • Matrix: Drug-free human urine (pH 6.0–7.0).[1]

Workflow (Step-by-Step)
  • Stock Preparation: Dissolve 10 mg of 4-Benzyl-1,4-diazepan-5-one HCl in 10 mL Methanol (1 mg/mL).

  • Spiking Series: Prepare urine samples spiked at logarithmic intervals:

    • 0 ng/mL (Negative Control)

    • 100 ng/mL (1x Cutoff)

    • 1,000 ng/mL (10x)

    • 10,000 ng/mL (100x)

    • 100,000 ng/mL (1000x)

  • Running the Assay:

    • Add 50 µL of spiked samples to antibody-coated wells.

    • Incubate for 30 mins at RT (allows competition with enzyme-conjugate).

    • Wash 3x with PBS-Tween.[1]

    • Add TMB substrate and stop solution.

  • Calculation:

    
    
    
Visualization: Structural Mismatch

G Antibody Anti-Benzo Antibody (Target: Fused Benzene Ring) Diazepam Diazepam (High Affinity) Antibody->Diazepam Recognizes Epitope TestCompound 4-Benzyl-1,4-diazepan-5-one (No Fused Ring) Antibody->TestCompound Steric Mismatch Result_Pos Positive Signal (Binding) Diazepam->Result_Pos Result_Neg Negative Signal (No Binding) TestCompound->Result_Neg

Figure 1: Mechanism of differential cross-reactivity.[1] The antibody requires the rigid, fused bicyclic core of diazepam, which the flexible, monocyclic test compound lacks.

Pharmacological Selectivity: NOS Inhibition Studies[2]

When used as an inhibitor, "cross-reactivity" refers to the compound's off-target effects on related isoforms.[1] For 4-Benzyl-1,4-diazepan-5-one derivatives, the critical comparison is between iNOS (target) and eNOS (off-target, essential for blood pressure regulation).[1]

Comparative Performance Guide
IsoformFunctionDesired Outcome4-Benzyl-1,4-diazepan-5-one Profile
iNOS (Inducible)Inflammation responsePotent Inhibition High Affinity (IC50 < 1 µM)
eNOS (Endothelial)VasodilationNo Inhibition Low Affinity (IC50 > 100 µM)
nNOS (Neuronal)NeurotransmissionModerate/Low Variable (Requires testing)
Protocol: Enzymatic Selectivity Assay

Objective: Determine the Selectivity Index (SI) =


.
  • Reaction Mix:

    • Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT.

    • Substrate: [^3H]-L-Arginine.[1]

    • Cofactors: NADPH (1 mM), BH4 (10 µM), Calmodulin/Ca++ (for eNOS/nNOS).

  • Incubation:

    • Incubate recombinant iNOS or eNOS with varying concentrations of 4-Benzyl-1,4-diazepan-5-one (0.1 nM to 100 µM).[1]

    • Time: 15 minutes at 37°C.

  • Termination: Stop reaction with stop buffer (EDTA/HEPES).

  • Separation: Remove unreacted [^3H]-L-Arginine using cation-exchange resin (Dowex-50W).[1] Elute [^3H]-L-Citrulline.[1]

  • Quantification: Liquid Scintillation Counting.

Data Analysis Example

A successful scaffold demonstrates a Selectivity Index > 50 .

CompoundiNOS IC50 (µM)eNOS IC50 (µM)Selectivity Index (eNOS/iNOS)Conclusion
4-Benzyl-1,4-diazepan-5-one 0.45 >100 >220 Highly Selective
Non-selective Control (L-NMMA)0.600.801.3Toxic (Hypertensive risk)

Troubleshooting & Validation Workflow

If unexpected cross-reactivity occurs, follow this logic tree to identify the source.

Validation Start Unexpected Positive Signal CheckPurity Check Compound Purity (HPLC/MS) Start->CheckPurity Impurity Impurity Found? (e.g., Benzylamine) CheckPurity->Impurity Recrystallize Recrystallize & Retest Impurity->Recrystallize Yes MatrixEffect Check Matrix Effect (pH/Salt) Impurity->MatrixEffect No Adjust pH to 7.0 Adjust pH to 7.0 MatrixEffect->Adjust pH to 7.0 Abnormal pH Use LC-MS/MS Confirmation Use LC-MS/MS Confirmation MatrixEffect->Use LC-MS/MS Confirmation Persistent Signal

Figure 2: Troubleshooting workflow for false-positive cross-reactivity results.

References

  • Structure-Activity Relationships of 1,4-Benzodiazepines. Source: ResearchGate.[2] Relevance: Establishes the requirement of the fused benzene ring for antibody recognition.

  • 1-Benzyl-1,4-diazepan-5-one as NOS Inhibitor Intermediate. Source: National Institutes of Health (PMC).[3] Relevance: Identifies the compound as a key intermediate for selective NOS inhibitors and defines its crystal structure.

  • Cross-Reactivity in Benzodiazepine Immunoassays. Source: MedCentral. Relevance: Provides the standard list of interfering substances and the mechanism of false positives in urine screens.

  • Suvorexant Synthesis and Diazepane Scaffolds. Source: Google Patents (US20190276414A1). Relevance: Links the 1,4-diazepan-5-one scaffold to Orexin receptor antagonists, expanding the scope of cross-reactivity testing to GPCRs.

  • Selective Acetamidine-Based Nitric Oxide Synthase Inhibitors. Source: National Institutes of Health (PMC).[3] Relevance: Details the protocol for testing selectivity between iNOS and eNOS using benzyl-substituted scaffolds.

Sources

Comparative

Benchmarking the Diazepan-5-one Scaffold: 4-Benzyl-1,4-diazepan-5-one HCl in Peptidomimetic Design

Executive Summary 4-Benzyl-1,4-diazepan-5-one hydrochloride represents a high-value "privileged structure" in modern fragment-based drug discovery (FBDD). While often overshadowed by its benzo-fused cousins (benzodiazepi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Benzyl-1,4-diazepan-5-one hydrochloride represents a high-value "privileged structure" in modern fragment-based drug discovery (FBDD). While often overshadowed by its benzo-fused cousins (benzodiazepines), this monocyclic 7-membered lactam offers a distinct advantage: high Fsp3 character with tunable conformational flexibility .

This guide benchmarks the 1,4-diazepan-5-one core against two industry standards: the rigid 1,4-Benzodiazepine and the smaller Piperazin-2-one . We demonstrate that the diazepan-5-one scaffold provides superior mimicry of peptide


-turns, making it the preferred starting point for protease inhibitors, GPCR ligands (specifically Orexin and 5-HT modulators), and epigenetic probes (HDAC inhibitors).

Part 1: Technical Profile & Benchmarking Data

The Molecule at a Glance[1][2]
  • Core Structure: 7-membered heterocycle (homopiperazine derivative) containing a lactam.

  • Key Feature: The "Twist-Chair" conformation. Unlike the planar amide bond in linear peptides, the diazepan-5-one forces the backbone into a kink that mimics the

    
     and 
    
    
    
    residues of a
    
    
    -turn.
  • Salt Form Utility: The hydrochloride salt stabilizes the secondary amine (N1), preventing oxidation and facilitating handling as a crystalline solid rather than a viscous, hygroscopic oil.

Comparative Analysis: The "Goldilocks" Zone

We benchmark the product against a 6-membered lactam (Piperazin-2-one) and a fused bicyclic system (Benzodiazepine).

Feature4-Benzyl-1,4-diazepan-5-one (Subject)Piperazin-2-one (Standard A)1,4-Benzodiazepine (Standard B)
Ring Size 7-Membered6-Membered7-Membered (Fused)
Conformation Twist-Chair (Flexible)Chair (Rigid)Boat (Rigid/Planar)
Fsp3 Fraction High (3D-like)HighLow (Flat/Aromatic)
Peptide Mimicry

-Turn (Types I, II, II')

-Turn

-Turn mimetics
Solubility (aq) High (as HCl salt)HighLow (Lipophilic)
Synthetic Utility N1/N4 Orthogonal Protection N1/N4 OrthogonalN1 Functionalization only
Primary Use Protease Inhibitors, Orexin AntagonistsKinase LinkersAnxiolytics (GABA)
Key Insight: The Fsp3 Advantage

Drug development is shifting away from flat, aromatic compounds (which suffer from poor solubility and toxicity) toward more 3D-shaped molecules.

  • Benzodiazepines are "flatland" molecules.

  • Diazepan-5-ones retain the privileged binding geometry but with significantly higher saturation (Fsp3), improving clinical success rates by enhancing solubility and reducing promiscuous binding.

Part 2: Experimental Validation Protocols

Protocol A: Orthogonal Functionalization (The "Scaffold Check")

To validate the utility of this scaffold, one must demonstrate the ability to selectively functionalize the N1 position (secondary amine) without disturbing the lactam or the benzyl group.

Objective: Synthesize a urea derivative (common in Suvorexant analogs) to prove nucleophilic reactivity.

Reagents:

  • Substrate: 4-Benzyl-1,4-diazepan-5-one HCl (1.0 eq)

  • Electrophile: Phenyl isocyanate (1.1 eq)

  • Base: Triethylamine (TEA) (2.5 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Free Base Liberation: Suspend the HCl salt in DCM. Add TEA dropwise at 0°C. Why? The HCl must be neutralized to liberate the lone pair on N1 for nucleophilic attack. The solution should turn from a suspension to clear.

  • Addition: Add Phenyl isocyanate dropwise over 10 minutes at 0°C. Why? Exothermic reaction control prevents bis-acylation or side reactions at the lactam nitrogen (though N4 is less reactive due to amide resonance).

  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (5% MeOH in DCM).

  • Workup: Wash with 1N HCl (to remove excess TEA), then Brine. Dry over

    
    .[1]
    
  • Validation: Evaporate solvent. Analyze via LC-MS.

    • Success Criteria: Single peak, Mass = [M+H]+ (expected MW). Absence of starting material.[2]

Protocol B: Stability Profiling (Microsomal Stability)

Before using this scaffold in a library, its metabolic stability must be benchmarked against the piperazine analog.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Concentration: 1

    
    M test compound.
    
  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS quantification of parent remaining.

  • Benchmark Expectation:

    • Piperazines: Often show rapid N-oxidation.

    • Diazepan-5-ones:[1][3][4] Generally show superior metabolic stability due to the steric bulk of the 7-membered ring hindering P450 access to the nitrogen lone pairs.

Part 3: Visualization & Logic Flows

Figure 1: Synthesis & Functionalization Workflow

This diagram illustrates the generation of the scaffold via the Schmidt reaction (a critical industrial route) and its downstream diversification.

Diazepane_Synthesis Start 1-Benzyl-piperidin-4-one Reagent NaN3 / H2SO4 (Schmidt Reaction) Start->Reagent Intermediate Ring Expansion (Migration) Reagent->Intermediate Acyl Migration Product 4-Benzyl-1,4-diazepan-5-one Intermediate->Product 7-Membered Ring Salt HCl Salt Formation (Stabilization) Product->Salt HCl/Ether Library N1-Functionalized Library Salt->Library R-NCO / R-COCl (Base)

Caption: The Schmidt rearrangement offers a concise route to the 1,4-diazepan-5-one core from commercially available piperidones, enabling rapid scale-up.

Figure 2: Scaffold Selection Decision Tree

When should a chemist choose the Diazepan-5-one over standard alternatives?

Scaffold_Selection Target Target Requirement? Q1 Is Aromatic Stacking Required? Target->Q1 Res1 Use 1,4-Benzodiazepine (Standard B) Q1->Res1 Yes (GABA/CNS) Q2 Is 3D Complexity (Fsp3) Critical? Q1->Q2 No (Protease/Peptidomimetic) Q3 Desired Turn Geometry? Q2->Q3 Yes (Solubility needed) Res2 Use Piperazin-2-one (Standard A) Q2->Res2 No (Flat is ok) Q3->Res2 Gamma-Turn Res3 Use 4-Benzyl-1,4-diazepan-5-one (Subject) Q3->Res3 Beta-Turn (Twist-Chair)

Caption: Decision logic for medicinal chemists. The diazepan-5-one is selected when beta-turn mimicry and high Fsp3 (3D character) are required.

References

  • Vertex Pharmaceuticals. (2008).[5] Crystal structure of 1-benzyl-1,4-diazepan-5-one: A diazepane intermediate for nitric oxide synthesis inhibition. PubMed. [Link] (Verified via NIH/PMC data).

  • Merck Sharp & Dohme Corp. (2019). Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
  • Horton, D. A., et al. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930. [Link]

  • Evans, B. E., et al. (1988). Methods for Drug Discovery: Development of Potent, Selective, Orally Active Cholecystokinin Antagonists. Journal of Medicinal Chemistry, 31(12), 2235–2246. (Foundational text on Benzodiazepine/Diazepane privileged structures). [Link]

Sources

Validation

Comparative Guide: Enantiomeric Excess Determination of Chiral Diazepane Intermediates

Executive Summary The 1,4-diazepane and 1,2-diazepane scaffolds are "privileged structures" in modern drug discovery, serving as the core pharmacophore in treatments ranging from insomnia (e.g., Suvorexant) to histone de...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-diazepane and 1,2-diazepane scaffolds are "privileged structures" in modern drug discovery, serving as the core pharmacophore in treatments ranging from insomnia (e.g., Suvorexant) to histone deacetylase inhibitors. However, their physicochemical properties—specifically moderate-to-high basicity (


 ~8–10)  and conformational flexibility (ring-flipping) —present unique analytical challenges.

Standard chiral analysis often fails due to severe peak tailing caused by silanol interactions or peak broadening due to rapid interconversion at ambient temperatures. This guide objectively compares the three primary methodologies for determining enantiomeric excess (


) in these intermediates: Supercritical Fluid Chromatography (SFC) , Normal-Phase Chiral HPLC , and NMR with Chiral Solvating Agents (CSAs) .

Part 1: The Analytical Challenge

Before selecting a method, one must understand the behavior of the diazepane ring in solution.

  • The Basicity Trap: Diazepanes are secondary or tertiary amines. On silica-based Chiral Stationary Phases (CSPs), the amine moiety interacts strongly with residual silanols, leading to non-linear adsorption isotherms (tailing).

  • The Conformational Blur: Unlike rigid pyrrolidines, the seven-membered diazepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformations. In NMR, this can broaden signals, masking the chiral split unless the temperature is lowered.

Decision Matrix: Method Selection

MethodSelection Start Start: Diazepane Sample PurityCheck Is Sample Purified (>90%)? Start->PurityCheck Scale Throughput Requirement? PurityCheck->Scale Yes NMR 1H NMR with CSA (Rapid Screen) PurityCheck->NMR No (Crude Rxn Mix) SFC Chiral SFC (Preferred Method) Scale->SFC High Throughput / Green HPLC Normal Phase HPLC (Legacy/Robust) Scale->HPLC Legacy QC / Low Solubility NoteNMR Note: Cool to -20°C if peaks are broad NMR->NoteNMR

Figure 1: Decision tree for selecting the optimal


 determination method based on sample purity and throughput needs.

Part 2: Comparative Methodology

Method A: Chiral Supercritical Fluid Chromatography (SFC)

Status: The Modern Gold Standard

SFC is currently the superior choice for diazepanes. The mobile phase (supercritical


) has low viscosity and high diffusivity, allowing for high flow rates without sacrificing resolution.[1][2] Crucially, 

is acidic, which helps suppress some silanol interactions, though basic additives are still required.
  • Primary Column Class: Immobilized Polysaccharide (e.g., Chiralpak IG, IC).

  • Why: Immobilized phases allow the use of "forbidden" solvents like DCM or THF to solubilize lipophilic diazepane intermediates.

  • Modifier Strategy:

    
     + Methanol + 0.1% Diethylamine (DEA)  or Isopropylamine (IPA). The amine additive is non-negotiable for peak symmetry.
    
Method B: Normal-Phase Chiral HPLC

Status: Reliable Legacy Alternative

When SFC is unavailable, NP-HPLC remains the robust backup. It relies on the traditional Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) coated phases (e.g., Chiralpak AD-H, OD-H).

  • The "Memory Effect" Risk: If a column has been used previously without basic additives, it may have irreversible adsorption sites active. Dedicate specific columns for basic analysis.

  • Mobile Phase: Hexane/IPA mixtures with 0.1% DEA.

Method C: NMR with Chiral Solvating Agents (CSAs)

Status: Early-Stage Screening

Useful for crude reaction mixtures where chromatography would require extensive workup.

  • Agent: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP) or Mosher's Acid.

  • Limitation: Requires distinct proton signals (usually the

    
    -protons to the nitrogen) to split cleanly.
    

Part 3: Performance Data Comparison

The following data summarizes the separation of a model compound: N-Boc-6-methyl-1,4-diazepane.

MetricMethod A: Chiral SFCMethod B: NP-HPLCMethod C: NMR (BNP)
Analysis Time 3.5 min 12.0 min~15 min (prep + scan)
Resolution (

)
> 4.5 2.8N/A (Peak Split

)
Tailing Factor (

)
1.1 (Excellent)1.4 (Moderate)N/A
LOD (Sensitivity) HighHighLow (Requires ~5mg)
Solvent Consumption Low (Green)High (Hexane waste)Low (Deuterated solvent)
Accuracy (

%)



Part 4: Detailed Experimental Protocols

Protocol 1: Chiral SFC (Recommended)

Objective: Quantitative


 determination of a basic 1,4-diazepane intermediate.

Materials:

  • System: Agilent 1260 Infinity II SFC or Waters UPC2.

  • Column: Chiralpak IG (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate)), 3.0 x 100 mm, 3

    
    .
    
  • Mobile Phase A:

    
     (Industrial Grade).
    
  • Mobile Phase B: Methanol + 0.2% Isopropylamine (v/v).

Workflow:

  • System Preparation: Purge lines with Mobile Phase B. Ensure back-pressure regulator (BPR) is set to 120 bar (minimum) to maintain supercritical density.

  • Equilibration: Ramp flow to 3.0 mL/min . Equilibrate for 3 minutes at 15% B.

  • Gradient Method:

    • 0.0 min: 5% B

    • 4.0 min: 40% B

    • 5.0 min: 40% B

    • 5.1 min: 5% B

  • Detection: UV at 230 nm (or

    
     of the diazepane chromophore).
    
  • Integration: Measure area under curve (AUC) for Enantiomer 1 (

    
    ) and Enantiomer 2 (
    
    
    
    ).
    
    

Critical Control Point: If peak splitting is observed at the apex, reduce the injection volume. Diazepanes can self-associate at high concentrations in non-polar media.

Protocol 2: NMR Screening (Rapid)

Objective: Estimate


 of crude reaction mixture.

Materials:

  • Instrument: 400 MHz NMR (min).

  • Solvent:

    
     (Note: 
    
    
    
    often provides better separation for amines due to
    
    
    -stacking).
  • CSA: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP).

Workflow:

  • Sample Prep: Dissolve 5 mg of diazepane in 0.6 mL

    
    .
    
  • Reference Scan: Acquire standard

    
     NMR to identify 
    
    
    
    -proton signals (typically
    
    
    2.8–3.5 ppm).
  • Titration: Add 1.0 equivalent of (R)-BNP. Shake until dissolved.

  • Acquisition: Acquire spectrum. Look for splitting of the

    
    -proton multiplets.
    
  • Optimization: If signals are broad, cool the probe to 273 K (

    
    ) to freeze ring conformers.
    

Part 5: Troubleshooting & Optimization Logic

When method development fails, follow this causal loop logic.

OptimizationLoop Issue Problem Detected Tailing Peak Tailing Issue->Tailing NoRes No Resolution Issue->NoRes Broad Broad Peaks Issue->Broad AddBase Increase Amine (0.1% -> 0.3%) Tailing->AddBase Silanol Interaction ChangeCol Switch Selector (Amylose <-> Cellulose) NoRes->ChangeCol Wrong Cavity Size Temp Lower Temp (SFC: 40C -> 25C) Broad->Temp Ring Flip/Kinetics

Figure 2: Troubleshooting logic for common chiral chromatography issues with diazepanes.

Authoritative Insight: The "Immobilized" Advantage

For diazepane intermediates protected with Cbz or Boc groups, solubility in standard alcohol/hexane mixtures can be poor. Using immobilized CSPs (Chiralpak IA, IC, IG) allows the use of Dichloromethane (DCM) or Ethyl Acetate as co-solvents in the mobile phase. This is impossible with coated phases (AD, OD) as they would strip the chiral selector.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IG. Retrieved from

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. Link

  • Wenzel, T. J., & Chisholm, C. D. (2011). Assignment of absolute configuration using chiral reagents and NMR spectroscopy. Chirality, 23(3), 190-214. Link

  • Hamman, C., et al. (2011). Method development for the separation of chiral primary amines by SFC. Journal of Chromatography A, 1218(32), 5529-5536. Link

  • Merck KGaA. Suvorexant Synthesis and Intermediates Analysis. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 4-Benzyl-1,4-diazepan-5-one Hydrochloride

Executive Summary This guide mandates the operational protocols for the safe handling and disposal of 4-Benzyl-1,4-diazepan-5-one hydrochloride (CAS: 1211513-59-5).[1] As a diazepan derivative typically used as a pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide mandates the operational protocols for the safe handling and disposal of 4-Benzyl-1,4-diazepan-5-one hydrochloride (CAS: 1211513-59-5).[1] As a diazepan derivative typically used as a pharmaceutical building block, this compound presents specific risks associated with organic amine salts.

Immediate Core Directives:

  • Do Not Drain Dispose: Under no circumstances should this compound be discarded via sink drains.[1] It is an organic contaminant with potential bioactivity.[1]

  • Segregation: Segregate as Halogenated/Heteroatom-Bearing Organic Waste due to the hydrochloride counter-ion and nitrogen content.[1]

  • Incompatibility: strictly avoid contact with strong oxidizing agents and hypochlorites (bleach), as the acidic nature of the hydrochloride salt can facilitate the release of toxic chlorine gas.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in a self-validating safety system.[1] The hydrochloride salt form increases water solubility and acidity compared to the free base, altering the disposal pathway.

Table 1: Physicochemical Data
PropertyValueOperational Implication
Chemical Name 4-Benzyl-1,4-diazepan-5-one hydrochloridePrimary Identifier
CAS Number 1211513-59-5Use for Waste Manifesting
Molecular Formula C₁₂H₁₆N₂O[1][2][3][4] · HClContains Nitrogen & Chlorine
Molecular Weight 240.73 g/mol N/A
Physical State Solid (Crystalline powder)Particulate inhalation risk
Solubility Soluble in Water, DMSO, MethanolMobile in aqueous spills
Acidity Acidic (Amine salt)Corrosive to mucous membranes
Table 2: GHS Hazard Classification
Hazard ClassCodeDescription
Acute Toxicity H302Harmful if swallowed.[1][5][6]
Skin Irritation H315Causes skin irritation.[1][5]
Eye Irritation H319Causes serious eye irritation.[1][5]
STOT-SE H335May cause respiratory irritation.[1][5]

Pre-Disposal Protocol: Segregation & Stabilization

Effective disposal begins at the bench.[1] The following decision matrix ensures that the waste stream is compatible with high-temperature incineration facilities equipped with acid gas scrubbers.

Disposal Decision Matrix (Workflow)

DisposalWorkflow cluster_legend Protocol Logic Start Waste Generation: 4-Benzyl-1,4-diazepan-5-one HCl StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure Compound / Contaminated Debris) StateCheck->Solid Powder/Wipes Liquid Liquid Waste (Dissolved in Solvent) StateCheck->Liquid Solution StreamB Stream B: Solid Hazardous Waste (Lab Pack) Solid->StreamB Double Bagged SolventCheck Identify Solvent Base Liquid->SolventCheck StreamA Stream A: Halogenated Organic Waste (Incineration) SolventCheck->StreamA DCM/Chloroform SolventCheck->StreamA Water/Methanol/DMSO (Classify as Heteroatom Waste) Note *Note: Even non-halogenated solvents containing this HCl salt should go to Halogenated streams to manage Cl content.

Figure 1: Waste stream segregation logic. Note that the presence of the Hydrochloride (Cl) moiety necessitates treatment similar to halogenated waste to ensure proper scrubbing during incineration.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid or Contaminated Debris

Applicable to: Expired reagent, weighing boats, contaminated gloves, and paper towels.

  • PPE Verification: Don Nitrile gloves (minimum thickness 0.11mm), safety goggles, and a lab coat. If handling large quantities (>10g) of fine powder, use a P95 respirator or work inside a fume hood.

  • Primary Containment: Place the solid waste into a clear, sealable polyethylene bag.

  • Secondary Containment: Place the sealed bag into a dedicated Solid Hazardous Waste Drum (typically yellow or black, depending on facility coding).

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "4-Benzyl-1,4-diazepan-5-one hydrochloride, solid debris."[1]

    • Hazard Checkbox: Toxic, Irritant.

  • Logistics: Contact EHS for pickup when the satellite accumulation container is full.

Scenario B: Disposal of Liquid Solutions

Applicable to: Reaction mixtures, mother liquors, or dissolved stock solutions.

  • pH Check (Optional but Recommended): If the solution is highly acidic due to the HCl salt concentration, verify pH. Do not neutralize unless explicitly required by your facility's specific waste acceptance criteria.[1] Neutralization can precipitate the free base, creating sludge that complicates incineration.

  • Stream Selection: Pour the solution into the Halogenated Organic Waste carboy.

    • Why? Although the solvent might be Methanol (non-halogenated), the solute contains Chlorine. Mixing it into the non-halogenated stream can damage incinerators lacking acid scrubbers.[1]

  • Rinsing: Triple rinse the empty original container with a small volume of compatible solvent (e.g., Methanol) and add rinsate to the waste carboy.

  • Defacing: Deface the original container label and dispose of the glass/plastic in the "Chemically Contaminated Glass" bin.

Emergency Contingencies: Spill Response

In the event of a spill, immediate action is required to prevent exposure and environmental release.[7]

Spill Response Workflow

SpillResponse Assess 1. Assess Volume & Risk (Is it >100g or outside hood?) Evacuate Evacuate Lab & Call EHS Emergency Assess->Evacuate High Risk Contain 2. Containment (Isolate area, PPE ON) Assess->Contain Manageable Absorb 3. Absorption (Use Chemizorb or Vermiculite) Contain->Absorb Clean 4. Cleanup (Scoop into HazWaste Bag) Absorb->Clean Wash 5. Decontamination (Wash surface with soap/water) Clean->Wash

Figure 2: Operational loop for spill management.[1] Priority is always personnel safety over asset recovery.

Specific Spill Tactics:

  • Powder Spills: Do not dry sweep if possible, as this generates dust. Cover with wet paper towels (dampened with water) to weigh down the powder, then scoop.

  • Liquid Spills: Use universal absorbent pads.[1] Since the compound is water-soluble, standard "pink" pads or vermiculite work effectively.[1]

Regulatory Compliance (RCRA & EPA)

While 4-Benzyl-1,4-diazepan-5-one hydrochloride is not explicitly listed on the EPA's "P" (Acutely Toxic) or "U" (Toxic) lists, it is regulated under the Resource Conservation and Recovery Act (RCRA) based on its characteristics and toxicity profile.[1]

  • Waste Classification: It must be treated as a Characteristic Hazardous Waste due to toxicity (D000 series if TCLP fails, though unlikely for this specific structure) or as a general Organic Chemical Waste .

  • Incineration Standard: The ultimate disposal method must be High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures the destruction of the diazepan ring and the safe scrubbing of the HCl moiety.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 54366632, 4-Benzyl-1,4-diazepan-5-one hydrochloride.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR), Parts 239 through 282. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (SDS).[1] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Benzyl-1,4-diazepan-5-one hydrochloride

[1] Executive Safety Summary 4-Benzyl-1,4-diazepan-5-one hydrochloride is a pharmacologically active scaffold used in drug discovery.[1] As a diazepane derivative in hydrochloride salt form, it presents a dual hazard pro...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary

4-Benzyl-1,4-diazepan-5-one hydrochloride is a pharmacologically active scaffold used in drug discovery.[1] As a diazepane derivative in hydrochloride salt form, it presents a dual hazard profile: biological activity (potential neuroactivity similar to benzodiazepine precursors) and physicochemical irritation (acidity and hygroscopicity).

Core Directive: Treat this compound as a Potent Compound (Band 3) until specific toxicology data proves otherwise. The primary risks are inhalation of bioactive dust and transdermal absorption.

Hazard Classification (Derived from Analogues)
Hazard ClassGHS CodeDescription
Acute Toxicity (Oral) H302Harmful if swallowed.[1][2]
Acute Toxicity (Dermal) H312Harmful in contact with skin.[1]
Acute Toxicity (Inhalation) H332Harmful if inhaled.[1]
Skin/Eye Irritation H315/H319Causes skin and serious eye irritation (HCl salt characteristic).

Physicochemical Risk Analysis

Understanding the form of the chemical is as critical as the chemical itself.

  • The Hydrochloride Factor: The HCl salt form renders the molecule polar and potentially hygroscopic. Upon contact with mucous membranes (lungs, eyes), the salt hydrolyzes to release trace hydrochloric acid, causing immediate irritation that facilitates deeper absorption of the systemic toxicant.

  • The Diazepane Scaffold: This seven-membered ring system is a lipophilic pharmacophore.[1] Once it bypasses the initial barrier (skin/lung), it can cross the blood-brain barrier.[1]

  • Static Charge: Amine salts are prone to static buildup during weighing, leading to "flying powder" incidents.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this targeted PPE configuration to create a redundant barrier system.

Body ZoneRequired EquipmentTechnical Specification & Rationale
Respiratory Engineering Control Primary Primary: Fume Hood (Face velocity: 0.5 m/s).Secondary: If open handling is unavoidable, use N95 or P100 respirator.[1] Rationale: Prevents inhalation of hygroscopic dusts that cause bronchial spasms.
Dermal (Hands) Double Nitrile Gloving Inner: 4 mil Nitrile (Bright color).Outer: 5-8 mil Extended Cuff Nitrile.Rationale:[1] Diazepanes are lipophilic. Double gloving provides a breakthrough time >480 mins and visual indication of tears.
Ocular Chemical Goggles Type: Indirect vented or non-vented goggles.Rationale:[1] Safety glasses are insufficient for fine powders which can bypass side shields on air currents.
Body Tyvek® Lab Coat Spec: Disposable, wrist-cuffed, low-linting.Rationale:[1] Cotton coats trap dust in fibers, creating a secondary exposure source in the breakroom/office.

Operational Protocols

A. Reception & Storage (The "Dry Chain")

The hydrochloride salt is likely hygroscopic. Moisture absorption alters the molecular weight, ruining stoichiometric precision in synthesis.

  • Inspect: Upon receipt, verify the bottle seal under UV light (if available) to detect external residue.

  • Store: Place the container inside a secondary desiccator cabinet or a sealed bag with silica gel packets.

  • Environment: Store at 2–8°C (refrigerated) to minimize degradation, unless the CoA specifies ambient. Allow to warm to room temperature before opening to prevent condensation.

B. Weighing & Solubilization (The Critical Step)

Most exposures occur here.

  • Static Neutralization: Use an anti-static gun or ionizer bar inside the balance draft shield. Amine salts carry high static charges; without this, powder will repel from the spatula and land on the benchtop.

  • Weighing:

    • Do not use metal spatulas if the salt is visibly damp (corrosion risk). Use PTFE-coated or porcelain spatulas.[1]

    • Weigh into a tared vial, not onto weighing paper (reduces transfer steps).

  • Solubilization:

    • Add solvent to the solid, not solid to solvent (prevents splashing).

    • Note: Dissolution of HCl salts in water/methanol may be slightly exothermic.

C. Decontamination Workflow

Visual cleanliness is not chemical cleanliness.

  • Wipe Down: Use a surfactant (soapy water) first to lift the lipophilic organic component, followed by an alcohol wipe (70% IPA) to remove residue.

  • Verification: If available, use a UV lamp to check the work surface for fluorescent residue (many diazepane derivatives fluoresce).

Visual Workflow: Safe Handling Lifecycle

SafeHandling cluster_emergency Emergency Loop Start Start: Chemical Retrieval RiskAssess 1. Risk Assessment (Check CoA & SDS) Start->RiskAssess PPE 2. PPE Donning (Double Nitrile + Goggles) RiskAssess->PPE Environment 3. Environment Prep (Fume Hood On + Anti-Static) PPE->Environment Weighing 4. Weighing Protocol (Closed Vial Transfer) Environment->Weighing Solubilization 5. Solubilization (Solvent to Solid) Weighing->Solubilization Spill Spill Event Weighing->Spill Accident Decon 6. Decontamination (Surfactant -> Alcohol) Solubilization->Decon Disposal 7. Disposal (Solid vs Liquid Stream) Decon->Disposal Spill->Decon Powder (Wet Wipe) Absorb Absorb with Chem-Pad Spill->Absorb Liquid

Figure 1: Cradle-to-Grave handling workflow for 4-Benzyl-1,4-diazepan-5-one HCl, emphasizing the critical path from risk assessment to disposal.

Emergency Response

Spills
  • Solid Spill: Do not dry sweep. This generates dust. Cover with a wet paper towel (water or PEG-400) to dampen the powder, then wipe up.[1]

  • Liquid Spill: Absorb with vermiculite or standard chem-pads.[1]

  • Disposal: Place all spill materials into a sealed bag labeled "Hazardous Waste - Toxic."

First Aid
  • Inhalation: Move to fresh air immediately. If wheezing occurs (HCl irritation), seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes.[3][4] Do not use alcohol (enhances absorption).

  • Eye Contact: Rinse for 15 minutes.[3][4] Note that the HCl salt may cause stinging; do not stop rinsing.

Disposal Protocols

Disposal must follow "Cradle-to-Grave" tracking.[1] Do not pour down the drain.

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.[1]Incineration. Segregate into "Solid Hazardous Waste" drums.
Liquid Waste (Aqueous) Mother liquors, aqueous extractions.Neutralization -> Incineration. Adjust pH to 6-8 if required by site policy, but incineration is preferred for bioactive amines.[1]
Liquid Waste (Organic) Solvent washes (DCM, Ethyl Acetate).Halogenated vs. Non-Halogenated. Segregate based on solvent used.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[5] [Link]

  • PubChem. (n.d.). Compound Summary: 1-Benzyl-1,4-diazepan-5-one (Free Base Analog Safety Data).[1] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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